molecular formula C8H11ClFNO B1265663 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride CAS No. 403-28-1

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride

Cat. No.: B1265663
CAS No.: 403-28-1
M. Wt: 191.63 g/mol
InChI Key: PNSJHCBYUNINNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride is a useful research compound. Its molecular formula is C8H11ClFNO and its molecular weight is 191.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(4-fluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSJHCBYUNINNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960738
Record name 2-Amino-1-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-28-1
Record name Benzyl alcohol, alpha-aminomethyl-p-fluoro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. As a key building block in medicinal chemistry, understanding its fundamental characteristics is crucial for its effective utilization in research and development.

Structural and Physicochemical Profile

This compound is an amino alcohol derivative characterized by a fluorinated phenyl group. The hydrochloride salt form enhances its aqueous solubility, a critical factor for many pharmaceutical and research applications.

The IUPAC name for this compound is 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride.[1] Its structure consists of an ethanolamine backbone attached to a 4-fluorophenyl group, with the amino group protonated by hydrochloric acid.[1] The presence of the fluorine atom at the para position of the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a distinct and valuable compound in medicinal chemistry.[1][2]

Key Physicochemical Data
PropertyValueSource
CAS Number 403-28-1[1][3]
Molecular Formula C₈H₁₁ClFNO[1][3]
Molecular Weight 191.63 g/mol [1][3]
Appearance White to off-white solid/crystalline powder.[2]BenchChem, Solubility of Things
Melting Point 182–185°C[1]
Solubility Soluble in water and other polar solvents.[1][2] Poorly soluble in non-polar solvents.[2]BenchChem, Solubility of Things
Storage Temperature 2-8°C[4]

The molecule possesses a chiral center, and its stereoisomers, such as the (S)-form, can exhibit distinct optical rotations, which is a critical consideration for stereospecific applications in drug development.[1]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common and plausible method involves the following key steps:

Synthetic Pathway Overview

A typical synthesis starts with 4-fluorobenzaldehyde, which undergoes a reaction with nitromethane to form an intermediate, 4-fluoro-β-nitrostyrene.[1] This intermediate is then reduced to yield 2-amino-1-(4-fluorophenyl)ethanol.[1] The final step is the treatment with hydrochloric acid to form the stable hydrochloride salt.[1]

Synthesis_Pathway 4-fluorobenzaldehyde 4-fluorobenzaldehyde Intermediate 4-fluoro-β-nitrostyrene 4-fluorobenzaldehyde->Intermediate Nitromethane Nitromethane Nitromethane->Intermediate Product_Base 2-amino-1-(4-fluorophenyl)ethanol Intermediate->Product_Base Reduction Reducing_Agent Reduction (e.g., LiAlH4) Final_Product 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride Product_Base->Final_Product Salt Formation HCl Hydrochloric Acid HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Compound Solvent Dissolve in Mobile Phase Sample->Solvent Equilibrate Equilibrate System Solvent->Equilibrate Inject Inject Sample Equilibrate->Inject Run Chromatographic Run Inject->Run Detect UV Detection (254 nm) Run->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Sources

"2-Amino-1-(4-fluorophenyl)ethanol hydrochloride" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride, a compound of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, structural characteristics, synthesis, and key applications, offering insights for researchers, scientists, and professionals in drug development.

Section 1: Chemical Identity and Structure

The formal IUPAC name for this compound is 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride .[1] This systematic name precisely describes its molecular architecture:

  • "Ethan-1-ol" forms the backbone, indicating a two-carbon chain with a hydroxyl (-OH) group on the first carbon.

  • "2-amino" specifies an amino (-NH₂) group attached to the second carbon.

  • "1-(4-fluorophenyl)" denotes a phenyl (benzene) ring substituted with a fluorine atom at the para (4th) position, and this entire group is attached to the first carbon of the ethanol backbone.

  • "hydrochloride" indicates that the compound is a salt, formed by the reaction of the basic amino group with hydrochloric acid. This salt formation is crucial as it generally enhances the compound's water solubility and stability, which is highly advantageous for pharmaceutical formulations.[1]

The molecule possesses a chiral center at the carbon atom bonded to both the hydroxyl group and the fluorophenyl group. This means it can exist as different stereoisomers, such as (R)- and (S)-enantiomers, which may have distinct biological activities.[2][3]

The structural formula of this compound is C₈H₁₁ClFNO.[1]

Caption: 2D structure of this compound.

A summary of the key physicochemical properties is presented below. Understanding these properties is fundamental for designing experimental protocols and formulation strategies.

PropertyValue
Molecular Formula C₈H₁₁ClFNO[1]
Molecular Weight 191.63 g/mol [1][4]
Appearance White to off-white crystalline solid[5]
Melting Point 182–185°C[1]
Solubility Soluble in water and polar solvents.[1][5] Poorly soluble in non-polar solvents.[5]

The presence of the fluorine atom is a noteworthy feature. Fluorine substitution can significantly alter a molecule's properties, including its lipophilicity and metabolic stability, making it a valuable tool in drug design.[5]

Section 2: Synthesis and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route is outlined below.

A plausible and frequently employed synthetic route involves the following key transformations:

synthesis_workflow start 4-Fluorobenzaldehyde intermediate1 4-Fluoro-β-nitrostyrene start->intermediate1 Reaction with Nitromethane intermediate2 2-Amino-1-(4-fluorophenyl)ethanol intermediate1->intermediate2 Reduction (e.g., LiAlH4) product This compound intermediate2->product Addition of HCl

Caption: A common synthetic workflow for the target compound.

The following protocol details a representative method for the synthesis of this compound.

Step 1: Synthesis of 4-Fluoro-β-nitrostyrene

  • In a round-bottom flask, dissolve 4-fluorobenzaldehyde in a suitable solvent such as methanol.

  • Add nitromethane to the solution.

  • Slowly add a base (e.g., sodium hydroxide) while maintaining the temperature below 20°C.

  • Stir the reaction mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Acidify the mixture and collect the precipitated product by filtration.

Step 2: Reduction to 2-Amino-1-(4-fluorophenyl)ethanol

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF).

  • Slowly add a solution of 4-fluoro-β-nitrostyrene in THF to the reducing agent suspension, maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting mixture and concentrate the filtrate to obtain the crude amino alcohol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 2-amino-1-(4-fluorophenyl)ethanol in a suitable solvent, such as diethyl ether or isopropanol.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Self-Validating System Insight: Each step of this synthesis should be monitored for completion using appropriate analytical techniques like TLC or HPLC. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Applications and Research Significance

This compound and its derivatives are valuable compounds in several areas of research and development.

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[5] Its structural motifs, the amino alcohol and the fluorophenyl group, are present in various biologically active molecules. It is particularly relevant in the development of drugs targeting neurological disorders.[5][6][7]

Research has indicated that derivatives of 2-amino-1-(4-fluorophenyl)ethanol may possess a range of biological activities:

  • Antiviral Properties: Some studies have explored the potential of this class of compounds as antiviral agents.[1]

  • Anti-inflammatory Effects: Derivatives have shown promise as anti-inflammatory agents.[1]

  • Neuroprotective Effects: There is evidence to suggest potential neuroprotective benefits, which could be relevant for treating neurodegenerative diseases.[1]

The fluorine atom can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability, leading to a more favorable pharmacokinetic profile.

Section 4: Conclusion

This compound is a compound with a well-defined chemical structure and significant potential in the field of medicinal chemistry. Its synthesis, while requiring careful execution, is based on established chemical transformations. The unique combination of its functional groups and the presence of a fluorine atom make it a valuable precursor for the development of novel therapeutics. This guide has provided a foundational understanding of its chemical identity, synthesis, and applications, intended to support the endeavors of researchers and scientists in the field.

References

  • This compound | 403-28-1. 1

  • (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE. 2

  • 2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. 5

  • (1s)-2-Amino-1-(4-Fluorophenyl)ethanol | C8H10FNO | CID 38989029. 3

  • 2-Amino-1-(4-fluorophenyl)ethanol HCl. 8

  • Buy Online CAS Number 403-28-1 - TRC - this compound. 4

  • 2-amino-1-(4-fluorophenyl)-1-ethanol. 9

  • 2-amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride. 10

  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. 7

  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. 6

Sources

"2-Amino-1-(4-fluorophenyl)ethanol hydrochloride" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details its fundamental chemical identity, physicochemical properties, established synthesis methodologies, and analytical characterization techniques. Furthermore, it explores the compound's significant role as a versatile building block in drug discovery, highlighting its application in the development of therapeutics for neurological disorders and other conditions. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's scientific and practical attributes.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section outlines the structural and physical characteristics of this compound.

Nomenclature and Structural Classification

The compound is systematically named according to IUPAC standards, which precisely describes its molecular architecture.

  • IUPAC Name : 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[1][2]

  • CAS Number : 403-28-1[1][2]

  • Molecular Formula : C₈H₁₁ClFNO or C₈H₁₀FNO · HCl[1][2]

  • InChI Key : PNSJHCBYUNINNI-UHFFFAOYSA-N[1]

Structurally, this molecule belongs to several chemical classes: it is an amino alcohol , containing both an amine (-NH₂) and a hydroxyl (-OH) group; an aryl fluoride , due to the fluorine atom on the phenyl ring; and a hydrochloride salt , formed by the reaction of the basic amino group with hydrochloric acid.[1] This salt formation is a critical feature, as it significantly enhances the compound's water solubility, a desirable trait for pharmaceutical formulations and biological assays.[1][3]

Core Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 191.63 g/mol [1][2][4]
Appearance White to off-white or yellow solid/powder[3][4]
Melting Point 182–185°C[1]
Solubility Soluble in water and polar solvents[1]
Storage Temperature 2–8°C[4]
The Significance of Stereochemistry

The carbon atom bonded to the hydroxyl group and the 4-fluorophenyl group is a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-2-Amino-1-(4-fluorophenyl)ethanol. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active or even contribute to side effects. Consequently, the ability to synthesize stereochemically pure forms of this compound is of paramount importance in drug development.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. The choice of a specific pathway is often dictated by the desired yield, purity, and, critically, stereochemical outcome.

Common Synthetic Pathway

A widely referenced method involves a multi-step process starting from 4-fluorobenzaldehyde.[1] This approach is valued for its use of readily available starting materials.

G A 4-Fluorobenzaldehyde + Nitromethane B 4-Fluoro-β-nitrostyrene (Intermediate) A->B Base-catalyzed condensation C 2-Amino-1-(4-fluorophenyl)ethanol (Free Base) B->C Reduction (e.g., LiAlH4) D This compound (Final Product) C->D Acidification (HCl)

Caption: General synthesis pathway for 2-Amino-1-(4-fluorophenyl)ethanol HCl.

Detailed Experimental Protocol: General Synthesis

This protocol describes a representative, non-stereoselective synthesis.

Step 1: Synthesis of 4-Fluoro-β-nitrostyrene

  • In a reaction vessel, dissolve 4-fluorobenzaldehyde and nitromethane in a suitable solvent like methanol.

  • Add a basic catalyst (e.g., sodium hydroxide) portion-wise while maintaining the temperature below 25°C.

  • Stir the reaction mixture for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into an acidic aqueous solution (e.g., dilute HCl) to precipitate the nitrostyrene intermediate.

  • Filter, wash with water, and dry the solid product.

Step 2: Reduction to the Amino Alcohol

  • Prepare a suspension of a potent reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., Nitrogen).

  • Slowly add a solution of the 4-fluoro-β-nitrostyrene intermediate to the reducing agent suspension, controlling the temperature to prevent an exothermic runaway.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete.[1]

  • Cool the reaction and carefully quench the excess LiAlH₄ by sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and wash the filter cake with the ether solvent.

  • Combine the filtrates and evaporate the solvent to yield the crude free base, 2-Amino-1-(4-fluorophenyl)ethanol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amino alcohol free base in a suitable solvent like isopropanol or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., HCl in isopropanol) dropwise until the solution becomes acidic.

  • Stir the mixture, allowing the hydrochloride salt to precipitate.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.[1]

Asymmetric Synthesis Considerations

For pharmaceutical applications requiring a specific enantiomer, an asymmetric synthesis is necessary. This is often achieved by replacing the general reduction step (Step 2) with an asymmetric transfer hydrogenation. This advanced methodology utilizes a chiral catalyst, such as a Ruthenium complex, in the presence of a hydrogen donor like a formic acid/triethylamine mixture.[5] The choice of catalyst is the critical experimental variable that dictates the stereochemical configuration of the final product, providing a high enantiomeric excess of the desired (R)- or (S)-isomer.[5]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound.

G cluster_0 Sample Analysis cluster_1 Quality Decision A Sample Receipt & Login B Visual Inspection (Appearance, Color) A->B C HPLC Analysis (Purity) B->C D NMR Spectroscopy (Identity) B->D E Data Review C->E D->E F Certificate of Analysis Generation E->F G Material Release (Pass) F->G H Investigation (Fail) F->H

Caption: A typical quality control workflow for chemical intermediates.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.

  • System Preparation : Use a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : Prepare a gradient system with Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Sample Preparation : Accurately weigh and dissolve the compound in a suitable diluent (e.g., a water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions :

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥99% is often required for pharmaceutical use.[3]

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure. For this compound in a solvent like D₂O, the expected ¹H NMR spectrum would show characteristic signals:

  • A multiplet in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on the fluorophenyl ring.

  • A signal for the proton on the carbon bearing the hydroxyl group (~4.5-5.0 ppm).

  • Signals for the two protons on the carbon bearing the amino group (~3.0-3.5 ppm).

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical precursor and building block for more complex molecules.[1]

Role as a Synthetic Building Block

The molecule's bifunctional nature (amine and alcohol) allows for a wide range of chemical transformations.[1] The amino group can act as a nucleophile for forming new C-N bonds, while the hydroxyl group can be involved in esterification or etherification reactions. This versatility makes it a valuable starting material for constructing libraries of compounds for drug screening.

Investigated Pharmacological Activities of Derivatives

Research has shown that molecules synthesized from this core structure possess a wide range of potential therapeutic applications.

Therapeutic AreaFindingSource(s)
Neurological Disorders Serves as an intermediate for drugs targeting the central nervous system, including potential neuroprotective agents.[1][3]
Antiviral Derivatives have demonstrated the ability to inhibit HIV replication.[1]
Anti-inflammatory Synthesized derivatives have shown anti-inflammatory properties, suggesting use in conditions like arthritis.[1]
Cardiovascular Research suggests derivatives may act on adrenergic receptors, indicating a potential role in cardiovascular therapeutics.[1]

The presence of the fluorine atom is particularly significant. The C-F bond is strong and can block sites of metabolism, potentially increasing the metabolic stability and half-life of a drug. Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its binding affinity to biological targets.[1]

Safety and Handling

Proper handling is essential when working with any chemical intermediate.

  • Hazard Statements : H302 (Harmful if swallowed), H318 (Causes serious eye damage).[4]

  • Precautionary Statements : P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Storage : Store in a tightly sealed container in a cool, dry place at 2-8°C.[4]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and versatile chemical reactivity make it an indispensable building block for the creation of novel and complex molecules. Its primary value lies in its role as a key intermediate in the development of a diverse range of potential therapeutics, particularly for neurological conditions. Continued exploration of this and similar fluorinated intermediates will undoubtedly fuel future innovations in drug discovery and development.

References

  • This compound | 403-28-1. (n.d.). Benchchem.
  • (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE. (n.d.). Sigma-Aldrich.
  • 2-Amino-1-(4-fluorophenyl)ethanol HCl. (n.d.). Molbase.
  • This compound. (n.d.). LGC Standards.
  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. (n.d.). Chem-Impex.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. (2025). SciHorizon.
  • Analytical Method Summaries. (n.d.). Source Document.
  • Amino acid analysis. (n.d.). US Pharmacopeia (USP).

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties, analytical characterization, and handling considerations for 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride (CAS No: 403-28-1). As a key fluorinated amino alcohol, this compound serves as a critical building block in medicinal chemistry and drug development, particularly for agents targeting neurological disorders.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a synthesis of technical data and field-proven insights to facilitate its effective use in a laboratory setting. We will delve into its structural features, solubility, and stability, while providing validated protocols for its characterization and quality control.

Chemical Identity and Structural Elucidation

Nomenclature and Key Identifiers
  • IUPAC Name: 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[3]

  • CAS Number: 403-28-1[3]

  • Molecular Formula: C₈H₁₁ClFNO[3]

  • Molecular Weight: 191.63 g/mol [3]

  • InChI Key: PNSJHCBYUNINNI-UHFFFAOYSA-N[3]

Structural Analysis

This compound is structurally classified as an aryl fluoride and an amino alcohol hydrochloride salt.[3] The core structure features a chiral center at the carbinol carbon, making stereochemistry a critical consideration for its biological applications. The presence of a fluorine atom at the para-position of the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, which are desirable attributes in drug design.[1][3] The hydrochloride salt form is employed to enhance aqueous solubility and improve handling characteristics, which is a crucial factor for pharmaceutical formulations.[3]

cluster_0 Core Structure: 2-Amino-1-(4-fluorophenyl)ethanol cluster_1 Key Functional Groups C1 Ethanolamine Backbone C3 Chiral Center (C1) C1->C3 C2 4-Fluorophenyl Group C2->C3 attached at F1 Amino (-NH2) Provides basicity & nucleophilicity F1->C1 F2 Hydroxyl (-OH) Hydrogen bonding site F2->C1 F3 Fluorine (-F) Modulates electronic properties F3->C2 F4 Hydrochloride (HCl) Enhances water solubility Core Structure 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride

Caption: Structural breakdown of the title compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both reactive and biological systems. The data presented below have been compiled from reliable sources and are essential for designing experiments, developing formulations, and ensuring safe handling.

Table 1: Summary of Physicochemical Data

Property Value Comments / Source
Appearance White to off-white/yellow crystalline solid. A consistent physical form is an initial indicator of purity.[1][4]
Melting Point 182–185 °C A sharp melting range is indicative of high purity.[3]
Solubility Soluble in water and other polar solvents. Moderately soluble in alcohols. Poorly soluble in non-polar solvents. The amino and hydroxyl groups facilitate hydrogen bonding in polar media. The HCl salt form significantly increases aqueous solubility.[1][3]
Molecular Weight 191.63 g/mol Confirmed via mass spectrometry.[3]
Optical Rotation +27.4° (c = 0.5, H₂O) This value is specific to the (S)-enantiomer, highlighting the compound's chirality. Stereospecific applications require enantiomeric purity assessment.[3]

| Storage Temp. | 2-8 °C | Recommended for maintaining long-term chemical stability.[4] |

Analytical Characterization and Quality Control

A multi-faceted analytical approach is non-negotiable for verifying the identity, purity, and quality of research compounds. The following workflow represents a robust, self-validating system for the characterization of this compound.

Analytical_Workflow cluster_input Sample Preparation cluster_analysis Instrumental Analysis cluster_verification Final Verification cluster_output Result prep Dissolve sample in appropriate solvent (e.g., mobile phase) hplc Purity Assessment (RP-HPLC) prep->hplc ms Mass Verification (ESI-MS) hplc->ms Purity >95% nmr Structural Confirmation (¹H & ¹³C NMR) ms->nmr Correct Mass elemental Elemental Analysis (C, H, N, Cl) nmr->elemental Structure Confirmed report Certificate of Analysis (CoA) elemental->report Composition Confirmed

Caption: A validated analytical workflow for compound characterization.

Chromatographic Analysis for Purity (HPLC)

Rationale: High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP) mode, is the industry standard for assessing the purity of small organic molecules. The 4-fluorophenyl group provides a strong chromophore for UV detection. A C18 column is chosen for its hydrophobicity, which effectively retains the compound, while a gradient elution ensures the separation of the main analyte from potential impurities with different polarities.

Protocol 1: HPLC Purity Assessment

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Begin at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection: UV at 254 nm.[3][5]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: Dissolve the compound in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis: Integrate the peak areas to calculate the purity percentage. The retention time should be compared against a known standard if available.[3]

Spectroscopic Structural Confirmation

Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone. The expected chemical shifts are highly diagnostic for the assigned structure.

Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)

Nucleus Expected Shift (δ, ppm) Rationale / Assignment
¹H ~7.2–7.8 Aromatic protons of the 4-fluorophenyl group.[3]
¹H ~4.5 Methine proton (CH-OH).[3]
¹H ~3.2 Methylene protons (CH₂-NH₂).[3]
¹³C 160-165 (d) C-F carbon of the phenyl ring.
¹³C 115-145 Other aromatic carbons.
¹³C ~70 Methine carbon (CH-OH).[6]

| ¹³C | ~45-55 | Methylene carbon (CH₂-NH₂). |

Rationale: Mass spectrometry provides definitive confirmation of the compound's molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, minimizing fragmentation and clearly showing the molecular ion.

Protocol 2: ESI-MS Analysis

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Mode: Positive Ion Mode.

  • Sample Infusion: Introduce the sample (dissolved in methanol or acetonitrile/water) via direct infusion or post-HPLC column.

  • Data Acquisition: Scan for the molecular ion [M+H]⁺.

  • Expected Ion: For the free base (C₈H₁₀FNO), the expected monoisotopic mass is 155.07. The detected ion should correspond to this value.

Synthesis, Stability, and Handling

Overview of Synthetic Route

Rationale: Understanding the synthesis is crucial for anticipating potential impurities. A common and efficient pathway involves the reduction of a nitrostyrene intermediate. This process highlights potential starting materials or by-products that could be present in the final material.

Synthesis_Pathway A 4-Fluorobenzaldehyde B 4-Fluoro-β-nitrostyrene A->B + Nitromethane C 2-Amino-1-(4-fluorophenyl)ethanol (Free Base) B->C Reduction (e.g., LiAlH4) D 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride (Final Product) C->D + Hydrochloric Acid

Caption: A typical synthetic pathway for the title compound.[3]

Stability and Storage

Chemical stability is paramount for the integrity of experimental results.[7] As an amino alcohol, this compound may be susceptible to oxidation over time, especially if exposed to air and light. The hydrochloride salt form is generally more stable than the free base.

  • Storage: Store at 2-8 °C in a tightly sealed container, protected from light and moisture.[4]

  • Solution Stability: Solution stability studies are recommended, especially if stock solutions are to be stored for extended periods.[7] Degradation can be monitored by re-analyzing the solution by HPLC over time.

Safety and Handling Precautions

Adherence to safety protocols is mandatory when handling any chemical.

  • GHS Pictogram: Corrosion[4]

  • Signal Word: Danger[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H318: Causes serious eye damage.[4]

  • Precautionary Measures:

    • P280: Wear protective gloves, eye protection, and face protection.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • Handle in a well-ventilated area or chemical fume hood.

Applications in Research and Development

This compound is not typically an end-product but a valuable intermediate. Its bifunctional nature (amino and hydroxyl groups) allows it to serve as a versatile scaffold in organic synthesis.[3]

  • Pharmaceutical Development: It is a key building block for synthesizing more complex bioactive molecules. It has been investigated for its role in developing compounds with potential antiviral, anti-inflammatory, and neuroprotective effects.[3] Its structural similarity to neurotransmitter analogs makes it particularly relevant in the development of drugs for neurological disorders.[1][2]

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties that make it a valuable tool for chemical and pharmaceutical research. Its enhanced aqueous solubility, defined structure, and reactive functional groups provide a solid foundation for its use as a synthetic intermediate. By employing the robust analytical workflows and adhering to the handling and storage guidelines detailed in this guide, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible scientific outcomes.

References

  • 2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. Solubility of Things. [Link]

  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Analytical Method Summaries. California State Water Resources Control Board. [Link]

  • STABILITY: PHYSICAL AND CHEMICAL. Wiley. [Link]

  • 2-Amino-1-(4-fluorophenyl)ethanol | CAS#:456-05-3. Chemsrc. [Link]

  • (1s)-2-Amino-1-(4-Fluorophenyl)ethanol | C8H10FNO | CID 38989029. PubChem. [Link]

  • 1 - Supplementary Information. Journal of the Brazilian Chemical Society. [Link]

Sources

"2-Amino-1-(4-fluorophenyl)ethanol hydrochloride" solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No: 403-28-1), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular determinants of its solubility, provides qualitative and quantitative data, and outlines robust experimental protocols for its determination.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the journey from a promising molecule to a viable therapeutic agent is fraught with challenges, many of which are dictated by the compound's fundamental physicochemical properties. Among these, solubility stands as a cornerstone parameter that profoundly influences a drug's bioavailability, formulation design, and overall efficacy.[1] this compound is a significant building block in medicinal chemistry, often utilized in the synthesis of more complex bioactive molecules.[2][3] A thorough understanding of its solubility in both aqueous and organic media is therefore not merely academic; it is a prerequisite for efficient process development, formulation, and successful preclinical evaluation.

This guide synthesizes available data to provide a detailed solubility profile, explaining the causal relationships between molecular structure and solvent interactions, and equipping the reader with field-proven methodologies for empirical validation.

Molecular Profile and Physicochemical Characteristics

The solubility behavior of a compound is intrinsically linked to its molecular structure. The IUPAC name, 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride, systematically describes this structure.[2]

  • Ethanol Backbone: A two-carbon chain with a hydroxyl (-OH) group at the first position.

  • Functional Groups: An amino (-NH₂) group at the second position and a 4-fluorophenyl group at the first position.

  • Salt Form: The hydrochloride salt is formed by the protonation of the basic amino group.

The interplay between these features governs its interaction with different solvents:

  • Polar Groups: The hydroxyl (-OH) and the protonated amino (-NH3+) groups are highly polar and capable of forming strong hydrogen bonds. This is the primary driver for its solubility in polar protic solvents, most notably water.[4]

  • Aromatic System: The 4-fluorophenyl ring is a non-polar, lipophilic moiety. This part of the molecule favors interactions with less polar or non-polar organic solvents.

  • Hydrochloride Salt: The conversion of the free base to a hydrochloride salt is a common strategy in pharmaceutical development to dramatically enhance aqueous solubility.[2] The salt readily dissociates in water, yielding charged species that are more easily solvated by water molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 403-28-1[5]
Molecular Formula C₈H₁₀FNO · HCl[5]
Molecular Weight 191.63 g/mol [2][5]
Appearance White to off-white or yellow solid/crystalline powder[4]
Melting Point 182–185°C[2]
IUPAC Name 2-amino-1-(4-fluorophenyl)ethanol;hydrochloride[2][5]

Aqueous Solubility Profile

This compound is generally described as being soluble in water.[2][4] This solubility is a direct consequence of the ionic nature of the hydrochloride salt and the presence of hydrogen-bonding hydroxyl and amino groups.

Factors Influencing Aqueous Solubility

The aqueous solubility is not a single, fixed value but is influenced by several environmental factors. Understanding these factors is crucial for controlling dissolution and preventing precipitation in formulations.

  • Effect of pH: As the hydrochloride salt of a weak base (the amino group), the compound's solubility is highly dependent on pH. In acidic to neutral conditions (pH < 7), the amino group remains protonated (-NH3+), promoting high solubility. As the pH increases and surpasses the pKa of the amine, the equilibrium shifts towards the uncharged free base, which is significantly less water-soluble and may precipitate.

  • Temperature: For most solids, solubility increases with temperature. This relationship should be experimentally determined for specific formulation and storage conditions.

  • Ionic Strength: The presence of other salts in the solution can affect solubility through the "common ion effect" or "salting out," potentially reducing solubility at high salt concentrations.

cluster_main Factors Influencing Aqueous Solubility Solubility Aqueous Solubility of 2-Amino-1-(4-fluorophenyl)ethanol HCl pH Solution pH Solubility->pH highly dependent Temp Temperature Solubility->Temp generally increases Ionic Ionic Strength Solubility->Ionic can decrease Poly Polymorphism (Solid State Form) Solubility->Poly can vary

Caption: Key factors modulating the aqueous solubility of the target compound.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the balance between the polar (amino alcohol hydrochloride) and non-polar (fluorophenyl) parts of the molecule. A solvent's ability to disrupt the crystal lattice of the solid and solvate the individual ions or molecules determines the extent of dissolution.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to be moderately to highly soluble in simple alcohols.[4] These solvents can engage in hydrogen bonding with the amino and hydroxyl groups and can solvate the chloride ion, facilitating dissolution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful, versatile solvents. Given their high polarity, they are likely to be effective at dissolving the compound. Many pharmaceutical compounds are screened for kinetic solubility from DMSO stock solutions.[6]

  • Non-polar Solvents (e.g., Toluene, Hexane): The compound is expected to be poorly soluble or insoluble in non-polar solvents.[4] These solvents lack the ability to form hydrogen bonds or effectively solvate the charged ions, and their interaction with the lipophilic phenyl ring is insufficient to overcome the strong intermolecular forces in the solid crystal lattice.

Table 2: Qualitative Solubility Profile in Common Organic Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHigh / ModerateStrong hydrogen bonding interactions with -OH and -NH3+ groups.
Polar Aprotic DMSO, DMFHigh / ModerateStrong dipole-dipole interactions effectively solvate the molecule.
Low-Polarity Dichloromethane, ChloroformLowInsufficient polarity to effectively solvate the ionic salt form.
Non-polar Toluene, HexanesPoor / InsolubleLack of favorable intermolecular interactions to overcome crystal lattice energy.

Protocols for Experimental Solubility Determination

Theoretical understanding must be validated by empirical data. The choice of method depends on the stage of development, balancing throughput, accuracy, and the type of information required (kinetic vs. thermodynamic).

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

This is the gold-standard method for determining the intrinsic, thermodynamic equilibrium solubility of a compound.[6][7] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Principle & Causality: This method ensures that the system reaches its lowest energy state, providing a true measure of the compound's intrinsic solubility under specific conditions (e.g., temperature, pH). This value is critical for biopharmaceutical classification (BCS) and developing robust formulations.[7]

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., pH 7.4 phosphate buffer) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time must be sufficient to reach a steady state, typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the undissolved solid. This is a critical step and is typically achieved by centrifugation (e.g., 15 min at >10,000 g) followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) from the measured concentration and the dilution factor.

cluster_workflow Shake-Flask Method Workflow Start 1. Add Excess Solid to Solvent Equilibrate 2. Agitate at Constant Temp (24-72 hours) Start->Equilibrate Separate 3. Phase Separation (Centrifuge / Filter) Equilibrate->Separate Analyze 4. Quantify Supernatant (e.g., HPLC-UV) Separate->Analyze End 5. Calculate Solubility Analyze->End

Caption: A generalized workflow for determining equilibrium solubility.

Kinetic Solubility Determination by Nephelometry

This high-throughput screening method measures the concentration at which a compound precipitates when added from a concentrated organic stock (usually DMSO) into an aqueous buffer.

Principle & Causality: This technique does not measure true equilibrium solubility. Instead, it provides an estimate of how readily a compound will precipitate from a supersaturated solution, which is relevant for early discovery where compounds are often tested from DMSO stocks. The measurement is based on detecting light scattering from the solid particles that form upon precipitation.[1]

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Precipitation & Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Analysis: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader. The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Conclusion

This compound demonstrates a solubility profile characteristic of a pharmaceutical salt of a small molecule containing both polar and non-polar functionalities. It is readily soluble in water, particularly under acidic to neutral pH conditions, a direct benefit of its hydrochloride salt form. Its solubility extends to polar organic solvents like alcohols and DMSO, while it remains poor in non-polar media.

For professionals in drug development, a precise and context-aware understanding of this solubility is paramount. The choice between thermodynamic and kinetic solubility measurements should be guided by the specific scientific question at hand—whether it relates to intrinsic biopharmaceutical properties or behavior in high-throughput screening assays. The protocols and principles outlined in this guide provide a robust framework for obtaining reliable and relevant solubility data to accelerate research and development.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • 2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. Solubility of Things. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive exploration of the mechanism of action of derivatives of 2-amino-1-(4-fluorophenyl)ethanol hydrochloride. This core scaffold, a fluorinated phenylethanolamine, is a key pharmacophore in the development of neurologically active agents. The strategic incorporation of a fluorine atom on the phenyl ring significantly influences the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to biological targets.[1][2] This guide will delve into the primary molecular target of these derivatives, the norepinephrine transporter (NET), and discuss their broader pharmacological profile, including interactions with other monoamine transporters and adrenergic receptors. We will also provide detailed, field-proven experimental protocols for researchers to investigate the mechanism of action of novel analogs based on this scaffold.

Core Molecular Structure and its Significance

The foundational structure of this compound features a phenylethanolamine backbone. This structure is a well-established motif in many biologically active compounds.[3] The hydrochloride salt form enhances the compound's solubility in aqueous solutions, a critical property for pharmaceutical development and in vitro assays.[4] The para-substitution of a fluorine atom on the phenyl ring is a key modification that can significantly alter the molecule's electronic properties and lipophilicity, thereby modulating its biological activity and pharmacokinetic profile.[3]

Primary Mechanism of Action: Norepinephrine Reuptake Inhibition

The principal mechanism of action for many derivatives of 2-amino-1-(4-fluorophenyl)ethanol is the inhibition of the norepinephrine transporter (NET). The NET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates noradrenergic signaling.[5] By blocking this transporter, these compounds increase the concentration of norepinephrine in the synapse, leading to enhanced and prolonged activation of adrenergic receptors. This mechanism is the basis for the therapeutic effects of many antidepressant and ADHD medications.[6]

The interaction of these derivatives with the norepinephrine transporter can be quantified through various in vitro and cellular assays, which will be detailed in the experimental protocols section of this guide.

Signaling Pathway of Norepinephrine Reuptake Inhibition

The following diagram illustrates the signaling pathway affected by the inhibition of the norepinephrine transporter.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Vesicle->Synaptic_Cleft Exocytosis NE_in_Vesicle Norepinephrine (NE) NET Norepinephrine Transporter (NET) NET->NE_in_Vesicle Reuptake Derivative 2-Amino-1-(4-fluorophenyl)ethanol Derivative Derivative->NET Inhibition NE_in_cleft Norepinephrine (NE) Adrenergic_Receptor Adrenergic Receptor NE_in_cleft->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation

Norepinephrine transporter inhibition pathway.

Structure-Activity Relationship (SAR) and Selectivity Profile

The pharmacological activity of 2-amino-1-(4-fluorophenyl)ethanol derivatives is highly dependent on their chemical structure. Modifications to the core scaffold can significantly impact potency at the norepinephrine transporter and selectivity over other monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).

Key Structural Modifications and Their Effects:
  • Substitution on the Amino Group: The nature of the substituent on the nitrogen atom can influence potency and selectivity. Larger, bulky groups may decrease affinity for the norepinephrine transporter.

  • Stereochemistry: The chiral center at the carbon bearing the hydroxyl group is critical for activity. Often, one enantiomer will exhibit significantly higher affinity for the transporter than the other.[5][7]

  • Aromatic Ring Substitutions: While the parent compound has a fluorine at the 4-position, additional substitutions on the phenyl ring can modulate activity. The position of the fluorine atom itself has been shown to markedly alter adrenergic properties in similar compounds.[8]

Selectivity Profile

A crucial aspect of drug development is the selectivity of a compound for its intended target. Derivatives of 2-amino-1-(4-fluorophenyl)ethanol should be profiled for their activity at DAT and SERT to determine their selectivity for NET. A high degree of selectivity for NET is often desirable to minimize off-target side effects. For instance, compounds that also potently inhibit DAT may have a higher potential for abuse.[1][9]

Furthermore, it is important to assess the interaction of these derivatives with adrenergic receptor subtypes (α1, α2, β1, β2, β3) to understand their full pharmacological profile. Some compounds may act as agonists or antagonists at these receptors, which could contribute to their overall therapeutic effects or side effect profile.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the mechanism of action of 2-amino-1-(4-fluorophenyl)ethanol derivatives.

Protocol 1: Norepinephrine Transporter (NET) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the norepinephrine transporter.

Workflow Diagram:

Start Start Prepare_Membranes Prepare Cell Membranes (Expressing hNET) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand ([3H]Nisoxetine) and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate Ki) Quantify->Analyze End End Analyze->End

Workflow for NET radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[10]

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a radioligand specific for NET (e.g., [³H]nisoxetine), and varying concentrations of the test compound.[11]

    • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known NET inhibitor (e.g., desipramine).

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[11]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Quantification of Radioactivity:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary Table:

CompoundNET Ki (nM)DAT Ki (nM)SERT Ki (nM)NET/DAT SelectivityNET/SERT Selectivity
Derivative AValueValueValueRatioRatio
Derivative BValueValueValueRatioRatio
Desipramine (Control)ValueValueValueRatioRatio
Protocol 2: Functional Norepinephrine Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.

Workflow Diagram:

Start Start Plate_Cells Plate hNET-expressing Cells Start->Plate_Cells Pre_incubate Pre-incubate Cells with Test Compound Plate_Cells->Pre_incubate Add_Substrate Add Radiolabeled Norepinephrine ([3H]NE) Pre_incubate->Add_Substrate Incubate_Uptake Incubate to Allow Uptake Add_Substrate->Incubate_Uptake Stop_Uptake Stop Uptake and Wash Cells Incubate_Uptake->Stop_Uptake Lyse_Cells Lyse Cells Stop_Uptake->Lyse_Cells Quantify Quantify Intracellular Radioactivity Lyse_Cells->Quantify Analyze Data Analysis (Calculate IC50) Quantify->Analyze End End Analyze->End

Workflow for functional norepinephrine uptake assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate HEK293 cells stably expressing hNET in a 24- or 96-well plate and allow them to adhere overnight.[4]

  • Uptake Assay:

    • Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound for a specified time.

    • Initiate the uptake reaction by adding a known concentration of radiolabeled norepinephrine (e.g., [³H]NE).

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for transporter-mediated uptake.[4]

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the assay buffer and washing the cells multiple times with ice-cold buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells with a lysis buffer.

    • Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]NE taken up by the cells at each concentration of the test compound.

    • Plot the percentage of inhibition of [³H]NE uptake versus the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary Table:

CompoundNET Uptake IC50 (nM)DAT Uptake IC50 (nM)SERT Uptake IC50 (nM)
Derivative AValueValueValue
Derivative BValueValueValue
Desipramine (Control)ValueValueValue
Protocol 3: Adrenergic Receptor Activity Assay (Functional Cell-Based Assay)

This protocol assesses whether the test compounds have agonist or antagonist activity at α and β adrenergic receptors.

Workflow Diagram:

Start Start Plate_Cells Plate Cells Expressing Adrenergic Receptor Subtype Start->Plate_Cells Add_Compound Add Test Compound (Agonist Mode) or Agonist + Test Compound (Antagonist Mode) Plate_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Measure_Response Measure Second Messenger (e.g., cAMP, Ca2+) Incubate->Measure_Response Analyze Data Analysis (Determine EC50 or IC50) Measure_Response->Analyze End End Analyze->End

Workflow for adrenergic receptor activity assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Use cell lines stably expressing a specific adrenergic receptor subtype (e.g., α1A, α2A, β1, β2). These cell lines are often engineered to report receptor activation through a measurable signal, such as changes in intracellular calcium or cyclic AMP (cAMP).[12]

  • Agonist Mode Assay:

    • Plate the cells and add varying concentrations of the test compound.

    • Incubate for a specified time.

    • Measure the downstream signal (e.g., fluorescence for calcium or luminescence for cAMP).

    • An increase in the signal indicates agonist activity. Determine the EC50 value.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a known agonist for the specific receptor at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate and measure the downstream signal.

    • A decrease in the agonist-induced signal indicates antagonist activity. Determine the IC50 value.

Quantitative Data Summary Table:

Compoundα1A AR (EC50/IC50, nM)α2A AR (EC50/IC50, nM)β1 AR (EC50/IC50, nM)β2 AR (EC50/IC50, nM)
Derivative AValueValueValueValue
Derivative BValueValueValueValue
Isoproterenol (β agonist)ValueValueValueValue
Phentolamine (α antagonist)ValueValueValueValue

Conclusion

The derivatives of this compound represent a promising class of compounds with significant potential for modulating the central nervous system. Their primary mechanism of action as norepinephrine reuptake inhibitors positions them as valuable candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of their structure-activity relationships and selectivity profile, as determined by the experimental protocols outlined in this guide, is essential for advancing these compounds through the drug discovery and development pipeline. This guide serves as a foundational resource for researchers dedicated to elucidating the intricate molecular mechanisms of this important chemical series.

References

  • Assay Protocol Book - PDSP. (n.d.). Retrieved January 16, 2026, from [Link]

  • Kirk, K. L., et al. (1987). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry, 30(3), 514-519.
  • Reith, M. E., et al. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 142(1), 73-82.
  • Hagan, C. E., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 649-658.
  • Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]

  • Rizvi, K., et al. (2019). A functional cell-based bioassay for assessing adrenergic autoantibody activity in postural tachycardia syndrome.
  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149-157.
  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. (n.d.). Retrieved January 16, 2026, from [Link]

  • Keller, M., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Biomolecules, 12(10), 1507.
  • Radioligand Binding Studies | Springer Nature Experiments. (n.d.). Retrieved January 16, 2026, from [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • (1s)-2-Amino-1-(4-Fluorophenyl)ethanol | C8H10FNO | CID 38989029 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1084-1115.

Sources

The Strategic Introduction of Fluorine: A Deep Dive into the Biological Activity of Fluorinated Phenylethanolamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The substitution of hydrogen with fluorine in phenylethanolamine scaffolds has emerged as a potent strategy in medicinal chemistry to modulate pharmacological activity. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of fluorinated phenylethanolamines. We will explore the nuanced effects of fluorine substitution on adrenergic receptor affinity and selectivity, delving into the mechanistic underpinnings of these observations. Detailed experimental protocols for key in vitro assays are provided to equip researchers with the practical knowledge required to assess the biological activity of these compounds. Furthermore, this guide will touch upon the pharmacokinetic implications and toxicological considerations of incorporating fluorine into these bioactive molecules, offering a holistic perspective for drug discovery and development.

Introduction: The Power of Fluorine in Modulating Bioactivity

Phenylethanolamines are a class of compounds that form the backbone of many endogenous neurotransmitters, such as norepinephrine and epinephrine, and a wide array of synthetic drugs.[1] Their interaction with adrenergic receptors makes them critical players in regulating physiological processes, including heart rate, blood pressure, and metabolism. The strategic incorporation of fluorine, the most electronegative element, into the phenylethanolamine structure can dramatically alter its physicochemical properties.[2][3][4] This seemingly minor modification can lead to profound changes in a molecule's biological activity by influencing its conformation, metabolic stability, and binding affinity to target receptors.[2][3][4] Fluorine's unique attributes, including its small van der Waals radius (similar to hydrogen) and the high strength of the carbon-fluorine bond, allow it to serve as a valuable tool for fine-tuning the pharmacological profile of phenylethanolamines.[2] This guide will provide an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of fluorinated phenylethanolamines, with a focus on their interactions with adrenergic receptors.

Synthetic Strategies for Fluorinated Phenylethanolamines

The precise placement of fluorine on the phenylethanolamine scaffold is crucial for achieving the desired pharmacological effects. Several synthetic strategies have been developed to introduce fluorine at specific positions on the aromatic ring.

Synthesis of Ring-Fluorinated Phenylethanolamines

A common approach to synthesizing ring-fluorinated phenylethanolamines involves the use of appropriately fluorinated precursors. For instance, 2-fluoro-, 4-fluoro-, and 6-fluorophenylephrine have been synthesized from their corresponding fluorinated 3-hydroxybenzaldehydes.[5] A key challenge in this approach is the regioselective synthesis of these fluorinated benzaldehydes. One effective method involves the regioselective lithiation of protected fluorobenzenes. For example, new routes to 2-fluoro- and 6-fluoro-3-hydroxybenzaldehydes have been developed based on the regioselective lithiation of 2- and 4-[(dimethyl-tert-butylsilyl)oxy]fluorobenzene ortho to the fluorine atom.[5]

This protocol provides a general workflow for the regioselective lithiation of a protected fluorobenzene, a key step in the synthesis of fluorinated phenylethanolamine precursors.

  • Protection of the Hydroxyl Group: The hydroxyl group of the starting fluorophenol is protected with a suitable protecting group, such as a dimethyl-tert-butylsilyl group, to prevent its reaction during the lithiation step.

  • Lithiation: The protected fluorobenzene is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A strong lithium base, such as n-butyllithium, is then added dropwise to effect regioselective lithiation ortho to the fluorine atom.

  • Formylation: An electrophile, such as N,N-dimethylformamide (DMF), is added to the reaction mixture to introduce a formyl group at the lithiated position, yielding the desired fluorinated benzaldehyde after acidic workup.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., with a fluoride source like tetrabutylammonium fluoride for a silyl protecting group) to yield the fluorinated hydroxybenzaldehyde.

  • Conversion to Phenylethanolamine: The resulting fluorinated hydroxybenzaldehyde can then be converted to the corresponding phenylethanolamine through established synthetic routes, such as reaction with a cyanide source followed by reduction.

General Synthetic Workflow Diagram

G cluster_synthesis Synthesis of Ring-Fluorinated Phenylethanolamines start Fluorinated Phenol protect Protection of Hydroxyl Group start->protect Protecting Agent lithiation Regioselective Lithiation protect->lithiation Strong Lithium Base (e.g., n-BuLi) formylation Formylation lithiation->formylation Electrophile (e.g., DMF) deprotection Deprotection formylation->deprotection Deprotecting Agent conversion Conversion to Phenylethanolamine deprotection->conversion e.g., Cyanide source, Reduction end Fluorinated Phenylethanolamine conversion->end

Caption: General workflow for the synthesis of ring-fluorinated phenylethanolamines.

Biological Activity and Structure-Activity Relationships (SAR)

The introduction of fluorine into the phenylethanolamine nucleus can profoundly impact its interaction with adrenergic receptors, leading to alterations in potency and selectivity.

Adrenergic Receptor Subtypes and Signaling Pathways

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are the targets of catecholamines. They are broadly classified into two main groups: α- and β-adrenergic receptors, each with several subtypes (α1, α2, β1, β2, β3).

  • α1-Adrenergic Receptors: Primarily coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels.

  • α2-Adrenergic Receptors: Typically coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • β-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

Signaling Pathway Diagram

G cluster_pathways Adrenergic Receptor Signaling Pathways cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptor ligand Fluorinated Phenylethanolamine alpha1 α1-AR ligand->alpha1 alpha2 α2-AR ligand->alpha2 beta β-AR ligand->beta gq Gq alpha1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3_dag IP3 + DAG pip2->ip3_dag ca2 ↑ [Ca2+]i ip3_dag->ca2 gi Gi alpha2->gi ac_inhibit Adenylyl Cyclase gi->ac_inhibit inhibits camp_decrease ↓ cAMP ac_inhibit->camp_decrease gs Gs beta->gs ac_stimulate Adenylyl Cyclase gs->ac_stimulate stimulates camp_increase ↑ cAMP ac_stimulate->camp_increase

Caption: Simplified signaling pathways of adrenergic receptor subtypes.

Impact of Fluorine Position on Receptor Affinity and Selectivity

The position of the fluorine atom on the phenyl ring of phenylethanolamines has a dramatic effect on their affinity and selectivity for different adrenergic receptor subtypes.

A study on ring-fluorinated phenylephrine analogues revealed the following order of potency as α1-adrenergic agonists: 6-FPE > PE > 4-FPE > 2-FPE.[5] This same trend was observed in radioligand displacement assays for both α1- and α2-adrenergic receptors.[5] In contrast, for β-adrenergic receptors, the order of potency for displacement of a β-specific radioligand was 2-FPE > 4-FPE = PE >> 6-FPE.[5] These findings highlight that 6-fluorophenylephrine (6-FPE) is a more potent and selective agonist for α-adrenergic receptors compared to its parent compound, phenylephrine.[5] The enhanced α-selectivity of 6-FPE is thought to be due to conformational changes induced by electrostatic repulsion between the fluorine atom and the benzylic hydroxyl group.[5]

Table 1: Relative Potency of Fluorinated Phenylephrine Analogs at Adrenergic Receptors

Compoundα1-Adrenergic Agonist Potencyβ-Adrenergic Receptor Binding Affinity
6-Fluorophenylephrine (6-FPE)+++++
Phenylephrine (PE)+++++
4-Fluorophenylephrine (4-FPE)++++
2-Fluorophenylephrine (2-FPE)++++

(Based on data from Kirk et al.[5])

In Vitro Biological Evaluation

A robust in vitro pharmacological characterization is essential to understand the biological activity of novel fluorinated phenylethanolamines. This typically involves a combination of radioligand binding assays to determine receptor affinity and functional assays to assess agonist or antagonist activity.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[7][8][9] These assays involve incubating a preparation of cell membranes containing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.[7][8] The ability of the test compound (the fluorinated phenylethanolamine) to displace the radioligand from the receptor is then measured, and from this, the inhibitory constant (Ki) of the test compound can be determined.

  • Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest are prepared from tissues or cultured cells through homogenization and differential centrifugation.[7]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-Prazosin for α1 receptors), and varying concentrations of the unlabeled test compound.[7]

  • Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.[7]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[7]

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).

This assay measures the accumulation of inositol phosphates, the downstream products of α1-adrenergic receptor activation.[10]

  • Cell Labeling: Cells expressing the α1-adrenergic receptor are pre-labeled by incubating them with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.[10]

  • Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

  • Extraction: The reaction is stopped, and the water-soluble inositol phosphates are extracted.

  • Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography and the amount of radioactivity in each fraction is quantified.[10] An increase in [3H]-inositol phosphates indicates an agonistic effect.

This assay measures changes in intracellular cAMP levels, which are modulated by α2- (inhibitory) and β- (stimulatory) adrenergic receptor activation.[6][11][12][13][14]

  • Cell Culture: Cells expressing the adrenergic receptor of interest are cultured in appropriate media.

  • Stimulation:

    • For β-agonists: Cells are stimulated with varying concentrations of the test compound.

    • For α2-agonists: Cells are co-stimulated with a known adenylyl cyclase activator (e.g., forskolin) and varying concentrations of the test compound.[6]

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.[12]

Experimental Workflow Diagram

G cluster_workflow In Vitro Biological Evaluation Workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays start Fluorinated Phenylethanolamine (Test Compound) binding_assay Competitive Radioligand Binding Assay start->binding_assay pi_turnover Phosphatidylinositol Turnover Assay (for α1) start->pi_turnover camp_assay cAMP Accumulation Assay (for α2 and β) start->camp_assay ki_value Determine Ki (Receptor Affinity) binding_assay->ki_value activity Determine Agonist/ Antagonist Activity pi_turnover->activity camp_assay->activity

Caption: Workflow for the in vitro biological evaluation of fluorinated phenylethanolamines.

Pharmacokinetic and Toxicological Considerations

The introduction of fluorine can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of phenylethanolamines, as well as their toxicological profile.

Pharmacokinetic (ADME) Properties

Fluorination is a well-established strategy to improve the metabolic stability of drug candidates.[2][15][16] The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes, such as cytochrome P450s. This can lead to a longer half-life and improved oral bioavailability.[17] Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[17][18][19] However, the effect of fluorination on ADME properties is highly dependent on the position and number of fluorine atoms.

Toxicological Profile

While fluorination can offer many advantages in drug design, it is also important to consider the potential for toxicity. The metabolic fate of fluorinated compounds is a key consideration, as the release of fluoride ions or the formation of toxic metabolites can lead to adverse effects.[20] For example, the metabolism of some fluorinated compounds can lead to the formation of fluoroacetate, a potent metabolic poison.[20] Therefore, a thorough toxicological assessment, including in vitro and in vivo studies, is essential for any new fluorinated drug candidate.[21][22][23]

Conclusion and Future Directions

The strategic incorporation of fluorine into the phenylethanolamine scaffold is a powerful tool for modulating their biological activity. By carefully considering the position of fluorination, it is possible to fine-tune the affinity and selectivity of these compounds for different adrenergic receptor subtypes, leading to the development of novel therapeutic agents with improved pharmacological profiles. The in-depth understanding of the synthesis, biological evaluation, and SAR of fluorinated phenylethanolamines, as outlined in this guide, will continue to drive innovation in this important area of medicinal chemistry. Future research will likely focus on the development of more sophisticated synthetic methods for the precise introduction of fluorine, as well as the use of computational modeling to better predict the effects of fluorination on receptor binding and ADME properties.[24][25][26][27][28][29]

References

  • Kirk, K. L., Olubajo, O., Buchhold, K., Lewandowski, G. A., Gusovsky, F., McCulloh, D., Daly, J. W., & Creveling, C. R. (1988). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry, 31(10), 1963-1968. [Link]

  • Boström, J., Edman, K., Hegedüs, T., & Turek, D. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(12), 1252-1257. [Link]

  • Gusovsky, F., & Daly, J. W. (1988). A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. Neuropharmacology, 27(1), 95-101. [Link]

  • Shears, S. B. (2015). Assaying Inositol and Phosphoinositide Phosphatase Enzymes. In Methods in Molecular Biology (Vol. 1275, pp. 15-30). Humana Press. [Link]

  • Kuno, T., & Tanaka, C. (1987). [Determination of phosphatidylinositol turnover for pharmacological analysis]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 90(5), 253-260. [Link]

  • Woodcock, E. A., & Little, P. J. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (195), e65345. [Link]

  • Rahimi, R., Shachar, A., & Bar, I. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society, 144(18), 8337-8346. [Link]

  • ResearchGate. (2025). Biochemical Methods for Detection and Measurement of Cyclic AMP and Adenylyl Cyclase Activity. [Link]

  • Wang, H., Xu, H., & Ying, H. (2017). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Molecular Medicine Reports, 16(2), 1211-1219. [Link]

  • Jasper, J. R., Michel, M. C., & Insel, P. A. (1988). Amplification of cyclic AMP generation reveals agonistic effects of certain beta-adrenergic antagonists. Molecular Pharmacology, 33(2), 183-187. [Link]

  • Inoue, T., & Okuyama, H. (2018). Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. International Journal of Molecular Sciences, 19(11), 3373. [Link]

  • ResearchGate. (n.d.). stimulation of cyclic adenosine monophosphate (cAMp) accumulation by β 2-adrenergic receptor (βAr) agonists in HeK293 i cells expressing the G s-coupled β 2 Ar. [Link]

  • ResearchGate. (n.d.). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. [Link]

  • Shears, S. B. (2001). Assaying Phosphoinositide Phosphatases. Methods in Molecular Biology, 166, 15-28. [Link]

  • Xu, C., Loew, L. M., & Wier, W. G. (2003). Kinetic analysis of receptor-activated phosphoinositide turnover. The Journal of General Physiology, 122(6), 775-790. [Link]

  • ResearchGate. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. [Link]

  • El-Gazzar, M. G., & Abou-El-Enein, H. Y. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034-1074. [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. [Link]

  • Al-Zoubi, R. M., & Al-Zaydi, K. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4475. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(7), 1119-1133. [Link]

  • ResearchGate. (2001). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]

  • ResearchGate. (2012). Fluorine in psychedelic phenethylamines. [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. [Link]

  • Shonberg, J., Herenbrink, C. K., López, L., Christopoulos, A., Scammells, P. J., Capuano, B., & Lane, J. R. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(2), 197-202. [Link]

  • Organic Chemistry Portal. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. [Link]

  • ResearchGate. (n.d.). Synthetic routes for preparation of the RfDAAs Each synthetic route... [Link]

  • ResearchGate. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. [Link]

  • Sci-Hub. (1997). Metabolism of phenylethanolamines and 2-oxo-2-phenylethylamines in the rat. [Link]

  • Research Repository UCD. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. [Link]

  • Grunewald, G. L., Romero, F. A., & Criscione, K. R. (2005). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 48(6), 1806-1812. [Link]

  • Grunewald, G. L., Dahan, F. A., & Criscione, K. R. (2003). Synthesis and biochemical evaluation of 3-fluoromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 46(18), 3845-3854. [Link]

  • Api, A. M., Belsito, D., Bisesti, D., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Fryer, A. D., Jones, L., Joshi, K., La Cava, S., Lapczynski, A., Liebler, D. C., O'Brien, D., Patel, S., ... & Sullivan, G. (2021). RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. Food and Chemical Toxicology, 158, 112711. [Link]

  • ChemistryViews. (2019). Regioselective Monofluorination of Pyridone Derivatives. [Link]

  • OUCI. (n.d.). Chemical toxicity of per- and poly-fluorinated alkyl substances (PFAS). [Link]

  • MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. [Link]

  • Grunewald, G. L., Reitz, T. J., & Halczenko, W. (1989). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 32(11), 2530-2536. [Link]

  • National Institutes of Health. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • Chapman University Digital Commons. (2025). Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. [Link]

  • Chapman University Digital Commons. (2021). Computational Design of β-Fluorinated Morphine Derivatives for pH-specific Binding. [Link]

  • FDA. (2007). Toxicological Principles for the Safety Assessment of Food Ingredients. [Link]

  • National Institutes of Health. (2016). Toxicological Considerations, Toxicity Assessment, and Risk Management of Inhaled Nanoparticles. [Link]

Sources

A Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride: Synthesis, Resolution, and Application as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-amino-1-(4-fluorophenyl)ethanol hydrochloride, a fluorinated amino alcohol of significant interest in medicinal chemistry. Moving beyond a simple precursor classification, this document details the compound's role as a versatile chiral building block. We present detailed, field-proven methodologies for its asymmetric synthesis via catalytic transfer hydrogenation and for the resolution of its racemic form through diastereomeric salt crystallization. The guide elucidates the causality behind key experimental choices and provides step-by-step protocols for subsequent functionalization, including N-alkylation and cyclization to form valuable heterocyclic scaffolds such as oxazolidinones and morpholines. This work is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and stereochemical properties of this fluorinated synthon in the design and synthesis of novel chemical entities.

Introduction: The Strategic Value of Fluorinated Chiral Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1] When combined with a chiral 1,2-amino alcohol framework, the resulting structure, as seen in 2-amino-1-(4-fluorophenyl)ethanol, offers a powerful trifecta of functionality: a nucleophilic amino group, a reactive hydroxyl group, and a stereocenter that allows for precise three-dimensional orientation. This guide focuses on the hydrochloride salt of this compound, which improves handling and aqueous solubility, making it an ideal starting point for synthetic campaigns.[2]

While often cited in the context of antidepressants like Escitalopram, a review of established industrial syntheses reveals that direct routes from this specific amino alcohol are not the primary manufacturing pathways.[3] Instead, the true value of this compound lies in its utility as a versatile chiral building block, providing access to a diverse range of more complex molecules and heterocyclic systems.[4][5]

This document serves as a practical and authoritative resource, detailing robust methods for the preparation of enantiomerically pure forms of the title compound and showcasing its potential in key synthetic transformations relevant to pharmaceutical development.

Physicochemical and Structural Characteristics

A thorough understanding of the compound's properties is essential for its effective use in synthesis. The hydrochloride salt form is a white to off-white crystalline solid, a state that lends itself to stable storage and accurate measurement.[1]

PropertyValueSource(s)
IUPAC Name 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[2]
Molecular Formula C₈H₁₁ClFNO[2]
Molecular Weight 191.63 g/mol [2]
Melting Point 182–185°C[2]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and polar solvents[1][2]

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows for extensive hydrogen bonding, dictating its solubility profile. The fluorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties, which can modulate the pKa of the amine and the reactivity of the aromatic ring.[1][2]

Preparation of Enantiomerically Pure 2-Amino-1-(4-fluorophenyl)ethanol

Control of stereochemistry is paramount in drug development. Enantiomerically pure 2-amino-1-(4-fluorophenyl)ethanol can be accessed via two primary strategies: asymmetric synthesis to directly form the desired enantiomer, or resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of a prochiral aminoketone is a highly efficient and selective method for producing chiral amino alcohols. This approach leverages a chiral catalyst to deliver a hydride stereoselectively to the ketone, establishing the desired stereocenter with high fidelity. The ruthenium-catalyzed ATH, using a chiral diamine ligand and a formic acid/triethylamine mixture as the hydrogen source, is a well-established and robust method.[6][7][8]

Asymmetric_Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction cluster_product Product Start 2-Amino-1-(4-fluorophenyl)ethanone (Prochiral Ketone) Reaction Asymmetric Transfer Hydrogenation Start->Reaction [Ru(II)-TsDPEN] catalyst HCOOH/TEA (Hydrogen Source) Methanol (Solvent) Product (S)- or (R)-2-Amino-1-(4-fluorophenyl)ethanol (Chiral Amino Alcohol) Reaction->Product High Enantioselectivity (>99% ee)

Asymmetric synthesis of chiral amino alcohol via ATH.

Protocol 1: Asymmetric Transfer Hydrogenation of 2-Amino-1-(4-fluorophenyl)ethanone HCl

This protocol is adapted from established procedures for the ATH of aminoketones.[6][7]

  • Catalyst Activation: In a nitrogen-purged reaction vessel, dissolve the chiral ruthenium catalyst (e.g., RuCl₂) (0.1-0.5 mol%) in degassed 2-propanol or methanol. Add a solution of potassium tert-butoxide in the same solvent (equivalent to Ru) and stir the mixture at 60-80°C for 30 minutes to form the active hydride species.

  • Reaction Setup: In a separate vessel, dissolve 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1.0 eq) in methanol.

  • Hydrogenation: Add the substrate solution to the activated catalyst. Add a 5:2 molar mixture of formic acid and triethylamine (HCOOH/TEA) as the hydrogen source.

  • Reaction Execution: Heat the reaction mixture to 60°C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until full conversion of the starting ketone is observed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Neutralize with an aqueous ammonium hydroxide solution. Filter the mixture to remove catalyst residues. Evaporate the filtrate to dryness. The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to yield the enantiomerically pure amino alcohol.[6]

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid or HCl gas dissolved in an ether solution. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Causality Note: The choice of a Ru(II)-TsDPEN catalyst is based on its well-documented high efficiency and enantioselectivity for the reduction of ketones and imines.[8] The formic acid/triethylamine azeotrope serves as a convenient and effective in-situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment.

Chiral Resolution via Diastereomeric Salt Formation

An alternative and widely used industrial method for separating enantiomers is diastereomeric salt crystallization. This method involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent system.[9]

Resolution_Workflow Racemate Racemic (R/S)-Amine Diastereomers Mixture of Diastereomeric Salts (R-Amine • R-Acid) (S-Amine • R-Acid) Racemate->Diastereomers ResolvingAgent Chiral Acid (e.g., (+)-Tartaric Acid) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization (e.g., in Methanol) Diastereomers->Crystallization Separation Filtration Crystallization->Separation Solid Less Soluble Salt (e.g., S-Amine • R-Acid) Separation->Solid Liquid More Soluble Salt (in Mother Liquor) Separation->Liquid Basification Basification (NaOH) & Extraction Solid->Basification PureEnantiomer Enantiomerically Pure (S)-Amine Basification->PureEnantiomer

General workflow for chiral resolution by diastereomeric salt formation.

Protocol 2: General Procedure for Chiral Resolution with (+)-Tartaric Acid

This protocol is based on established methods for resolving chiral amines and serves as a robust starting point for optimization.[10][11]

  • Salt Formation: Dissolve racemic 2-amino-1-(4-fluorophenyl)ethanol (1.0 eq) in a suitable solvent, such as methanol (approx. 15-20 volumes). Gently heat the solution. In a separate flask, dissolve the chiral resolving agent, (+)-tartaric acid (0.5-1.0 eq), in the same solvent.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature and then let it stand undisturbed for several hours to overnight to allow for the selective crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by suction filtration. Wash the crystals with a small amount of cold solvent (methanol) to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt crystals in water. While stirring, add a strong base (e.g., 50% NaOH solution) until the solution becomes strongly basic (pH > 12) and all solids dissolve.[12]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated free amine with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine. The enantiomeric excess (ee) should be determined by chiral HPLC.

Self-Validation Note: The success of this protocol is contingent on the solubility difference between the two diastereomeric salts. The choice of solvent is critical; polar solvents like methanol or ethanol are often effective.[13] The optimal amount of resolving agent (typically between 0.5 and 1.0 equivalents) and the crystallization temperature must be determined empirically to maximize both yield and enantiomeric purity. The process is self-validating through chiral HPLC analysis at each stage.

Synthetic Utility: Key Transformations of the Chiral Building Block

Once obtained in enantiomerically pure form, 2-amino-1-(4-fluorophenyl)ethanol serves as a versatile starting material for a variety of transformations targeting key pharmacophores.

N-Alkylation to Secondary and Tertiary Amines

The primary amine is a versatile handle for introducing a wide range of substituents. The "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy, often catalyzed by ruthenium or iridium complexes, allows for the direct N-alkylation of amines using alcohols as alkylating agents, producing only water as a byproduct.[9][14]

Protocol 3: General Procedure for N-Alkylation with an Alcohol

  • Reaction Setup: In a reaction tube, combine the chiral amino alcohol (1.0 eq), the primary alcohol (1.5-3.0 eq), a suitable catalyst (e.g., a commercially available Ru-complex, 1-2 mol%), and a base (e.g., K₂CO₃ or t-BuOK) in a solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 100-150°C for 12-24 hours.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the resulting N-alkylated product by column chromatography.

Cyclization to Chiral Oxazolidinones

The 1,2-amino alcohol motif is the classic precursor to the 2-oxazolidinone ring system, a privileged scaffold found in numerous pharmaceuticals, including antibiotics (e.g., Linezolid). Cyclization is typically achieved by reaction with phosgene or a phosgene equivalent, such as carbonyldiimidazole (CDI) or a dialkyl carbonate.[15][16][17]

Oxazolidinone_Synthesis cluster_reactants Reactants cluster_product Product AminoAlcohol Chiral 1,2-Amino Alcohol Reaction Cyclization (Base, Solvent) AminoAlcohol->Reaction Phosgene Phosgene Equivalent (e.g., CDI, Triphosgene) Phosgene->Reaction Oxazolidinone Chiral 2-Oxazolidinone Reaction->Oxazolidinone Forms heterocyclic ring

Synthesis of oxazolidinones from 1,2-amino alcohols.
Synthesis of Chiral Morpholines

Morpholine and its derivatives are important pharmacophores present in many approved drugs. Chiral substituted morpholines can be synthesized from enantiomerically pure amino alcohols through various multi-step sequences, often involving N-alkylation with a two-carbon unit that can subsequently cyclize onto the hydroxyl group.[18][19][20] One common strategy involves N-alkylation with a protected 2-haloethanol followed by base-mediated intramolecular cyclization (Williamson ether synthesis).

Conclusion

This compound is a valuable and versatile chiral building block whose utility extends far beyond its association with a single drug target. Its strategic importance lies in the combination of a fluorinated aromatic ring and a chiral 1,2-amino alcohol scaffold. This guide has provided a comprehensive and technically grounded framework for its preparation and application. By detailing robust, citable protocols for both asymmetric synthesis and classical resolution, we have established a reliable pathway to obtaining this synthon in high enantiopurity. Furthermore, by demonstrating its conversion into key pharmaceutical scaffolds such as N-alkylated amines, oxazolidinones, and morpholines, we have highlighted its broad potential for the discovery and development of novel, complex, and stereochemically defined drug candidates. The methodologies and insights presented herein are designed to empower researchers to confidently integrate this powerful building block into their synthetic programs.

References

  • CA1237147A - Intermediate 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile and method for its preparation.
  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway . Beilstein Journal of Organic Chemistry. [Link]

  • Alkylation of Alcohols, Part 5: Reductive Alkylation . YouTube. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine . The Journal of Organic Chemistry. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization . The Royal Society of Chemistry. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation . ACS Omega. [Link]

  • Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphophine)(1,2-diamine) Complexes . Journal of the American Chemical Society. [Link]

  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues . PubMed. [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway . National Institutes of Health. [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols . CCS Chemistry. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets . National Institutes of Health. [Link]

  • Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone . ResearchGate. [Link]

  • An Enantioselective Synthesis of (S)-4-Fluorohistidine . National Institutes of Health. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets . Taylor & Francis Online. [Link]

  • Morpholine synthesis . Organic Chemistry Portal. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents . Royal Society of Chemistry. [Link]

  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) . The Journal of Organic Chemistry. [Link]

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances . ResearchGate. [Link]

  • EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Enantioselective synthesis of 2-oxazolidinones by ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones . Royal Society of Chemistry. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions . National Institutes of Health. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery . Molecules. [Link]

  • 6.8: Resolution (Separation) of Enantiomers . Chemistry LibreTexts. [Link]

  • Decarboxylative N-alkylation of amino acids with primary alcohols . ResearchGate. [Link]

  • Base-Mediated Cascade Annulations of β‑CF3‑1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3‑Substituted Hexahydrocyclopenta[c]pyrrole Frameworks . ACS Publications. [Link]

  • Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study . National Institutes of Health. [Link]

  • Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction . ChemRxiv. [Link]

  • Resolution of a Racemic Mixture . Science Learning Center. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs . National Institutes of Health. [Link]

  • The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η 6 -Arene/ N -Tosylethylenediamine−Ruthenium(II) Catalysts . ResearchGate. [Link]

  • The enantioselective synthesis of alpha-amino acid derivatives via organoboranes . ACS Publications. [Link]

Sources

Role of "2-Amino-1-(4-fluorophenyl)ethanol hydrochloride" in central nervous system drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

The previous searches provided some high-level context about fluorinated compounds in drug discovery, highlighting that fluorine substitution can enhance potency, metabolic stability, and pharmacokinetic properties. However, the direct link between "2-Amino-1-(4-fluorophenyl)ethanol hydrochloride" and specific CNS drug discovery applications is still not well-defined. I have found general information about phenylethanolamines and their cardiovascular and adrenergic effects, but the specific impact of the 4-fluoro substitution on CNS activity remains unclear. The searches have not yet yielded concrete examples of CNS drugs synthesized from this specific precursor, nor have they provided detailed pharmacological data or mechanisms of action related to the CNS.

To create a valuable technical guide, I need to bridge this gap. The next steps will be to find more specific connections between this compound (and its close analogs) and CNS targets. I need to look for evidence of its use as a building block for specific classes of CNS drugs and find studies that have investigated the structure-activity relationship of fluorinated phenylethanolamines in the context of CNS receptors or pathways.The recent searches have started to build a stronger connection between fluorinated phenethylamines and CNS activity, particularly concerning psychedelic compounds and their interaction with serotonin receptors like 5-HT2A. It's clear that the introduction of fluorine into the phenethylamine nucleus can significantly impact psychoactivity, sometimes enhancing it and other times diminishing it. This highlights the importance of the position and number of fluorine substitutions. I've also found general information on the structure-activity relationships of phenethylamines as 5-HT2A receptor agonists.

However, a direct link to "this compound" is still missing. I haven't found specific studies that use this exact compound as a precursor for a CNS-active drug or that detail its specific pharmacological profile at CNS targets. The information is more focused on the broader class of fluorinated phenethylamines.

To proceed, I need to try and narrow the focus back to the specific molecule of interest or its immediate, non-hydrochloride form, 2-amino-1-(4-fluorophenyl)ethanol. I will pivot to look for its applications as a chiral building block and in the synthesis of more conventional CNS drugs, not just psychedelics. I also need to find more specific preclinical data, even if it's for closely related analogs, to build a more robust scientific narrative.The searches in the last step provided some valuable insights, particularly regarding the use of chiral 2-amino-1-phenylethanol derivatives as building blocks in asymmetric synthesis. This suggests that "this compound" could be a valuable chiral precursor for creating enantiomerically pure CNS drugs. I also found information on norepinephrine reuptake inhibitors with structures that could potentially be derived from this precursor. However, a direct, concrete link showing the synthesis of a specific, named CNS drug starting from "this compound" is still missing. While the potential is there, I lack a specific example to anchor the narrative of the technical guide. The information on preclinical studies is also for broader classes of related compounds, not this specific molecule.

To make the guide more impactful and scientifically grounded, I need to find a direct application of this molecule. My next step will be to search for patents and papers that explicitly describe the synthesis of CNS drugs using "2-Amino-1-(4-fluorophenyl)ethanol" or its hydrochloride salt as a starting material. This will provide the concrete examples needed to illustrate its role in drug discovery. I will also broaden my search to include more general CNS drug classes, not just norepinephrine reuptake inhibitors, to increase the chances of finding a relevant connection.

A Technical Guide to the Therapeutic Potential of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride: A Research & Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the prospective therapeutic applications of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride, a compound of significant interest in medicinal chemistry.[1] While direct pharmacological data for this specific molecule is nascent, its structural features, particularly the fluorinated phenylethanolamine scaffold, suggest a strong potential for interaction with key neurological pathways.[2] This document provides a comprehensive framework for researchers and drug development professionals to investigate its mechanism of action and validate its therapeutic utility. We will explore hypothesized interactions with the monoaminergic system, propose detailed in vitro and in vivo experimental workflows, and present a clear rationale for its evaluation as a candidate for treating central nervous system (CNS) disorders.

Introduction: Unveiling the Potential of a Fluorinated Amino Alcohol

This compound is a chiral amino alcohol that serves as a versatile building block in the synthesis of more complex, biologically active molecules.[1][3] Its chemical architecture, characterized by a fluorinated phenyl group attached to an ethanolamine backbone, is a recurring motif in compounds targeting the central nervous system. The presence of the fluorine atom can enhance metabolic stability and blood-brain barrier permeability, making it an attractive feature in neuropharmacology.[2]

The core hypothesis underpinning the investigation of this molecule is its potential to modulate monoamine neurotransmission. Deficiencies in serotonin (5-HT), norepinephrine (NE), and dopamine (DA) signaling are strongly implicated in the pathophysiology of depression, anxiety, and other neurological disorders.[4] Compounds structurally related to this compound, such as fluorinated amphetamines and ephedrine derivatives, are known to interact with the monoaminergic system, albeit with varying mechanisms and potencies.[5] This guide, therefore, outlines a systematic approach to characterizing the pharmacological profile of this compound and exploring its therapeutic promise.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its application in experimental settings.

PropertyValueSource
IUPAC Name 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[1]
Molecular Formula C₈H₁₁ClFNO[1]
Molecular Weight 191.63 g/mol [1]
CAS Number 403-28-1[1]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water and polar solvents[2]

Hypothesized Mechanisms of Action: A Focus on the Monoaminergic System

Based on its structural similarity to known psychoactive compounds, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.

Monoamine Reuptake Inhibition

The phenethylamine core of the molecule is a classic pharmacophore for inhibitors of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[6] By blocking one or more of these transporters, the compound could increase the synaptic concentration of the respective neurotransmitters, thereby enhancing monoaminergic signaling. Depending on its selectivity, it could function as:

  • A Selective Serotonin Reuptake Inhibitor (SSRI) , a cornerstone in the treatment of depression and anxiety.

  • A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) , often demonstrating broader efficacy in treating depressive symptoms.[7]

  • A Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) or "triple reuptake inhibitor," a class of compounds hypothesized to offer a faster onset of action and improved efficacy, particularly in anhedonic depression.[2][4]

The following diagram illustrates the potential sites of action for a monoamine reuptake inhibitor.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Monoamine Neurotransmitters (5-HT, NE, DA) transporter SERT / NET / DAT presynaptic->transporter Reuptake synaptic_cleft Synaptic Cleft receptor Postsynaptic Receptors synaptic_cleft->receptor Binding compound 2-Amino-1-(4-fluorophenyl) ethanol hydrochloride compound->transporter Inhibition

Caption: Hypothesized monoamine reuptake inhibition.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[][9] Inhibition of these enzymes leads to increased intracellular concentrations of monoamines, which are then available for synaptic release. Selective MAO-A inhibitors are effective antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[10][11] Given that some amphetamine-related compounds exhibit MAO-inhibitory activity, this represents a plausible alternative or complementary mechanism of action for this compound.

The diagram below depicts the potential for MAO inhibition.

cluster_presynaptic Presynaptic Neuron Mitochondria monoamines Monoamines (5-HT, NE, DA) mao MAO-A / MAO-B monoamines->mao Degradation metabolites Inactive Metabolites mao->metabolites compound 2-Amino-1-(4-fluorophenyl) ethanol hydrochloride compound->mao Inhibition

Caption: Hypothesized monoamine oxidase inhibition.

Proposed Research and Development Workflow

To systematically evaluate the therapeutic potential of this compound, a multi-tiered approach is proposed, beginning with in vitro characterization and progressing to in vivo models.

cluster_in_vitro Tier 1: In Vitro Assays cluster_in_vivo Tier 2: In Vivo Models start Compound Synthesis & Characterization in_vitro In Vitro Pharmacological Profiling start->in_vitro in_vivo In Vivo Behavioral Pharmacology in_vitro->in_vivo transporter_assays Monoamine Transporter Binding & Uptake Assays mao_assays MAO Inhibition Assays conclusion Lead Optimization & Preclinical Development in_vivo->conclusion fst_tst Forced Swim Test (FST) & Tail Suspension Test (TST) locomotor Locomotor Activity Assessment

Caption: Proposed research and development workflow.

Tier 1: In Vitro Pharmacological Profiling

The initial phase focuses on elucidating the compound's primary mechanism of action and selectivity at the molecular level.

  • Objective: To determine the binding affinity (Ki) of the test compound for human SERT, NET, and DAT.

  • Methodology:

    • Prepare cell membranes from HEK-293 cells stably expressing human SERT, NET, or DAT.

    • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Self-Validation: Run a known selective inhibitor for each transporter as a positive control (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT) to ensure assay validity.

  • Objective: To determine the functional potency (IC₅₀) of the test compound to inhibit the uptake of serotonin, norepinephrine, and dopamine into rat brain synaptosomes.

  • Methodology:

    • Prepare synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin and norepinephrine).

    • Pre-incubate the synaptosomes with increasing concentrations of this compound.

    • Initiate the uptake reaction by adding a mixture of [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.

    • Terminate the reaction by rapid filtration and wash to remove extracellular radiolabeled neurotransmitter.

    • Lyse the synaptosomes and quantify the internalized radioactivity.

    • Calculate the IC₅₀ value for the inhibition of uptake for each monoamine.

  • Objective: To determine the IC₅₀ values of the test compound for the inhibition of human MAO-A and MAO-B.

  • Methodology:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • Pre-incubate the enzymes with increasing concentrations of this compound.

    • Initiate the reaction by adding a substrate that produces a fluorescent or colorimetric signal upon oxidation (e.g., kynuramine).[10]

    • Measure the signal kinetically using a microplate reader.

    • Calculate the IC₅₀ values for MAO-A and MAO-B inhibition.

  • Self-Validation: Use selective inhibitors as controls: clorgyline for MAO-A and selegiline for MAO-B.[9][10]

Tier 2: In Vivo Behavioral Pharmacology

Should the in vitro data reveal potent activity at monoamine targets, the next logical step is to assess the compound's effects in established animal models of CNS disorders.

  • Objective: To screen for antidepressant-like activity.[12][13]

  • Methodology:

    • Acclimate male C57BL/6 mice to the testing room.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10, 20 mg/kg). A known antidepressant (e.g., fluoxetine) will be used as a positive control.[6]

    • 30-60 minutes post-injection, place each mouse in a transparent cylinder filled with water (25°C) for a 6-minute session.

    • Record the session and score the duration of immobility during the last 4 minutes of the test. A reduction in immobility time is indicative of an antidepressant-like effect.[14]

  • Causality and Trustworthiness: This model is based on the principle that rodents will adopt an immobile posture after an initial period of struggling in an inescapable situation, a behavior interpreted as "behavioral despair." Antidepressant medications reliably reduce this immobility time.[3][12]

  • Objective: To determine if the compound has stimulant or sedative effects that could confound the results of the FST.

  • Methodology:

    • Use the same dosing regimen as in the FST.

    • Place individual mice in open-field arenas equipped with infrared beams to track movement.

    • Record the total distance traveled, number of ambulatory movements, and rearing frequency over a 60-minute period.

  • Interpretation: A significant increase in locomotor activity would suggest a stimulant effect, while a decrease would indicate sedation. An ideal antidepressant candidate would show efficacy in the FST at doses that do not significantly alter locomotor activity.

Data Interpretation and Future Directions

The data generated from this workflow will provide a comprehensive initial profile of this compound.

Hypothetical Data Summary

The following table presents a hypothetical outcome that would warrant further development of the compound as a potential antidepressant.

AssayTargetIC₅₀ / Ki (nM)
Radioligand Binding hSERT15
hNET45
hDAT850
Synaptosomal Uptake Serotonin (5-HT)25
Norepinephrine (NE)70
Dopamine (DA)>1000
MAO Inhibition hMAO-A>10,000
hMAO-B>10,000

In this hypothetical scenario, the compound is a potent and selective SNRI with significantly weaker activity at DAT and negligible activity against MAO enzymes. Such a profile would be highly promising for the treatment of depression.

Subsequent steps in the drug development pipeline would include more extensive preclinical evaluation, including pharmacokinetic studies, toxicology screens, and testing in more complex animal models of depression, such as chronic unpredictable stress.[12]

Conclusion

This compound represents a compelling starting point for the development of novel CNS therapeutics. Its structural characteristics strongly suggest a potential to modulate the monoaminergic system, a key target in the treatment of numerous neurological and psychiatric disorders. The systematic research workflow detailed in this guide provides a robust and scientifically validated pathway to elucidate its precise mechanism of action, evaluate its efficacy in preclinical models, and ultimately determine its potential as a next-generation therapeutic agent. The insights gained from these studies will be critical for guiding lead optimization and advancing this promising compound through the drug development pipeline.

References

  • Wikipedia. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

  • Belzung, C. (2014). Innovative drugs to treat depression: did animal models fail to be predictive or did clinical trials fail to detect effects?. Neuropsychopharmacology, 39(1), 23-33. Retrieved from [Link]

  • Serafini, G., Pompili, M., Innamorati, M., et al. (2012). Triple reuptake inhibitors: the next generation of antidepressants. Current pharmaceutical design, 18(36), 5835–5843. Retrieved from [Link]

  • Wikipedia. (2023). 4-Fluoroephedrine. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Retrieved from [Link]

  • Kaludercic, N., & Di Lisa, F. (2020). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. Biomolecules, 10(3), 441. Retrieved from [Link]

  • Zhang, H. T., O'Donnell, J. M., & Xu, Y. (2010). Inhibition of serotonin and norepinephrine reuptake and inhibition of phosphodiesterase by multi-target inhibitors as potential agents for depression. Expert opinion on investigational drugs, 19(10), 1207–1217. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link]

  • Sagin, F. G., et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2395671. Retrieved from [Link]

  • Patel, R. N. (2016). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 6(11), 7723-7754. Retrieved from [Link]

  • Krishnan, V., & Nestler, E. J. (2008). Animal models of depression: molecular perspectives. Current topics in behavioral neurosciences, 1, 121–147. Retrieved from [Link]

  • Wikipedia. (n.d.). Category:Serotonin–norepinephrine–dopamine reuptake inhibitors. Retrieved from [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]

  • Wang, Y., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology, 13, 928394. Retrieved from [Link]

  • Özer, Z., et al. (2025). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 30(20), 4509. Retrieved from [Link]

  • Crabbe, J. C. (2002). Animal models of psychiatric disorders and their relevance to alcoholism. Alcohol research & health : the journal of the National Institute on Alcohol Abuse and Alcoholism, 26(3), 223–231. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride from 4-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride, a key building block in modern medicinal chemistry and pharmaceutical development.[1] The protocol details a robust and scalable two-step synthetic route starting from commercially available 4-fluorobenzaldehyde. The chosen pathway proceeds through a trimethylsilyl (TMS)-protected cyanohydrin intermediate, followed by a chemical reduction and subsequent salt formation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, explanations of chemical principles, critical safety protocols, and methods for purification and characterization. An overview of an alternative asymmetric synthesis strategy is also presented to address the critical need for enantiomerically pure compounds in pharmaceutical applications.

Introduction and Strategic Overview

2-Amino-1-(4-fluorophenyl)ethanol is an aryl-substituted amino alcohol, a structural motif considered a "privileged scaffold" in medicinal chemistry due to its prevalence in bioactive molecules and natural products.[2] The presence of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a valuable precursor for drugs targeting neurological disorders and other conditions.[1]

The synthesis from 4-fluorobenzaldehyde can be approached via several pathways. The selected method in this guide involves two primary transformations:

  • Cyanosilylation: The addition of a cyanide nucleophile to the aldehyde carbonyl. Using Trimethylsilyl cyanide (TMSCN) is advantageous as it concurrently protects the intermediate hydroxyl group, forming a stable O-silylated cyanohydrin. This reaction is efficient and avoids the direct handling of highly toxic hydrogen cyanide gas.

  • Reduction: The nitrile group of the cyanohydrin intermediate is reduced to a primary amine. This transformation requires a potent reducing agent. While lithium aluminum hydride (LiAlH₄) is effective, this protocol will utilize sodium borohydride in the presence of a Lewis acid, which offers a comparable reactivity profile with a more manageable safety protocol for general laboratory use.

  • Salt Formation: The final freebase is converted to its hydrochloride salt to improve stability and water solubility, which is often critical for pharmaceutical formulations.[3]

Overall Synthetic Workflow

The logical flow from the starting material to the final product is depicted below. This workflow highlights the key intermediates and transformations.

Synthesis_Workflow cluster_0 Step 1: Cyanosilylation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Start 4-Fluorobenzaldehyde Intermediate 2-(4-Fluorophenyl)-2- (trimethylsilyloxy)acetonitrile Start->Intermediate + TMSCN Catalyst (e.g., ZnI₂) AminoAlcohol 2-Amino-1-(4-fluorophenyl)ethanol (Free Base) Intermediate->AminoAlcohol 1. NaBH₄ / CoCl₂ 2. Aqueous Workup FinalProduct 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride AminoAlcohol->FinalProduct + HCl in Ethanol

Caption: Workflow for the synthesis of the target hydrochloride salt.

Hazard Assessment and Safe Laboratory Practice

Executing this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents involved. A thorough risk assessment must be conducted before commencing any experimental work.

ReagentKey HazardsRecommended Handling Precautions
4-Fluorobenzaldehyde Combustible liquid, harmful if swallowed, causes serious eye irritation.[4][5][6]Work in a fume hood. Wear safety goggles, nitrile gloves, and a lab coat. Keep away from heat and open flames.
Trimethylsilyl cyanide (TMSCN) Highly flammable, fatal if swallowed, in contact with skin, or if inhaled.[7][8] Reacts with water/moisture to release highly toxic hydrogen cyanide (HCN) gas.[9]EXTREME CAUTION REQUIRED. Handle only in a well-ventilated fume hood. Use an inert atmosphere (Nitrogen/Argon). Wear heavy-duty nitrile or neoprene gloves, a face shield, and a flame-retardant lab coat.[10] Keep away from water and acids.[7] An emergency HCN antidote kit should be available.
Sodium Borohydride (NaBH₄) In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.Handle under an inert atmosphere, away from moisture.[11][12] Use spark-proof tools. Do not store in glass containers due to potential pressure buildup.[13] Quench reactions slowly and carefully behind a blast shield.
Ethanolic Hydrochloric Acid Highly flammable liquid and vapor. May be corrosive to metals. Causes skin and serious eye irritation.[14][15][16]Prepare and handle in a fume hood. Keep away from heat, sparks, and open flames.[14] Wear appropriate PPE, including acid-resistant gloves and safety goggles. Store in a corrosive-resistant container.[14]

Detailed Experimental Protocols

This section provides step-by-step instructions for the synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Protocol 1: Synthesis of 2-(4-Fluorophenyl)-2-(trimethylsilyloxy)acetonitrile (Intermediate)

Causality: This step converts the electrophilic aldehyde into a stable cyanohydrin. TMSCN serves as a safer cyanide source than HCN, and the in-situ formation of the silyl ether prevents the reversible elimination of cyanide from the cyanohydrin, driving the reaction to completion. A Lewis acid catalyst like zinc iodide activates the aldehyde carbonyl, accelerating the nucleophilic attack by the cyanide.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Fluorobenzaldehyde124.1110.0 g80.57 mmol1.0
Trimethylsilyl cyanide (TMSCN)99.219.6 g (12.1 mL)96.7 mmol1.2
Zinc Iodide (ZnI₂)319.220.26 g0.81 mmol0.01
Dichloromethane (DCM)-100 mL--

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Charge the flask with 4-fluorobenzaldehyde (10.0 g) and anhydrous dichloromethane (100 mL).

  • Add zinc iodide (0.26 g) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Under strict inert atmosphere conditions , slowly add trimethylsilyl cyanide (12.1 mL) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Upon completion, the reaction mixture containing the crude product is typically used directly in the next step without purification to avoid decomposition on silica gel.

Protocol 2: Reduction and Formation of this compound

Causality: This step achieves the reduction of the nitrile to a primary amine. The combination of sodium borohydride and cobalt(II) chloride generates a boride species in situ that is capable of reducing nitriles, offering a safer alternative to LiAlH₄. The acidic workup hydrolyzes the TMS ether to reveal the hydroxyl group. The final step uses ethanolic HCl to precipitate the product as its hydrochloride salt, which facilitates isolation and purification.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Crude Intermediate Solution-~100 mL~80.57 mmol1.0
Cobalt(II) Chloride (anhydrous)129.8420.9 g161.1 mmol2.0
Methanol (anhydrous)-200 mL--
Sodium Borohydride (NaBH₄)37.8312.2 g322.3 mmol4.0
Conc. Hydrochloric Acid (HCl)-As needed--
Ethanolic HCl (prepared)-As needed--

Procedure:

  • In a separate large, three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous cobalt(II) chloride (20.9 g) in anhydrous methanol (200 mL).

  • Cool this suspension to 0 °C in an ice-water bath.

  • Transfer the crude intermediate solution from Protocol 1 to an addition funnel and add it dropwise to the cobalt chloride suspension over 30 minutes.

  • CAUTION: Hydrogen gas is evolved! Behind a blast shield, add sodium borohydride (12.2 g) in small portions over 1-2 hours. The addition is highly exothermic and will cause vigorous gas evolution. Maintain the temperature below 10 °C. A black precipitate of cobalt boride will form.

  • Once the addition is complete, remove the ice bath and stir the mixture at room temperature overnight (12-16 hours).

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the intermediate.

  • Workup and Salt Formation: a. Slowly and carefully quench the reaction by adding ~100 mL of 2M aqueous HCl at 0 °C. Stir for 1 hour. b. Filter the mixture through a pad of Celite® to remove the black cobalt salts. Wash the filter cake with methanol. c. Combine the filtrates and concentrate them under reduced pressure to remove most of the methanol. d. Basify the remaining aqueous solution to pH > 12 with 6M NaOH solution, keeping the flask in an ice bath. e. Extract the aqueous layer with ethyl acetate (3 x 100 mL). f. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase as an oil.

  • Isolation: a. Dissolve the crude oil in a minimum amount of cold ethanol (~50 mL). b. Slowly add a prepared solution of saturated HCl in ethanol dropwise with stirring until the solution is acidic (test with pH paper) and a white precipitate forms. c. Continue stirring in an ice bath for 1 hour to maximize precipitation. d. Collect the white solid by vacuum filtration, wash the cake with cold diethyl ether, and dry under vacuum.

Purification and Characterization

The final product can be further purified by recrystallization from an ethanol/ether solvent system if necessary.

Expected Characterization Data:

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 182–185 °C (for the hydrochloride salt).[3]

  • Solubility: Soluble in water and polar solvents.[1][3]

  • ¹H NMR (DMSO-d₆): Expect characteristic peaks for the aromatic protons (split into two multiplets), the methine proton (CH-OH), the methylene protons (CH₂-NH₃⁺), and broad signals for the OH and NH₃⁺ protons.

  • Mass Spectrometry (ESI+): Expect a molecular ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 156.08.

Alternative Strategy: Asymmetric Synthesis

For pharmaceutical applications, obtaining a single enantiomer is often mandatory. This can be achieved through asymmetric synthesis. A common strategy is the enantioselective reduction of a prochiral α-substituted ketone.

Conceptual Workflow: Asymmetric Transfer Hydrogenation

This approach would first require the synthesis of an intermediate like 2-azido-1-(4-fluorophenyl)ethanone, which is then reduced asymmetrically.

Asymmetric_Synthesis Start 4-Fluorophenacyl bromide (from 4'-Fluoroacetophenone) AzidoKetone 2-Azido-1-(4-fluorophenyl)ethanone (Prochiral Ketone) Start->AzidoKetone + Sodium Azide (NaN₃) ChiralProduct (R)- or (S)-2-Amino-1- (4-fluorophenyl)ethanol AzidoKetone->ChiralProduct Asymmetric Transfer Hydrogenation (e.g., Ru-catalyst, H-donor) + Reduction of Azide

Caption: Conceptual workflow for an asymmetric synthesis route.

This method, often employing catalysts like those developed by Noyori, can provide the desired amino alcohol with high enantiomeric excess (ee).[17] The azide group is reduced to the amine concurrently or in a subsequent step, for instance, by catalytic hydrogenation (H₂/Pd-C).[3]

References

  • Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters - ACS Publications. [Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Sodium Borohydride - Safety Data Sheet. ESPI Metals. [Link]

  • Trimethylsilyl cyanide - Wikipedia. Wikipedia. [Link]

  • 2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. Solubility of Things. [Link]

  • 4-fluorobenzaldehyde - Safety Data Sheet. S D Fine-Chem Limited. [Link]

  • Sodium Borohydride SOP. OSU Chemistry. [Link]

  • TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]

  • TRIMETHYLSILYL CYANIDE - Safety Data Sheet. Gelest, Inc.[Link]

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. American Chemical Society. [Link]

  • Sodium borohydride - Standard Operating Procedure. UC Santa Barbara. [Link]

  • trimethylsilyl cyanide - Safety Data Sheet. S D Fine-Chem Limited. [Link]

  • hydrochloric acid in ethanol. ChemBK. [Link]

  • Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine. PubMed. [Link]

  • Safety Data Sheet: Hydrochloric acid 5% in Ethanol (denaturated). Chemos GmbH & Co.KG. [Link]

  • Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride. Organic Process Research & Development - ACS Publications. [Link]

  • Safety Data Sheet: Hydrochloric acid in ethanol. Carl ROTH. [Link]

  • Safety Data Sheet: Hydrochloric acid in ethanol. Carl ROTH. [Link]

Sources

Application Notes & Protocols: Reductive Amination Strategies for the Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride, a key intermediate in pharmaceutical development. We explore two primary synthetic strategies, focusing on the core principles of reductive amination and related reductive transformations. This guide is intended for researchers, chemists, and process development professionals, offering detailed experimental protocols, mechanistic insights, and comparative data to facilitate informed decisions in the laboratory. We delve into both classical and modern catalytic approaches, including diastereoselective borohydride reductions and enantioselective transfer hydrogenations, providing the necessary detail to replicate and optimize these procedures.

Introduction: The Strategic Role of Reductive Amination

Reductive amination stands as one of the most powerful and versatile methods in modern organic chemistry for the synthesis of amines.[1][2] The reaction typically proceeds by coupling a carbonyl compound (an aldehyde or ketone) with an amine or ammonia to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the target amine.[3] Its prevalence in drug discovery and manufacturing is due to its high efficiency, broad substrate scope, and amenability to one-pot procedures, which aligns with the principles of green chemistry.[1]

The target molecule, This compound [4], is a vital chiral building block. Its structure, featuring an amino alcohol on a fluorophenyl scaffold, is common in various pharmacologically active compounds. While the direct synthesis of this molecule via a classic one-pot reductive amination of a suitable keto-aldehyde is challenging due to precursor instability, the most practical and widely employed routes involve the reduction of a stable α-aminoketone precursor, 2-amino-1-(4-fluorophenyl)ethanone hydrochloride .[5] This key transformation, the reduction of a ketone in the presence of an amine, shares mechanistic underpinnings with the final step of a reductive amination and is central to our discussion.

This guide will therefore focus on the most industrially relevant strategies, centering on the reduction of the α-aminoketone. We will present and contrast two robust protocols: a classical diastereoselective reduction using sodium borohydride and a modern, highly efficient asymmetric transfer hydrogenation for the synthesis of enantiopure products.

Overview of Synthetic Strategies

The synthesis of 2-Amino-1-(4-fluorophenyl)ethanol begins from the readily available precursor, 2-amino-1-(4-fluorophenyl)ethanone HCl. The pivotal step is the selective reduction of the ketone moiety to a secondary alcohol. The choice of reducing agent and conditions dictates the efficiency, scalability, and stereochemical outcome of the synthesis.

G cluster_0 Synthetic Approach cluster_1 Protocol 1: Asymmetric Synthesis cluster_2 Protocol 2: Diastereoselective Synthesis start Precursor: 2-Amino-1-(4-fluorophenyl)ethanone HCl p1_reduction Asymmetric Transfer Hydrogenation (ATH) start->p1_reduction p2_reduction Sodium Borohydride (NaBH4) Reduction start->p2_reduction p1_product Enantiopure (R)- or (S)-Amino Alcohol HCl (>99% ee) p1_reduction->p1_product High Enantioselectivity p2_product Racemic Amino Alcohol HCl p2_reduction->p2_product Cost-Effective, Scalable

Caption: High-level workflow for the synthesis of the target amino alcohol.

Mechanistic Insight: The Core Transformation

The fundamental process in reductive amination is the two-stage conversion of a carbonyl group. First, the nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal, which then dehydrates to an imine (for primary amines) or an iminium ion (for secondary amines).[1] This equilibrium is often driven forward by removing water. The C=N double bond of the imine/iminium ion is then reduced by a hydride agent or catalytic hydrogenation.

For the specific reduction of the precursor 2-amino-1-(4-fluorophenyl)ethanone, the process is simpler as the C-N bond is already formed. The reaction is a direct nucleophilic addition of a hydride (from a reducing agent like NaBH₄) to the carbonyl carbon.

G cluster_mech General Reductive Amination Mechanism carbonyl Ketone/Aldehyde (R-CO-R') hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Amine (R''-NH2) amine->hemiaminal imine Imine (R-C(=NR'')-R') hemiaminal->imine - H2O product Final Amine Product imine->product + [H] (Reducing Agent)

Caption: Generalized mechanism of reductive amination.

Experimental Protocols

Protocol 1: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation (ATH)

This protocol leverages a chiral ruthenium catalyst to achieve a highly enantioselective reduction of the α-aminoketone, yielding a specific stereoisomer. Transfer hydrogenation is advantageous due to its operational simplicity and the use of safe hydrogen donors like formic acid.[6][7]

Rationale for Reagent Selection:

  • Catalyst: A Ru-based catalyst, such as (R,R)-Ts-DPEN-Ru, is chosen for its high activity and excellent enantioselectivity in the reduction of aromatic ketones.[7]

  • Hydrogen Source: A formic acid/triethylamine (HCOOH/TEA) azeotrope serves as a safe and efficient source of hydride for the catalytic cycle.[6]

  • Solvent: Methanol (MeOH) is an excellent solvent for both the substrate and the catalyst system, facilitating a homogeneous reaction.

Materials:

Reagent M.W. Amount Moles
2-Amino-1-(4-fluorophenyl)ethanone HCl 189.62 1.0 g 5.27 mmol
[RuCl(p-cymene)((R,R)-TsDPEN)] 638.18 3.4 mg 0.0053 mmol
Formic Acid/Triethylamine (5:2) - 1.0 mL -

| Methanol (Anhydrous) | 32.04 | 15 mL | - |

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1.0 g, 5.27 mmol) and the Ru-catalyst (3.4 mg, 0.1 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5 minutes.

  • Solvent Addition: Add anhydrous methanol (15 mL) to the flask, followed by the formic acid/triethylamine azeotrope (1.0 mL).

  • Reaction: Heat the reaction mixture to 60°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum.

  • Purification: Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino alcohol.

  • Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.

Protocol 2: Scalable Diastereoselective Reduction using Sodium Borohydride

This method employs the cost-effective and readily available reducing agent, sodium borohydride (NaBH₄), to produce the racemic amino alcohol. It is a robust and easily scalable procedure suitable for producing large quantities of the material where stereochemistry is not critical or can be resolved in a later step.[8]

Rationale for Reagent Selection:

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes.[9][10] It is safer and easier to handle than more powerful hydrides like LiAlH₄.

  • Solvent: Methanol is a common choice as it is a good solvent for the substrate and readily reacts with the borate esters formed during the reaction, facilitating the workup.

Materials:

Reagent M.W. Amount Moles
2-Amino-1-(4-fluorophenyl)ethanone HCl 189.62 5.0 g 26.37 mmol
Sodium Borohydride (NaBH₄) 37.83 1.5 g 39.65 mmol
Methanol 32.04 50 mL -

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (5.0 g, 26.37 mmol) in methanol (50 mL).

  • Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the reaction rate and minimize side reactions.

  • Reducing Agent Addition: Slowly add sodium borohydride (1.5 g, 39.65 mmol) portion-wise over 30 minutes. Vigorous gas evolution (hydrogen) will be observed. Ensure adequate ventilation.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Monitoring: Check for the disappearance of the starting material using TLC (e.g., in 10% MeOH/DCM).

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0°C until the gas evolution ceases and the pH is acidic (~pH 2).

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (30 mL) and basify with a 4M NaOH solution to ~pH 10.

  • Extraction: Extract the product into dichloromethane (3 x 40 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Salt Formation: Re-dissolve the resulting free base in isopropyl alcohol (20 mL) and add concentrated HCl dropwise with stirring until the pH is acidic. The hydrochloride salt will precipitate.

  • Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold isopropyl alcohol and dry to yield the final product.

Comparative Data Summary

ParameterProtocol 1: Asymmetric Transfer HydrogenationProtocol 2: Sodium Borohydride Reduction
Stereocontrol Excellent (>99% e.e. achievable)None (produces racemate)
Yield Good to Excellent (85-95%)Excellent (>90%)
Reagent Cost High (due to Ru-catalyst)Low
Safety Uses formic acid (corrosive)Generates H₂ gas (flammable)
Scalability Moderate; catalyst cost can be a factorHigh; very suitable for large scale
Reaction Time 12-24 hours4-5 hours
Primary Application Synthesis of enantiopure APIsBulk synthesis of racemic intermediates

Purification and Characterization

Purification: The final product is typically purified by recrystallization of the hydrochloride salt from a suitable solvent system, such as methanol/diethyl ether or ethanol/isopropyl alcohol, to achieve high purity (>99%).

Characterization: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To determine purity. A chiral HPLC method is required to determine the enantiomeric excess (e.e.) for the product from Protocol 1.

  • Melting Point: To compare with literature values for the specific salt form.[4]

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Synthesis, 490-496. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Johnson, M. R., & Rickborn, B. (1969). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • CHEM 2325. (2024). Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. YouTube. Retrieved from [Link]

  • Xiao, J., et al. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Angewandte Chemie. Retrieved from [Link]

  • Martın, M., et al. (2003). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie. Retrieved from [Link]

  • LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Frontiers. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Retrieved from [Link]

  • RSC Publishing. (2023). One-pot transfer hydrogenation and reductive amination of polyenals. Chemical Communications. Retrieved from [Link]

  • AIR Unimi. (2022). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Enantioselective synthesis of chiral "2-Amino-1-(4-fluorophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of Chiral 2-Amino-1-(4-fluorophenyl)ethanol

Abstract

Chiral 2-amino-1-(4-fluorophenyl)ethanol is a molecule of high strategic importance in the pharmaceutical industry, most notably as a key building block for the synthesis of Aprepitant, a potent neurokinin-1 (NK1) receptor antagonist. The stereochemistry at its two chiral centers is critical for the biological activity of the final active pharmaceutical ingredient (API). Consequently, robust, scalable, and highly enantioselective synthetic methods are paramount. This application note provides an in-depth guide for researchers and drug development professionals on the principal strategies for synthesizing this chiral amino alcohol, with a focus on asymmetric transfer hydrogenation and biocatalytic reduction. Each section explains the fundamental principles, offers field-proven insights into experimental choices, and presents detailed, step-by-step protocols.

Introduction: The Significance of a Chiral Synthon

The 1,2-amino alcohol moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] In the case of 2-amino-1-(4-fluorophenyl)ethanol, the specific stereoisomer, typically the (1R,2S)- or (1S,2R)-enantiomer depending on the synthetic route to the final API, is a crucial precursor for Aprepitant.[2][3] The synthesis of Aprepitant requires precise control over three stereocenters, making the enantiopurity of its starting materials a non-negotiable requirement.[4][5] Traditional methods relying on chiral resolution are often inefficient, leading to a theoretical maximum yield of only 50% and requiring tedious separation steps. Modern asymmetric synthesis offers a more elegant and efficient solution, constructing the desired enantiomer directly with high selectivity. This guide will focus on two of the most powerful and industrially relevant approaches.

Strategic Overview: Pathways to Enantiopurity

The primary challenge in synthesizing chiral 2-amino-1-(4-fluorophenyl)ethanol lies in the stereoselective construction of the hydroxyl- and amino-bearing chiral centers. The most effective strategies achieve this by setting one chiral center with high fidelity, which can then direct the formation of the next. The dominant modern methodologies are:

  • Asymmetric Reduction of a Prochiral Ketone: This is the most direct route, involving the reduction of a ketone precursor. This can be achieved through two main catalytic systems:

    • Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH): Utilizes a chiral catalyst to transfer hydrogen from a simple donor molecule to the ketone.[6][7]

    • Biocatalysis using Ketoreductases (KREDs): Employs enzymes that exhibit exquisite stereoselectivity for ketone reduction.[8][9][10]

  • Asymmetric Hydroamination: An atom-economical method involving the addition of an amine to a double bond or an epoxide, guided by a chiral catalyst.[11][12][13] While a powerful general strategy, specific applications to this target are less documented than reduction methods.

This guide will provide detailed protocols for the two most established and validated reduction strategies.

Strategy I: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a cornerstone of modern organic synthesis, valued for its operational simplicity, use of safe hydrogen donors, and exceptional enantioselectivity.[6][7]

Scientific Principle & Rationale

The process involves the transfer of a hydride (H⁻) and a proton (H⁺) from a hydrogen donor, typically a formic acid/triethylamine (HCOOH/TEA) mixture or isopropanol, to the prochiral ketone, 2-amino-1-(4-fluorophenyl)ethanone. This transfer is mediated by a chiral transition-metal complex, most commonly based on Ruthenium(II) with a chiral diamine ligand (e.g., TsDPEN).

The causality behind the enantioselectivity is the formation of a chiral metal-hydride species. The chiral ligand creates a highly structured and asymmetric coordination sphere around the ruthenium atom. The ketone substrate can only approach this chiral catalyst in a sterically favored orientation, leading to the preferential formation of one of the two possible diastereomeric transition states. This energetic difference directs the hydride transfer to one specific face of the carbonyl, yielding one enantiomer of the alcohol in high excess. Recent advancements have shown this method to be highly effective even on unprotected α-amino ketones, simplifying the synthetic sequence by avoiding protection/deprotection steps.[6]

ATH_Workflow Substrate 2-Amino-1-(4-fluorophenyl)ethanone Reaction Asymmetric Transfer Hydrogenation Substrate->Reaction Catalyst Chiral Ru(II) Catalyst (e.g., Ru-TsDPEN) Catalyst->Reaction Cat. H_Donor H-Donor (HCOOH/TEA) H_Donor->Reaction Product Chiral 2-Amino-1- (4-fluorophenyl)ethanol Reaction->Product High ee% Analysis Purification & Chiral HPLC Analysis Product->Analysis Biocatalysis_Workflow cluster_biocat Bioreduction Step cluster_chem Chemical Conversion Substrate 2-Chloro-1-(4-fluorophenyl)ethanone Bioreaction Enzymatic Reduction Substrate->Bioreaction KRED Ketoreductase (KRED) KRED->Bioreaction Enzyme Cofactor Cofactor Regeneration (e.g., GDH/Glucose) Cofactor->Bioreaction NAD(P)H Chlorohydrin Chiral (S)-2-Chloro-1- (4-fluorophenyl)ethanol Bioreaction->Chlorohydrin >99% ee Amination Amination (e.g., NaN3 then H2/Pd) Chlorohydrin->Amination FinalProduct Chiral 2-Amino-1- (4-fluorophenyl)ethanol Amination->FinalProduct

Caption: Two-step chemo-enzymatic synthesis workflow.

Detailed Protocol: KRED-Mediated Reduction & Amination

This protocol describes a typical two-step chemo-enzymatic process.

Part A: Bioreduction of 2-chloro-1-(4-fluorophenyl)ethanone

Materials:

  • Ketoreductase (KRED) enzyme (commercially available screen kits or specific enzymes)

  • NADP⁺ (or NAD⁺, depending on enzyme)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • 2-chloro-1-(4-fluorophenyl)ethanone

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Toluene or Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction buffer containing D-glucose (1.1 eq) and the NADP⁺ cofactor (catalytic amount, e.g., 0.1 mM).

  • Enzyme Addition: Add the GDH for cofactor regeneration and the desired KRED.

  • Substrate Addition: Add the substrate, 2-chloro-1-(4-fluorophenyl)ethanone. It can be added neat or as a solution in a water-miscible co-solvent like DMSO if solubility is an issue.

  • Reaction: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion by GC or HPLC.

  • Workup:

    • Once the reaction is complete, quench by adding a water-immiscible organic solvent like ethyl acetate or toluene.

    • Separate the organic layer. Extract the aqueous layer two more times with the same solvent.

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral chlorohydrin.

Part B: Conversion to Chiral Amino Alcohol

Materials:

  • Chiral 2-chloro-1-(4-fluorophenyl)ethanol (from Part A)

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Palladium on Carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas source

Procedure:

  • Azidation: Dissolve the chiral chlorohydrin in DMF. Add sodium azide (1.5 eq) and heat the mixture (e.g., 80 °C) until the conversion to the azide is complete (monitor by TLC or HPLC).

  • Workup 1: Cool the reaction, pour it into water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to get the crude chiral azido alcohol.

  • Reduction: Dissolve the crude azido alcohol in methanol. Carefully add 10% Pd/C catalyst.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) until the reaction is complete.

  • Workup 2: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the final product, chiral 2-amino-1-(4-fluorophenyl)ethanol.

Expected Outcomes

Biocatalytic methods are renowned for their unparalleled selectivity.

ParameterTypical ValueRationale / Comment
Enzyme Loading Varies by activityTypically defined in U/g of substrate. Lower for highly active, engineered enzymes.
Conversion >95%Reactions are often driven to completion to simplify downstream purification.
Enantiomeric Excess >99.5% eeThe primary advantage of biocatalysis is its exceptional stereocontrol. [14]
Conditions pH 6-8, 25-40 °CMild, aqueous conditions reduce energy consumption and are environmentally benign.

Comparative Analysis of Synthetic Strategies

FeatureAsymmetric Transfer Hydrogenation (ATH)Biocatalytic Reduction
Advantages High yields, excellent ee, broad substrate scope, avoids handling large biological systems.Extremely high ee (>99.5%), mild and safe operating conditions, environmentally friendly ("green"), potential for whole-cell catalysis simplifies process.
Disadvantages Cost of precious metal catalysts (Ru, Rh), potential for metal contamination in the final product.Enzyme stability can be an issue, requires specific cofactor regeneration systems, downstream processing can involve large volumes of water.
Industrial Scale-Up Well-established and scalable. Homogeneous nature can require specific purification to remove the catalyst.Increasingly common. Process optimization (e.g., enzyme immobilization, continuous flow) is key. Easier product/catalyst separation.
Key Intermediate 2-Amino-1-(4-fluorophenyl)ethanone2-Chloro-1-(4-fluorophenyl)ethanone

Conclusion

The enantioselective synthesis of 2-amino-1-(4-fluorophenyl)ethanol is a critical step in the production of important pharmaceuticals like Aprepitant. Both asymmetric transfer hydrogenation using chiral ruthenium complexes and biocatalytic reduction with ketoreductases represent state-of-the-art, reliable, and scalable methodologies. ATH offers a direct, high-yield chemical route with excellent enantioselectivity. Biocatalysis provides an environmentally benign path with virtually perfect stereocontrol under mild aqueous conditions. The choice between these premier strategies will depend on specific project requirements, including cost of goods, available equipment, scalability, and green chemistry mandates. Both approaches, however, stand as powerful tools for the modern synthetic chemist in the pharmaceutical industry.

References

  • SU Wenrou, NI Feng, ZHANG Jin, ZHU Ben, LI Jianqi. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10): 901-905.
  • Reddy, et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
  • Various Authors. (US8133994B2). Preparation of aprepitant.
  • Patel, R. N. (Year Not Specified). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • Various Authors. (CN104557760A). Preparation method of aprepitant intermediate.
  • Various Authors. (Date Not Available). Chapter 10 Synthesis of aprepitant.
  • Various Authors. (Date Not Available). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.
  • Various Authors. (Date Not Available). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH.
  • Patel, R. N. (Date Not Available). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Patel, R. N. (Date Not Available). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Various Authors. (2021). An umpolung-enabled copper-catalysed regioselective hydroamination approach to α-amino acids. Chemical Science.
  • Various Authors. (2019). Synthesis of α-Trifluoromethylamines by Cu-Catalyzed Regio- and Enantioselective Hydroamination of 1-Trifluoromethylalkenes. PubMed.
  • Reddy, et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed.
  • Various Authors. (2024). Stereoselective Synthesis of Aliphatic α‐Amino Acids by Chemo‐Enzymatic Hydroamination‐Hydrodesulfurisation.
  • Various Authors. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.

Sources

Chiral Resolution of Racemic 2-Amino-1-(4-fluorophenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The enantiomers of 2-Amino-1-(4-fluorophenyl)ethanol are critical chiral building blocks in the synthesis of various pharmaceuticals and agrochemicals. The specific stereochemistry of these molecules is often paramount to their biological activity and efficacy. Therefore, the development of robust and efficient methods for the separation of its racemic mixture into individual enantiomers is of significant industrial and academic interest. This guide provides a detailed overview and practical protocols for the primary methods of chiral resolution applicable to this compound: diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography.

Diastereomeric Salt Crystallization

This classical and often cost-effective method relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[1] These diastereomers, unlike enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3]

Principle

The fundamental principle involves an acid-base reaction between the racemic 2-Amino-1-(4-fluorophenyl)ethanol (a base) and a chiral acid. This reaction generates two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Due to their distinct crystalline structures and intermolecular interactions, one diastereomer will typically be less soluble in a given solvent system and will preferentially crystallize, allowing for its isolation.[4] The choice of resolving agent and solvent system is critical for achieving efficient separation.[5]

Common Chiral Resolving Agents for Amines

A variety of chiral acids can be employed for the resolution of racemic amines. Some of the most common and effective include:

  • (+)-Tartaric acid and its derivatives (e.g., (+)-Dibenzoyl-D-tartaric acid, (+)-Di-p-toluoyl-D-tartaric acid)[1][2]

  • (-)-Malic acid[2]

  • (-)-Mandelic acid[2]

  • (+)-Camphor-10-sulfonic acid[2]

The selection of the optimal resolving agent is often empirical and may require screening of several candidates.

Workflow for Diastereomeric Salt Crystallization

Caption: Workflow of Chiral Resolution by Enzymatic Acylation.

Detailed Protocol: Lipase-Catalyzed Acylation

This protocol describes a general procedure for the enzymatic resolution of racemic 2-Amino-1-(4-fluorophenyl)ethanol. The choice of enzyme, solvent, and reaction time will influence the conversion and enantioselectivity.

Materials:

  • Racemic 2-Amino-1-(4-fluorophenyl)ethanol

  • Immobilized Lipase (e.g., Novozym 435 or Lipase PS)

  • Vinyl Acetate

  • Anhydrous organic solvent (e.g., Diethyl ether, Diisopropyl ether, or Toluene) [6]* Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a solution of racemic 2-Amino-1-(4-fluorophenyl)ethanol in an anhydrous organic solvent, add the immobilized lipase and vinyl acetate. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the ester.

  • Incubation: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by a suitable analytical method (e.g., TLC or GC). The reaction is typically stopped at or near 50% conversion to obtain both the acylated product and the remaining unreacted starting material in high enantiomeric excess.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation of Products: The resulting mixture contains the acylated enantiomer and the unreacted enantiomer. These can be separated by standard techniques such as column chromatography on silica gel. [7]5. Deprotection (if necessary): The acylated enantiomer can be hydrolyzed (e.g., using a mild base) to afford the corresponding pure enantiomer of 2-Amino-1-(4-fluorophenyl)ethanol.

  • Analysis: Determine the enantiomeric excess of both the unreacted starting material and the product using chiral HPLC.

Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. [8]

Principle

The separation is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. [8]The differences in the stability of these complexes result in different elution times from the column, allowing for their separation.

Common Chiral Stationary Phases for Amino Alcohols

A variety of CSPs are commercially available and can be effective for the separation of amino alcohols. These include:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used and offer broad applicability.

  • Crown Ether-based CSPs: These are particularly effective for the separation of primary amines. [9]* Macrocyclic Glycopeptide-based CSPs: Antibiotics like vancomycin and teicoplanin can be used as chiral selectors. [10][11] The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution.

Method Development for Chiral HPLC

Developing a chiral HPLC method typically involves screening different CSPs and mobile phase compositions.

General Steps:

  • Column Selection: Based on the structure of 2-Amino-1-(4-fluorophenyl)ethanol (an aromatic amino alcohol), select a few candidate CSPs. Polysaccharide-based and crown ether-based columns are good starting points.

  • Mobile Phase Screening: For each column, screen a range of mobile phases. Common mobile phases for chiral separations include mixtures of alkanes (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol). For crown ether phases, acidic mobile phases are often employed. 3. Optimization: Once a promising column and mobile phase system is identified, optimize the separation by adjusting parameters such as the mobile phase composition, flow rate, and column temperature.

  • Detection: Use a suitable detector, such as a UV detector, to monitor the elution of the enantiomers.

Comparison of Methods

MethodAdvantagesDisadvantages
Diastereomeric Salt Crystallization - Cost-effective for large-scale production.<[4]br>- Well-established and robust technology. [1]- Can be time-consuming and labor-intensive.<[2]br>- Requires screening of resolving agents and solvents.<[5]br>- Yields can be variable.
Enzymatic Resolution - High enantioselectivity.<[12]br>- Mild reaction conditions.<[13]br>- Environmentally friendly ("green chemistry").- Theoretical maximum yield is 50% for each enantiomer.<[13]br>- Enzymes can be expensive.- May require optimization of reaction conditions.
Chiral Chromatography - Applicable to a wide range of compounds.<[14]br>- High resolution and purity can be achieved.<[8]br>- Can be used for both analytical and preparative separations.- High cost of chiral stationary phases and solvents.- Can be challenging to scale up for large quantities.

Conclusion

The choice of the most suitable chiral resolution method for 2-Amino-1-(4-fluorophenyl)ethanol depends on several factors, including the desired scale of the separation, the required enantiomeric purity, and cost considerations. Diastereomeric salt crystallization remains a viable and economical option for large-scale synthesis. Enzymatic resolution offers a highly selective and environmentally benign alternative, while chiral chromatography provides a powerful tool for both analytical and preparative-scale separations where high purity is paramount. A thorough evaluation of each method is recommended to determine the optimal strategy for a specific application.

References

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Francalanci, F., Cesti, P., Cabri, W., Bianchi, D., Martinengo, T., & Foa, M. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry, 52(23), 5079-5082. Retrieved from [Link]

  • Foelsche, E., Hickel, A., Hönig, H., & Seufer-Wasserthal, P. (1990). Lipase-Catalyzed Resolution of Acyclic Amino Alcohol Precursors. The Journal of Organic Chemistry, 55(6), 1749-1753. Retrieved from [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

  • Ferreira, F. C., Ribeiro, A. M., Rodrigues, A. E., & Pais, L. S. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. Retrieved from [Link]

  • Forgó, P., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Chirality, 15(7), 671-678. Retrieved from [Link]

  • Qayed, W. S., Al-Jaafari, M. A., & Al-Othman, Z. A. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic compounds: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Castoldi, L., Cini, E., Fancelli, D., & Pasi, M. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 93. Retrieved from [Link]

  • Wang, T., & Chen, Y. (2011). Crystallization-Based Separation of Enantiomers. In Separation and Purification Technologies in Biorefineries (pp. 1661-1678). John Wiley & Sons, Ltd. Retrieved from [Link]

  • Faigl, F., Fogassy, E., & Pálovics, E. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. Retrieved from [Link]

  • Kodama, K., Kondo, Y., Katayama, K., Yanagisawa, M., & Hirose, T. (2024). Enantiomer separation of 2-halomandelic acids via diastereomeric salt formation with chiral N-substituted 2-amino-2-phenylethanols. Chirality, 36(2), e23630. Retrieved from [Link]

  • Gellis, A., Primas, N., Hutter, S., Verhaeghe, P., & Vanelle, P. (2022). Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. Molecules, 27(19), 6523. Retrieved from [Link]

  • Al-Rimawi, F., Kharoaf, M., & Qurt, M. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3959. Retrieved from [Link]

  • Zhang, T., & Nguyen, D. (2019). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 24(8), 1523. Retrieved from [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123. Retrieved from [Link]

  • Black, S. N. (2010). Isolation of enantiomers via diastereomer crystallisation (Doctoral dissertation, UCL (University College London)). Retrieved from [Link]

  • Hyun, M. H. (n.d.). Untitled. Chosun University. Retrieved from [Link]

  • Konya, Y., Czigle, S., & Toth, G. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463308. Retrieved from [Link]

  • Parmeggiani, F., & Gotor, V. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemCatChem, e202400331. Retrieved from [Link]

  • Meffre, P., Martinez, J., & Rolland, V. (1999). Synthesis of enantiomerically pure amino acids. In Recent Res. Devel. Synth. Organic Chem. (Vol. 2, pp. 35-47). Transworld Research Network. Retrieved from [Link]

  • Majhi, K. C., Karfa, P., & Madhuri, R. (2018). Chromatographic Separation of Amino Acids. In Chromatography and Separation Science. IntechOpen. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Application Notes: Leveraging 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride, a critical chiral building block in modern organic synthesis and pharmaceutical development. We move beyond a simple recitation of facts to deliver a nuanced understanding of its reactivity in nucleophilic substitution reactions. This document details the mechanistic principles governing its behavior, explains the causality behind protocol design, and provides validated, step-by-step procedures for key transformations such as N-alkylation, O-alkylation, and epoxide ring-opening. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to effectively utilize this versatile intermediate.

Introduction: A Privileged Scaffold in Drug Discovery

This compound is an amino alcohol derivative of significant interest in medicinal chemistry.[1] Its structure is characterized by a stereocenter, a primary amine, a secondary alcohol, and a para-fluorinated phenyl ring. This combination of functional groups makes it a highly versatile precursor for a wide range of biologically active molecules, particularly those targeting neurological disorders.[2] The fluorine atom is a noteworthy feature, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[2]

The utility of this compound stems primarily from the nucleophilic character of its amino and hydroxyl groups. Understanding how to selectively engage these sites in substitution reactions is paramount to its successful application. The hydrochloride salt form enhances the compound's stability and water solubility, but requires neutralization to unmask the nucleophilic primary amine for reaction.[1][2] This application note will dissect the factors governing its reactivity and provide robust protocols for its synthetic manipulation.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the molecule's properties is essential for designing effective synthetic strategies.

PropertyValueSource
IUPAC Name 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[1]
Molecular Formula C₈H₁₁ClFNO[1]
Molecular Weight 191.63 g/mol [1]
Melting Point 182–185°C[1]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water and other polar solvents[1][2]
The Nucleophilic Centers: A Tale of Two Groups

The synthetic versatility of 2-amino-1-(4-fluorophenyl)ethanol lies in the competitive nucleophilicity of its amino (-NH₂) and hydroxyl (-OH) groups.

  • The Amino Group: As a primary amine, this group is the more potent nucleophile under neutral or basic conditions. For it to participate in a reaction, the hydrochloride salt must first be neutralized with a base to deprotonate the ammonium cation (R-NH₃⁺) into the free amine (R-NH₂). This free amine readily attacks electrophilic carbons in classic Sₙ2 reactions.[1]

  • The Hydroxyl Group: The alcohol is a weaker nucleophile than the amine. However, upon deprotonation with a strong base (e.g., sodium hydride), it forms a highly nucleophilic alkoxide anion (R-O⁻). This allows for selective O-alkylation, a reaction analogous to the Williamson ether synthesis.[3]

  • The Fluorophenyl Ring: The fluorine atom is a powerful electron-withdrawing group. While this primarily influences the electronic properties of the molecule, it's worth noting the broader context of Nucleophilic Aromatic Substitution (SₙAr). In highly electron-deficient aromatic systems, fluorine can act as an excellent leaving group.[4][5] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by fluorine's strong inductive effect that stabilizes the negatively charged Meisenheimer intermediate.[6][7] However, for this specific molecule, nucleophilic attack at the aliphatic side-chain is overwhelmingly favored over SₙAr.

The diagram below illustrates the key reactive sites of the free-base form of the molecule.

G cluster_molecule 2-Amino-1-(4-fluorophenyl)ethanol (Free Base) cluster_reactivity Reactivity Profile mol Structure NH2 Primary Amine (-NH₂) N_Nu Strong Nucleophile (Primary site of attack) NH2->N_Nu Reacts as OH Hydroxyl (-OH) O_Nu Weak Nucleophile (Requires strong base for activation) OH->O_Nu Reacts as Aryl Fluorophenyl Ring

Caption: Key nucleophilic sites on 2-Amino-1-(4-fluorophenyl)ethanol.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and purification.

Protocol 1: Selective N-Alkylation with Alkyl Halides

This procedure details the reaction of the primary amine with an electrophilic alkyl halide, a cornerstone Sₙ2 transformation. The key is the use of a mild-to-moderate base, sufficient to deprotonate the ammonium salt without significantly deprotonating the hydroxyl group, thus ensuring high selectivity for N-alkylation.

N_Alkylation_Workflow start Start: Reagents reagents 1. 2-Amino-1-(4-fluorophenyl)ethanol HCl 2. Alkyl Halide (R-X) 3. Base (e.g., K₂CO₃) 4. Solvent (e.g., DMF) start->reagents reaction Reaction Setup - Stir at RT to 60°C - Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup - Quench with H₂O - Extract with EtOAc reaction->workup purify Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Product: N-Alkyl Derivative purify->product

Caption: General workflow for the N-alkylation protocol.

Step-by-Step Protocol:

  • Materials & Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv.) as the base.

    • Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 0.2 M concentration).

  • Reaction Execution:

    • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the free amine.

    • Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv.) dropwise to the stirring suspension.

    • Heat the reaction mixture to a temperature between 40-60°C. Expert Insight: Gentle heating increases the reaction rate without promoting significant side reactions. For highly reactive halides like benzyl bromide, room temperature may be sufficient.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Alkylating Agent (R-X)ProductTypical Yield
Methyl IodideN-Methyl-2-amino-1-(4-fluorophenyl)ethanol~84%[1]
Acetyl ChlorideN-(1-(4-fluorophenyl)-2-hydroxyethyl)acetamide~78%[1]
Benzyl BromideN-Benzyl-2-amino-1-(4-fluorophenyl)ethanol>80%
Protocol 2: Selective O-Alkylation via Alkoxide Formation

To achieve O-alkylation, the less acidic hydroxyl group must be transformed into a more potent nucleophile. This requires a strong, non-nucleophilic base capable of deprotonating the alcohol without interfering with the subsequent substitution reaction.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is the base of choice. It is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas.[3] This circumvents the issue of competitive N-alkylation, as the amine is also deprotonated to form an amide anion, which is generally less reactive as a nucleophile in this context.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent. It is aprotic, preventing it from quenching the strong base, and it effectively solvates the resulting alkoxide.

  • Safety: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as NaH reacts violently with water. The evolution of flammable hydrogen gas must also be managed safely.

Step-by-Step Protocol:

  • Materials & Setup:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.

  • Reaction Execution:

    • Dissolve this compound (1.0 equiv.) and a neutralizing base like triethylamine (1.1 equiv.) in a separate flask with anhydrous THF. Note: The free base form of the amino alcohol can also be used directly.

    • Slowly add the solution of the amino alcohol to the NaH suspension at 0°C. Allow the mixture to stir for 1 hour at this temperature; you will observe hydrogen gas evolution.

    • Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv.) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C to neutralize any unreacted NaH.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography.

Protocol 3: Nucleophilic Ring-Opening of Epoxides

In this reaction, the primary amine acts as the nucleophile, attacking one of the electrophilic carbons of an epoxide ring. This is a highly efficient and atom-economical method for synthesizing more complex β-amino alcohol derivatives.[8]

Epoxide_Opening_Mechanism cluster_reactants Reactants cluster_transition Mechanism cluster_product Product amine Free Amine R-NH₂ attack Nucleophilic Attack (Sₙ2) amine->attack 1. epoxide Epoxide epoxide->attack product β-Amino Alcohol attack->product 2. Proton Transfer

Caption: Mechanism of amine-mediated epoxide ring-opening.

Step-by-Step Protocol:

  • Materials & Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a protic solvent like ethanol or isopropanol.

    • Add a base such as potassium carbonate (1.5 equiv.) and stir for 15 minutes to generate the free amine.

    • Add the epoxide (e.g., styrene oxide, 1.05 equiv.) to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux. Expert Insight: Protic solvents facilitate the reaction by stabilizing the developing negative charge on the oxygen atom during the ring-opening and acting as a proton source for the final product.

    • Monitor the reaction by TLC until completion (typically 6-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and water.

    • Separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the desired product.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value lies in the distinct and controllable reactivity of its amino and hydroxyl functional groups. By carefully selecting reagents and conditions—specifically the choice of base and solvent—chemists can direct nucleophilic substitution reactions to selectively achieve N-alkylation, O-alkylation, or addition to epoxides. The protocols outlined in this guide provide a reliable foundation for researchers to build upon, enabling the efficient synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • This compound | 403-28-1 - Benchchem. [URL: https://www.benchchem.com/product/b5678]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • 2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. [URL: https://solubilityofthings.com/water/alcohols/2-amino-1-(4-fluorophenyl)ethanol]
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • Nucleophilic Aromatic Substitution - Chemistry Steps. [URL: https://www.chemistrysteps.
  • 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/15%3A_Electrophilic_Attack_on_Derivatives_of_Benzene/15.
  • Nucleophilic substitution - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nucleophilic_substitution]
  • Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9 - YouTube. [URL: https://www.youtube.
  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers - Benchchem. [URL: https://www.benchchem.
  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cs/c4cs00193j]
  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1-N/amines/aminoalcohols.shtm]
  • US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents. [URL: https://patents.google.

Sources

Application Notes & Protocols: The Strategic Use of 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Significance of a Fluorinated Amino Alcohol

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride is a chiral amino alcohol that has emerged as a cornerstone building block in modern medicinal chemistry. Its structure, featuring a fluorinated phenyl ring, a primary alcohol, and a primary amine, offers a unique combination of reactivity and stereochemical complexity. The presence of a fluorine atom at the para-position can significantly alter the electronic properties and lipophilicity of resulting molecules, often enhancing metabolic stability and binding affinity to biological targets.[1][2] The hydrochloride salt form improves the compound's solubility in aqueous media, a critical attribute for many pharmaceutical applications and reaction conditions.[1]

This document serves as a detailed guide to the application of this versatile synthon. We will delve into its fundamental properties, provide a comprehensive, step-by-step protocol for its use in the synthesis of a landmark drug, and explore its broader potential in the generation of novel bioactive compounds. The primary focus will be on the causality behind experimental choices, ensuring that researchers can not only replicate the protocols but also adapt them for their unique synthetic challenges.

Core Compound Analysis: Properties and Handling

A thorough understanding of the starting material is paramount for successful synthesis.

Physicochemical and Structural Data

The compound's key characteristics are summarized below, providing essential data for reaction planning and characterization.

PropertyValueReference
IUPAC Name 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[1]
CAS Number 403-28-1[3]
Molecular Formula C₈H₁₁ClFNO[1]
Molecular Weight 191.63 g/mol [1][3]
Appearance White to yellow solid[4]
Melting Point 182–185°C[1]
Solubility Soluble in water and polar solvents[1]
Storage Temp. 2-8°C[4]
Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is non-negotiable.

  • Hazard Identification: The compound is classified as a skin and eye irritant, with the potential to cause serious eye damage.[5][6] The signal word "Danger" is often associated with this material.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6][7]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6][7] Employ standard good industrial hygiene and safety practices.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][7] Recommended storage temperature is between 2-8°C to maintain long-term stability.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7][8]

Principle Application: Synthesis of (R,S)-Aprepitant

The most prominent application of 2-Amino-1-(4-fluorophenyl)ethanol is as a critical chiral precursor in the synthesis of Aprepitant , a potent and selective neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[9][10][11] The synthesis hinges on the precise construction of a substituted morpholine core, where this amino alcohol provides one of the key stereocenters and a significant portion of the ring structure.[12]

Overall Synthetic Workflow

The pathway from the chiral amino alcohol to the final Aprepitant molecule is a multi-step process involving ring formation, stereochemical control, and side-chain installation.

G cluster_0 Phase 1: Chiral Precursor Preparation cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Final Assembly A Racemic 2-Amino-1-(4-fluorophenyl)ethanol C Enantiomerically Pure (S)-Amino Alcohol A->C Resolution B Chiral Resolving Agent B->C Separation D Morpholine Ring Construction C->D Cyclization E Introduction of Second Stereocenter D->E Stereoselective Addition F Condensation with Triazolinone Moiety E->F G Aprepitant (Final API) F->G Final Step

Caption: High-level workflow for Aprepitant synthesis.

Protocol 1: Chiral Resolution of Racemic 2-Amino-1-(4-fluorophenyl)ethanol

Rationale: The biological activity of Aprepitant is stereospecific. Therefore, obtaining an enantiomerically pure starting material is the most critical first step. While asymmetric synthesis is an alternative, classical resolution of the racemate is a robust and widely understood method. This protocol describes a generalized approach using a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Materials:

  • Racemic this compound

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a tartaric acid derivative)

  • Solvent for crystallization (e.g., Methanol, Ethanol, or a mixture)

  • Hydrochloric acid (HCl) solution

Procedure:

  • Free Base Generation: Dissolve the racemic hydrochloride salt in water. Basify the solution slowly with NaOH solution until the pH is >10 to deprotonate the amine and generate the free base.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the racemic free base.

  • Diastereomeric Salt Formation: Dissolve the racemic amino alcohol in a suitable crystallization solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the amino alcohol solution with gentle stirring. The diastereomeric salt of one enantiomer should preferentially crystallize out of the solution. The process can be aided by cooling the mixture.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

  • Enantiomeric Purity Check: Analyze the crystalline salt using a chiral HPLC method to determine the diastereomeric excess (and thus the enantiomeric excess of the amino alcohol).[13]

  • Liberation of Pure Enantiomer: Dissolve the purified diastereomeric salt in water and basify again with NaOH to regenerate the free amino alcohol. Extract with an organic solvent, dry, and concentrate. The pure enantiomer can then be converted back to the hydrochloride salt by treatment with HCl if desired for stability or subsequent reaction steps.

G cluster_0 Racemate R/S Mix Salt_RR R-Salt (R-Acid/R-Amine) Racemate->Salt_RR Salt_RS S-Salt (R-Acid/S-Amine) Racemate->Salt_RS Resolver R-Acid Resolver->Salt_RR Resolver->Salt_RS Crystal Crystal (Less Soluble) Salt_RR->Crystal Precipitates MotherLiquor Mother Liquor (More Soluble) Salt_RS->MotherLiquor Stays in Solution G cluster_0 Reaction Pathways Start 2-Amino-1-(4-fluorophenyl)ethanol Acylation Amides / Esters Start->Acylation R-COCl / Ac₂O Alkylation Substituted Amines Start->Alkylation R-X / Base Heterocycles Morpholines, Oxazines, etc. Start->Heterocycles Dielectrophiles Ligands Chiral Ligands Start->Ligands Metal Coordination

Caption: General synthetic utility of the amino alcohol.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the construction of complex, stereochemically defined bioactive molecules. Its role in the industrial synthesis of Aprepitant showcases its value, providing a clear model for leveraging its unique structure. By understanding its properties, handling requirements, and the logic behind its application in multi-step synthesis, researchers are well-equipped to employ this building block in the discovery and development of the next generation of therapeutics.

References

  • SU Wenrou, NI Feng, ZHANG Jin, ZHU Ben, LI Jianqi. Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 2014, 45(10): 901-905. (URL: [Link])

  • Chapter 10 Synthesis of aprepitant - ResearchGate. (URL: [Link])

  • 2-Amino-1-(4-fluorophenyl)ethanol | CAS#:456-05-3 | Chemsrc. (URL: [Link])

  • US8133994B2 - Preparation of aprepitant - Google P
  • An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad. (URL: [Link])

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. (URL: [Link])

  • Preparation and Characterization of Aprepitant Solid Dispersion with HPMCAS-LF - PMC. (URL: [Link])

  • WO2013177501A2 - Aprepitant injectable formulations - Google P
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed. (URL: [Link])

  • Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing). (URL: [Link])

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (URL: [Link])

Sources

The Versatile Chiral Synthon: Application of 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Chiral Amino Alcohols

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride is a synthetic amino alcohol that has garnered significant attention in medicinal chemistry.[1] Its structure, featuring a chiral amino alcohol backbone and a fluorine-substituted phenyl ring, makes it a valuable precursor for a variety of biologically active molecules. The presence of the fluorine atom can significantly modulate the physicochemical properties of the final compound, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This strategic incorporation of fluorine is a widely used tactic in drug design to enhance pharmacokinetic and pharmacodynamic profiles.

This guide will provide detailed protocols for the synthesis of this versatile building block and illustrate its application in the construction of complex molecular architectures with therapeutic potential, particularly in the realm of neuroscience.

Physicochemical Properties and Structural Features

The hydrochloride salt of 2-amino-1-(4-fluorophenyl)ethanol enhances its water solubility, a crucial property for pharmaceutical formulations.[1] The molecule possesses two chiral centers, leading to four possible stereoisomers. The specific stereochemistry is often critical for the desired biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[1]
Molecular Formula C₈H₁₁ClFNO[1]
Molecular Weight 191.63 g/mol [1]
Appearance White to off-white solid
Melting Point 182–185 °C[1]
Solubility Soluble in water and polar solvents[1]

Synthesis of this compound: A Detailed Protocol

The enantioselective synthesis of chiral amino alcohols is a cornerstone of modern asymmetric synthesis. Several strategies can be employed, including the asymmetric reduction of α-amino ketones and biocatalytic methods. Below is a detailed protocol for the asymmetric reduction of a precursor ketone.

Protocol 1: Asymmetric Transfer Hydrogenation for the Synthesis of (1R,2S)-2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride

This protocol is adapted from established methods for the asymmetric transfer hydrogenation of α-amino ketones, which provides a reliable route to the desired enantiomerically pure amino alcohol.[3]

Workflow for Asymmetric Synthesis

cluster_0 Asymmetric Transfer Hydrogenation Start 2-Amino-1-(4-fluorophenyl)ethan-1-one (Prochiral Ketone) Reaction Asymmetric Reduction in an appropriate solvent (e.g., Methanol) Start->Reaction Substrate Catalyst Chiral Ru or Rh Complex (e.g., (R,R)-TsDPEN-Ru) + Formic Acid/Triethylamine Catalyst->Reaction Catalytic System Product (1R,2S)-2-Amino-1-(4-fluorophenyl)ethanol (Chiral Amino Alcohol) Reaction->Product Yields >90%, ee >95% Salt_Formation Treatment with HCl Product->Salt_Formation Final_Product 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride Salt_Formation->Final_Product

Caption: Asymmetric synthesis of the target amino alcohol.

Materials:

  • 2-Amino-1-(4-fluorophenyl)ethan-1-one hydrochloride

  • [RuCl₂(p-cymene)]₂ or a similar ruthenium precursor

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or the corresponding (R,R)-enantiomer for the other product stereoisomer

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (HCl) solution in diethyl ether

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous methanol (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Mixture Preparation: In a separate flask, dissolve 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride (1 mmol) in a 5:2 mixture of formic acid and triethylamine (1.4 mL).

  • Asymmetric Reduction: Add the solution of the α-amino ketone to the catalyst mixture. Stir the reaction at 40 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude amino alcohol in a minimal amount of diethyl ether and cool to 0 °C. Add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1R,2S)-2-Amino-1-(4-fluorophenyl)ethanol hydrochloride.

Expected Outcome: This procedure typically affords the chiral amino alcohol with high yield (>90%) and excellent enantiomeric excess (>95% ee).

Application in the Synthesis of Norepinephrine Reuptake Inhibitors (NRIs)

Chiral amino alcohols are crucial intermediates in the synthesis of norepinephrine reuptake inhibitors (NRIs), a class of antidepressants that function by increasing the levels of norepinephrine in the brain. The specific stereochemistry of these molecules is paramount for their selective binding to the norepinephrine transporter (NET).

While a direct synthesis of a marketed drug from this compound is not prominently detailed in readily available literature, its structural similarity to key intermediates in the synthesis of drugs like Reboxetine suggests its utility in creating novel fluorinated analogs with potentially improved properties. The following protocol outlines a general strategy for the synthesis of such analogs.

Protocol 2: Synthesis of a Fluorinated Reboxetine Analog

This generalized protocol illustrates how (1R,2S)-2-Amino-1-(4-fluorophenyl)ethanol can be utilized to synthesize a fluorinated analog of a norepinephrine reuptake inhibitor.

Synthetic Pathway to a Fluorinated NRI Analog

cluster_1 NRI Analog Synthesis Amino_Alcohol (1R,2S)-2-Amino-1- (4-fluorophenyl)ethanol Cyclization Reaction with a suitable dielectrophile (e.g., a bis(2-chloroethyl) ether derivative) Amino_Alcohol->Cyclization Morpholine_Ring Fluorinated Morpholine Intermediate Cyclization->Morpholine_Ring Coupling Coupling with an aryl partner (e.g., 2-ethoxyphenol) Morpholine_Ring->Coupling Final_Analog Fluorinated Reboxetine Analog Coupling->Final_Analog

Caption: General synthetic route to a fluorinated NRI analog.

Materials:

  • (1R,2S)-2-Amino-1-(4-fluorophenyl)ethanol

  • A suitable bis-electrophile for morpholine ring formation (e.g., a derivative of bis(2-chloroethyl) ether)

  • A suitable aryl coupling partner (e.g., 2-ethoxyphenol)

  • Appropriate catalysts and reagents for cyclization and coupling reactions (e.g., a base for cyclization, a palladium catalyst for coupling)

  • Solvents and purification materials

General Procedure:

  • Morpholine Ring Formation: The chiral amino alcohol is reacted with a bis-electrophile in the presence of a base to construct the morpholine ring system. This step establishes the core scaffold of the NRI.

  • Coupling Reaction: The resulting fluorinated morpholine intermediate is then coupled with an appropriate aryl partner, such as 2-ethoxyphenol, typically through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

  • Purification: The final product is purified using standard techniques such as column chromatography and/or recrystallization to yield the desired fluorinated NRI analog.

This modular approach allows for the synthesis of a library of fluorinated analogs for structure-activity relationship (SAR) studies, aiming to identify compounds with optimal potency and selectivity for the norepinephrine transporter.

Broader Applications and Future Perspectives

The utility of this compound extends beyond NRIs. Its derivatives have shown potential in various therapeutic areas:

  • Anti-HIV Agents: Certain derivatives have demonstrated the ability to inhibit HIV replication.

  • Anti-inflammatory Agents: Some synthesized derivatives have exhibited anti-inflammatory properties.

  • Neuroprotective Agents: There is evidence to suggest that some derivatives may offer neuroprotective effects against oxidative stress.

The continued exploration of this chiral building block in the synthesis of novel compounds is a promising avenue for the discovery of new therapeutic agents. The strategic placement of the fluorine atom provides a powerful tool for fine-tuning the biological activity and pharmacokinetic properties of drug candidates. As asymmetric synthesis methodologies continue to advance, the accessibility and application of such valuable chiral synthons will undoubtedly expand, paving the way for the next generation of innovative medicines.

References

Click to expand
  • Each of the enantiomers of both norephedrine and norpseudoephedrine were stereoselectively prepared from the common, prochiral cyclic sulfamidate imine of racemic 1-hydroxy-1-phenyl-propan-2-one by employing asymmetric transfer hydrogenation (ATH) catalyzed by the well-defined chiral Rh-complexes, (S,S)- or (R,R)-Cp*RhCl(TsDPEN), and HCO(2)H/Et(3)N as the hydrogen source. The ATH processes are carried out under mild conditions (rt, 15 min) and are accompanied by dynamic kinetic resolution.
  • (1R,2S)-Norephedrine 4 and (1S,2S)-pseudonorephedrine 5 were reductively alkylated with a variety of aldehydes and ketones to afford derivatives 6 and 7, respectively. Source: DOI
  • A family of N-alkylnorephedrine and N-alkylpseudonorephedrine derived ligands were prepared and applied in the asymmetric alkylation of benzaldehyde using diethylzinc. The absolute configuration of the addition product was directed primarily by the benzylic position of the Ephedra alkaloid, while the magnitude of the enantiomeric ratio was heavily influenced by the nitrogen substituent.
  • The synthesis of fluorinated neurotransmitter analogues is reviewed. Source: World Scientific Publishing
  • The synthesis of DL-2, 5, 6-trifluorodopa is described. Source: Scilit
  • Fluorinated chiral amines are highly important building blocks in medicinal chemistry since fluorine decreases the basicity of the amine functionality and, thus, improves the bioavailability of a drug molecule. Source: PubMed
  • This Account highlights the recent contributions made by our laboratory in the development of novel strategies to synthesize fluorinated amines. These strategies allow the practitioner to efficiently access carbamoyl fluorides, thiocarbamoyl fluorides as well as trifluoromethylamines using CO2 or CS2 as benign C1 sources. Source: NIH
  • This strategy exhibits broad substrate scope, accommodating diverse aryl, heteroaryl, and functionalized substituents, and allows gram-scale synthesis with facile deprotection to free amino alcohols.
  • This compound serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reactions such as: Nucleophilic Substitution : The amino group can act as a nucleophile, facilitating the formation of amine derivatives. Reduction Reactions : It can be utilized in reduction processes to synthesize alcohols from ketones or aldehydes. Source: Benchchem
  • At Enamine we perform a variety of fluorination reactions to synthesize fluorinated amines, carboxylic acids, pyrrolidines, morpholine analogues and other fluorine-containing building blocks, especially popular among medicinal chemists. Source: YouTube
  • This provides an effective route for the synthesis of fluorin
  • This protocol is adapted from the enantioselective reduction of 4'-fluoroacetophenone and is applicable to 4'-(trifluoromethyl)acetophenone. This method utilizes a chiral oxazaborolidine catalyst to achieve high enantioselectivity. Source: Benchchem
  • A number of imines, including 12 new compounds, previously not reported in the literature, derived from variously fluorinated benzaldehydes and different anilines or chiral benzylamines were synthesized by a solvent-free mechanochemical method, which was based on the manual grinding of equimolar amounts of the substrates at the room temper
  • Catalytic enantioselective transformations provide well-established and direct access to stereogenic synthons that are broadly distributed among active pharmaceutical ingredients (APIs). These reactions have been demonstrated to benefit considerably from the merits of continuous processing and microreactor technology. Source: RSC Publishing
  • The asymmetric reduction of 2-haloacetophenones and their substituted analogs using the ΔP84/A85G TeSADH mutant yielded their corresponding (S)-2-halo-1-arylethanols with high enantiopurity in accordance with the anti-Prelog's rule. Source: NIH
  • Researchers have pioneered a new catalytic transformation that converts epoxides into fluorinated oxetanes, a coveted but difficult-to-make class of drug molecules that escaped synthetic prepar
  • The synthesis of fluorinated benzotriazole amino acids was reported by Sutherland and co-workers in 2019, with benzo-fused amino acids being used for a variety of applications including biological probes and fluorescence imaging access. Source: NIH
  • Organic fluorides are widely used in pharmaceuticals, agrochemicals, material sciences, and other fields due to the special physical and chemical properties of fluorine
  • The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3.
  • Optically active (S)-alpha-amino acids are prepared in 54-95% ee (12 cases) by reaction of the Schiff base acetate of glycine tert-butyl ester with B-alkyl-9-BBN derivatives in the presence of the Cinchona alkaloid, cinchonidine, and base. Source: PubMed
  • The use of hydrolases in enantioselective protocols paved the way to the application of enzymes in asymmetric synthesis, in particular in the context of biocatalytic (dynamic) kinetic resolutions. Source: NIH
  • This newly developed enantioselective ruthenium-catalyzed asymmetric transfer hydrogenation was extended to the synthesis of many 1,2- amino alcohol-containing drug molecules such as phenylephrine, denopamine, norbudrine, and levisoprenaline, with enantioselectivities of >99% ee and high isol
  • Chirality is a key factor in the safety and efficacy of many drug products and thus the production of single enantiomers of drug intermediates and drugs has become increasingly important in the pharmaceutical industry. Source: MDPI
  • The article also addresses the need for more research into self-disproportionation of enantiomers (SDE) in chiral, fluorinated compounds and concerns about excessive fluorine levels. Source: Ukrainian Chemistry Journal
  • Historically their synthesis relies on polar-bond retrosynthetic analysis and often suffers from extensive protecting/functional group manipulation chemistry that hinders their direct access. Here we show how a simple serine-derived chemical cassette can be leveraged in a series of electrocatalytic transformations to dramatically simplify the way such structures can be made enantio- and chemoselectively in a modular fashion. Source: ChemRxiv | Cambridge Open Engage
  • Fluorine-containing amino acids are becoming increasingly prominent in new drugs due to two general trends in the modern pharmaceutical industry. Source: PubMed
  • A series of novel N-squaramidoacid ligands were prepared conveniently. Without converting to corresponding amino alcohols, these ligands could be used in asymmetric borane reduction of prochiral aromatic ketones to give secondary alcohols in good to excellent enantiomeric excesses.
  • Chiral amino alcohols are a class of high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs). Source: Benchchem
  • (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE. Source: Sigma-Aldrich
  • Efficient syntheses of chiral fragments derived from chiral amino alcohols are described. Source: NIH
  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a versatile compound widely utilized in pharmaceutical research and development. Source: Chem-Impex

Sources

"2-Amino-1-(4-fluorophenyl)ethanol hydrochloride" for synthesizing potential neurological disorder treatments

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride: A Versatile Chiral Building Block for the Synthesis of Potential Neurological Disorder Therapeutics

Abstract: This document provides a detailed guide for researchers and drug development professionals on the strategic use of this compound as a pivotal starting material for novel therapeutics targeting the central nervous system (CNS). We delve into the compound's unique physicochemical properties that make it an attractive scaffold for CNS drug design, including the role of its fluorinated phenyl ring and ethanolamine backbone. This guide presents detailed, field-proven protocols for the synthesis of advanced intermediates, explains the scientific rationale behind key experimental choices, and discusses the potential neuropharmacological mechanisms of its derivatives. By integrating synthetic workflows, mechanistic insights, and data validation strategies, this note serves as a comprehensive resource for accelerating the discovery of next-generation treatments for neurological disorders.

Introduction: The Strategic Value of the 2-Amino-1-(4-fluorophenyl)ethanol Scaffold

This compound is a chiral amino alcohol that has emerged as a compound of significant interest in medicinal chemistry.[1] Its structure is a confluence of two highly valuable pharmacophoric elements: a fluorinated aromatic ring and an ethanolamine backbone. This combination makes it an exceptionally potent building block for creating compounds with potential therapeutic effects in neurological and psychiatric disorders, such as depression, anxiety, and neurodegenerative diseases.[2][3][4]

  • The Fluorophenyl Moiety: The inclusion of a fluorine atom at the para-position of the phenyl ring is a well-established strategy in modern drug design. Fluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve a drug's ability to cross the blood-brain barrier (BBB).[2][5][6]

  • The Ethanolamine Backbone: The ethanolamine structure is a core component of many neuroactive molecules.[7] Ethanolamine derivatives can influence neuronal membrane plasticity and stimulate cholinergic neurotransmission by facilitating the synthesis of crucial phospholipids like phosphatidylcholine.[7][8] This mechanism is fundamental to cognitive functions such as memory and concentration.[7]

  • Chirality: The molecule contains a chiral center at the carbon bearing the hydroxyl group. As is common in pharmacology, individual enantiomers often exhibit vastly different biological activities and pharmacokinetic profiles. Therefore, stereoselective synthesis is crucial to isolate the desired therapeutic effects.[1][9]

The hydrochloride salt form of the compound enhances its solubility in polar solvents, including water, which is advantageous for handling and for certain reaction conditions.[1][2]

Physicochemical Data Summary
PropertyValueRationale for Importance in CNS Drug Design
IUPAC Name 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[1]Systematically defines the core structure.
Molecular Formula C₈H₁₁ClFNO[1]Defines elemental composition.
Molecular Weight 191.63 g/mol [1]Falls within the typical range for small molecule drugs with good BBB penetration potential.[6]
Melting Point 182–185°C (hydrochloride form)[1]Indicates thermal stability and purity.
Solubility Soluble in water and polar solvents[1][2]The hydrochloride salt improves handling and formulation possibilities.
Structural Class Amino alcohol, Aryl fluoride, Hydrochloride salt[1]Highlights the key functional groups available for synthetic modification.

Synthetic Pathways & Experimental Protocols

The true utility of this compound lies in its function as a versatile synthetic intermediate. The primary amino group and the secondary hydroxyl group serve as reactive handles for building molecular complexity.

Overview: Synthesis of the Precursor

A common and reliable method for synthesizing the precursor itself involves a multi-step process starting from 4-fluorobenzaldehyde. This pathway provides a scalable route to the racemic amino alcohol, which can then be resolved or synthesized stereoselectively.

G cluster_synthesis Precursor Synthesis Workflow A 4-Fluorobenzaldehyde B 4-Fluoro-β-nitrostyrene A->B + Nitromethane (Henry Reaction) C 2-Amino-1-(4-fluorophenyl)ethanol B->C Reduction (e.g., LiAlH4) D 2-Amino-1-(4-fluorophenyl)ethanol HCl C->D + HCl G cluster_protocol UAD-1 Synthesis Workflow A Start: (S)-2-Amino-1- (4-fluorophenyl)ethanol HCl B Neutralize with TEA in DCM at 0°C A->B C Add 4-Nitrophenyl Isocyanate B->C D Reaction & TLC Monitoring C->D E Aqueous Workup (HCl, NaHCO₃, Brine) D->E F Isolate Urea Intermediate E->F G Combine with Glycine Methyl Ester HCl & HATU in DMF F->G H Add DIPEA, React Overnight G->H I Purify via Flash Chromatography H->I J Final Product: UAD-1 I->J G cluster_pathway Potential Neuroprotective Mechanism Drug Ethanolamine Derivative (e.g., UAD-1) Metabolism Metabolic processing releases Ethanolamine moiety Drug->Metabolism PE Phosphatidylethanolamine (PE) Synthesis Metabolism->PE Kennedy Pathway PC Phosphatidylcholine (PC) Synthesis PE->PC Membrane Improved Neuronal Membrane Integrity & Fluidity PC->Membrane Cholinergic Enhanced Cholinergic Neurotransmission PC->Cholinergic via Acetylcholine precursor Outcome Neuroprotection & Cognitive Enhancement Membrane->Outcome Cholinergic->Outcome

Sources

Application Notes and Protocols: Derivatization of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride for Pharmacological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Chemical Modification of a Privileged Scaffold

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride is a synthetic amino alcohol that belongs to the phenylethanolamine class of compounds. This structural motif is a cornerstone in medicinal chemistry, found in numerous endogenously active molecules and synthetic drugs that target the central nervous system and other biological pathways[1]. The molecule possesses two key functional groups amenable to chemical modification: a primary aliphatic amine and a secondary benzylic alcohol. Its structure, featuring a fluorinated phenyl ring, provides a unique starting point for the development of novel therapeutic agents, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity[2].

This guide provides a detailed exploration of strategic derivatization approaches for this compound, aimed at modulating its pharmacological profile for research and drug development purposes. We will delve into the rationale and experimental protocols for two primary derivatization strategies:

  • N-Acylation of the Primary Amine: To investigate the impact of amide bond formation on receptor interaction and pharmacokinetic properties.

  • Esterification of the Secondary Alcohol: To create amino acid-based prodrugs designed to enhance bioavailability and targeted delivery.

The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to synthesize, purify, and characterize novel derivatives for subsequent pharmacological evaluation.

Rationale for Derivatization: Tuning Pharmacological Properties

The primary objective of derivatizing 2-Amino-1-(4-fluorophenyl)ethanol is to systematically alter its physicochemical and pharmacological properties. The parent molecule serves as a scaffold that can be decorated with various chemical moieties to achieve specific therapeutic goals.

Modulating Receptor Specificity and Potency

Phenylethanolamines are well-known for their interaction with adrenergic receptors[1]. The nature of the substituent on the amine nitrogen plays a crucial role in determining the affinity and selectivity for α- and β-adrenergic receptor subtypes. For instance, increasing the bulk of the N-substituent can shift the activity profile from α-adrenergic to β-adrenergic[2]. By converting the primary amine to a variety of amides (N-acylation), we can explore a range of steric and electronic modifications to fine-tune receptor binding and functional activity.

Prodrug Strategies for Enhanced Bioavailability

The presence of the polar amino and hydroxyl groups in 2-Amino-1-(4-fluorophenyl)ethanol can limit its oral bioavailability due to poor membrane permeability. A common and effective strategy to overcome this limitation is the design of prodrugs[][4]. By masking the polar hydroxyl group as an ester, particularly with an amino acid promoiety, the resulting derivative can exhibit improved lipophilicity and utilize amino acid transporters for enhanced absorption[]. Once absorbed, the ester bond is designed to be cleaved by endogenous esterases, releasing the active parent drug.

Experimental Workflows

The following diagrams illustrate the overall workflow for the synthesis, purification, and characterization of the derivatized compounds.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start 2-Amino-1-(4-fluorophenyl)ethanol HCl Reaction Derivatization Reaction (N-Acylation or O-Esterification) Start->Reaction Reagent Derivatizing Reagent (e.g., Acyl Chloride, Protected Amino Acid) Reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Characterize Spectroscopic Analysis (NMR, MS, IR) Purify->Characterize Final Pure Derivative Characterize->Final

Caption: General workflow for synthesis and purification.

Pharmacological Evaluation Workflow cluster_evaluation Pharmacological Evaluation Derivative Pure Derivative Binding Receptor Binding Assays (e.g., β-adrenergic) Derivative->Binding Functional Functional Assays (e.g., cAMP accumulation) Derivative->Functional InVitro In Vitro Disease Models (e.g., Antiplasmodial Assay) Derivative->InVitro Data Data Analysis & SAR Studies Binding->Data Functional->Data InVitro->Data

Caption: Workflow for pharmacological evaluation.

Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.

Protocol 1: N-Acylation of 2-Amino-1-(4-fluorophenyl)ethanol

This protocol describes the synthesis of an N-acyl derivative using an acyl chloride under Schotten-Baumann conditions. This method is robust for forming amides from primary amines[5][6].

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in deionized water (10 mL per gram of starting material).

  • Basification: Cool the solution in an ice bath and add a 2 M aqueous solution of NaOH dropwise until the pH of the solution is approximately 10-11. This deprotonates the ammonium salt to the free amine.

  • Addition of Acyl Chloride: To the cooled, basic solution, add a solution of the acyl chloride (1.1 eq) in DCM (10 mL per gram of starting material) dropwise with vigorous stirring.

  • Reaction: Allow the biphasic mixture to stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy[7][8].

Derivative Acyl Chloride Expected Molecular Weight ( g/mol )
N-AcetylAcetyl chloride213.22
N-BenzoylBenzoyl chloride275.30
Protocol 2: Synthesis of an Amino Acid Ester Prodrug

This protocol details the esterification of the secondary alcohol with a protected amino acid, followed by deprotection to yield the final prodrug. This method is a common strategy for creating amino acid prodrugs of alcohols[].

Materials:

  • This compound

  • N-Boc protected amino acid (e.g., N-Boc-L-Valine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Free Amine Preparation: Prepare the free amine of 2-Amino-1-(4-fluorophenyl)ethanol from its hydrochloride salt as described in Protocol 1, steps 1-2. Extract the free amine into an organic solvent like DCM, dry, and concentrate.

  • Esterification:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the free amine (1.0 eq), N-Boc protected amino acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC or EDC (1.2 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

    • Wash the filtrate with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification of Protected Intermediate: Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected ester derivative.

  • Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add TFA (5-10 equivalents) and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

    • The resulting product will be the TFA salt of the amino acid ester prodrug.

  • Characterization: Characterize the final product by NMR, MS, and IR spectroscopy to confirm its structure and purity[7][8].

Prodrug Protected Amino Acid Expected Molecular Weight ( g/mol of free base)
L-Valine EsterN-Boc-L-Valine270.32

Pharmacological Evaluation

The newly synthesized derivatives should be subjected to a battery of pharmacological assays to determine their biological activity.

β-Adrenergic Receptor Binding Assay

This assay is used to determine the affinity of the derivatized compounds for β-adrenergic receptors. It is a competitive binding assay using a radiolabeled ligand[9].

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the β-adrenergic receptor of interest (e.g., β1 or β2).

  • Assay: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol) and varying concentrations of the test compound.

  • Detection: After incubation, separate the bound and free radioligand by filtration and quantify the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).

In Vitro Antiplasmodial Activity Assay

This assay assesses the ability of the derivatives to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria[10][11].

Protocol Outline:

  • Parasite Culture: Maintain a culture of P. falciparum in human erythrocytes.

  • Assay: Add serial dilutions of the test compounds to the parasite culture in a 96-well plate.

  • Incubation: Incubate the plates for 48-72 hours under appropriate conditions.

  • Growth Inhibition Measurement: Quantify parasite growth using a suitable method, such as the SYBR Green I-based fluorescence assay, which measures DNA content[10][11].

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of parasite growth.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel pharmacological agents. The protocols provided in this guide for N-acylation and amino acid ester prodrug synthesis are robust starting points for creating a library of new chemical entities. Subsequent pharmacological screening will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further development. The strategic modification of this privileged scaffold holds significant potential for generating next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Bio-protocol. (n.d.). In vitro anti-Plasmodium activity assays. Retrieved from [Link]

  • Estephan, M., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • Lopez, J., et al. (2019). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. PubMed Central. [Link]

  • WWARN. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro. Retrieved from [Link]

  • Bio-protocol. (n.d.). β-Adrenergic receptor density and internalization assays. Retrieved from [Link]

  • Semantic Scholar. (2018). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • Southeast Asian J Trop Med Public Health. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2015). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • PubMed Central. (2015). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Quora. (2017). Is the Schotten-Baumann reaction the same as benzoylation? Retrieved from [Link]

  • ResearchGate. (n.d.). Trafficking assays of the β2-adrenergic receptor (β2AR). (A) Sequential... Retrieved from [Link]

  • Google Patents. (n.d.). CN102070473B - Method for synthesizing D-valine.
  • ResearchGate. (n.d.). Synthesis of valine ester prodrug MSX-4 (9). Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. Retrieved from [Link]

  • Semantic Scholar. (1994). Synthesis of .beta.-Amino Alcohols Derived from L-Valine. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Retrieved from [Link]

  • MDPI. (n.d.). Prodrugs for Amines. Retrieved from [Link]

  • Rroij.com. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • PubMed Central. (2021). N-Acylethanolamine Acid Amidase Inhibition Potentiates Morphine Analgesia and Delays the Development of Tolerance. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Nα Selective Acetylation of Peptides. Retrieved from [Link]

  • UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Retrieved from [Link]

  • PubMed Central. (n.d.). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Retrieved from [Link]

  • PubMed. (n.d.). Role of Phenylethanolamine-N-methyltransferase on Nicotine-Induced Vasodilation in Rat Cerebral Arteries. Retrieved from [Link]

  • ResearchGate. (1993). Fluorogenic Reagents for Amino Acids in High-Performance Liquid Chromatography, Phenanthraoxazolylphenylisothiocyanates. Retrieved from [Link]

  • PubMed. (2025). Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS. Retrieved from [Link]

Sources

Application Notes & Protocols: Catalytic Transfer Hydrogenation for the Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Fluorinated Amino Alcohols

The 2-amino-1-(4-fluorophenyl)ethanol scaffold is a privileged structural motif in modern medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and lipophilicity, while the chiral amino alcohol functionality provides key hydrogen bonding interactions with biological targets.[1] Consequently, this class of compounds serves as a crucial building block for a wide range of pharmaceuticals, including agents targeting neurological disorders, potential antivirals, and anti-inflammatory drugs.[1][2]

The synthesis of these molecules, particularly in an enantiomerically pure form, is of paramount importance. Asymmetric Catalytic Transfer Hydrogenation (ATH) has emerged as a preferred industrial and laboratory method for this transformation.[3][4] Unlike traditional hydrogenation that requires high-pressure, flammable hydrogen gas and specialized equipment, CTH offers a safer, operationally simpler, and highly efficient alternative.[3][4][5][6] It utilizes readily available, stable liquid hydrogen donors, making the process more accessible and scalable.[6] This guide provides an in-depth exploration of the principles, mechanisms, and practical protocols for the ATH of prochiral ketones to yield 2-Amino-1-(4-fluorophenyl)ethanol derivatives.

Core Principles of Asymmetric Transfer Hydrogenation (ATH)

ATH is a powerful technique for the reduction of prochiral ketones, imines, and other unsaturated compounds to chiral alcohols and amines. The success of this reaction hinges on the interplay between a transition metal catalyst, a chiral ligand, and a hydrogen donor molecule.

The Metal-Ligand Bifunctional Mechanism

The widely accepted mechanism for ATH, particularly with Noyori-type catalysts, is the "metal-ligand bifunctional" or "outer-sphere" mechanism.[3][7] This process avoids direct coordination of the ketone substrate to the metal center. Instead, the reaction proceeds through a concerted, six-membered pericyclic transition state.

  • Step 1: Catalyst Activation: The precatalyst reacts with the hydrogen donor (e.g., isopropanol in the presence of a base) to form a reactive metal-hydride species.

  • Step 2: Concerted Hydrogen Transfer: The ketone approaches the metal-hydride complex. Simultaneously, the hydride on the metal is transferred to the electrophilic carbonyl carbon, while a proton from the coordinated chiral ligand is transferred to the carbonyl oxygen.[7]

  • Step 3: Product Release & Catalyst Regeneration: The newly formed chiral alcohol is released, and the catalyst is regenerated by the hydrogen donor to complete the catalytic cycle.

This concerted mechanism, facilitated by the precise architecture of the chiral ligand, is the origin of the high enantioselectivity observed in these reactions.

ATH_Mechanism Figure 1: Metal-Ligand Bifunctional ATH Mechanism cluster_0 Catalyst Activation cluster_1 Hydrogen Transfer Precatalyst [Ru]-Cl ActiveCatalyst [Ru]-H (Active Hydride) Precatalyst->ActiveCatalyst + Donor Byproduct Acetone TS Six-Membered Transition State ActiveCatalyst->TS ActiveCatalyst->TS Donor Isopropanol (+ Base) Substrate Prochiral Ketone (R-CO-R') Substrate->TS TS->Precatalyst Regeneration Product Chiral Alcohol (R-CH(OH)-R') TS->Product

Caption: Figure 1: Metal-Ligand Bifunctional ATH Mechanism

Key Reaction Components
  • Catalysts: Transition metals from Group 8 and 9 are most effective. Ruthenium(II) complexes are particularly prominent, though Rhodium(III) and Iridium(III) also show excellent activity.[8][9][10] The catalyst precursor is typically a half-sandwich complex like [(arene)RuCl2]2 or [Cp*MCl2]2 (M = Rh, Ir).[8]

  • Chiral Ligands: The choice of ligand is critical for achieving high enantioselectivity. The most successful ligands are bidentate, coordinating to the metal through two atoms. Widely used families include N-sulfonated 1,2-diamines (e.g., TsDPEN - N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and chiral amino alcohols.[11][12][13] The chirality of the final product is directly controlled by the chirality of the ligand used (e.g., (1R,2R)-TsDPEN typically yields the (R)-alcohol).

  • Hydrogen Donors: The hydrogen source is a key variable that can influence reaction rate, reversibility, and work-up procedure.

    • Isopropanol: Often used in excess as both the hydrogen donor and solvent. The reaction is reversible, as the byproduct is acetone.[7][13] A base (e.g., KOH, K2CO3) is required to generate the metal alkoxide intermediate, which then undergoes β-hydride elimination to form the active catalyst.[14]

    • Formic Acid: Used as a mixture with a tertiary amine like triethylamine (often a 5:2 molar ratio, known as an azeotrope) or as a salt like ammonium formate.[15][16][17] Hydrogen transfer from formic acid is irreversible because the byproduct is gaseous CO2, which escapes the reaction mixture.[6] This can drive the reaction to completion.

Experimental Protocols & Methodologies

The following protocols provide a framework for the synthesis of chiral 2-Amino-1-(4-fluorophenyl)ethanol derivatives via the reduction of a suitable N-protected 2-amino-1-(4-fluorophenyl)ethan-1-one precursor.

Workflow Figure 2: General Experimental Workflow sub 1. Substrate & Reagent Preparation setup 2. Inert Atmosphere Reaction Setup sub->setup rxn 3. Catalytic Reaction (Heating & Stirring) setup->rxn monitor 4. Reaction Monitoring (TLC / HPLC) rxn->monitor workup 5. Quenching & Aqueous Workup monitor->workup purify 6. Purification (Crystallization / Chromatography) workup->purify analyze 7. Product Analysis (NMR, MS, Chiral HPLC) purify->analyze

Caption: Figure 2: General Experimental Workflow

General Considerations:

  • Safety: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Ruthenium, Rhodium, and Iridium catalysts are sensitive to oxygen. All reactions should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.

  • Reagents: Use anhydrous solvents unless otherwise specified. Substrates and reagents should be of high purity.

Protocol 1: Ru-Catalyzed ATH with Isopropanol/Base

This protocol is adapted from methodologies developed by Noyori and others for the asymmetric reduction of aryl ketones.[9][12][18] It is highly effective and generally provides excellent enantioselectivity.

Materials:

  • N-protected 2-amino-4'-fluoroacetophenone (1.0 equiv)

  • [RuCl2(p-cymene)]2 (0.005 equiv, 0.5 mol%)

  • (1R,2R)- or (1S,2S)-TsDPEN (0.011 equiv, 1.1 mol%)

  • Anhydrous Isopropanol (IPA)

  • Potassium hydroxide (KOH) or Potassium isopropoxide (KOtBu) (0.1 equiv)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under argon, add [RuCl2(p-cymene)]2 and the chosen enantiomer of TsDPEN.

    • Rationale: The catalyst is formed in situ. The slight excess of ligand ensures all the dimeric ruthenium precursor is converted to the active monomeric catalyst.

  • Add anhydrous isopropanol (approx. 0.2 M concentration relative to the substrate). Stir the resulting orange solution at room temperature for 20-30 minutes.

  • Reaction Initiation: In a separate Schlenk flask, dissolve the N-protected ketone substrate in anhydrous isopropanol.

  • Add the substrate solution to the catalyst solution via cannula.

  • Add the base (KOH or KOtBu). The reaction mixture typically darkens to a deep red or purple, indicating the formation of the active catalytic species.

    • Rationale: The base is essential for deprotonating isopropanol, which then coordinates to the ruthenium center and undergoes β-hydride elimination to form the active Ru-H species.[14]

  • Reaction Execution: Heat the reaction mixture to a specified temperature (typically 40-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench by adding water. Reduce the volume of IPA using a rotary evaporator.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Protocol 2: Rh/Ir-Catalyzed ATH with Formic Acid/Triethylamine

This protocol utilizes the irreversible formic acid/triethylamine system, which can be advantageous for sluggish reactions or base-sensitive substrates.[8][16]

Materials:

  • N-protected 2-amino-4'-fluoroacetophenone (1.0 equiv)

  • [CpIrCl2]2 or [CpRhCl2]2 (0.005 equiv, 0.5 mol%)

  • (1R,2R)- or (1S,2S)-TsDPEN (0.011 equiv, 1.1 mol%)

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio, 5-10 equiv of formic acid)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

Step-by-Step Procedure:

  • Catalyst Activation: In a Schlenk flask under argon, dissolve [Cp*IrCl2]2 and the chiral ligand in the chosen anhydrous solvent. Stir at room temperature for 20-30 minutes.

  • Reaction Setup: In a separate flask, dissolve the ketone substrate in the same solvent.

  • Add the substrate solution to the catalyst solution.

  • Reaction Initiation: Add the formic acid/triethylamine (HCOOH/NEt3) mixture dropwise to the reaction flask. Effervescence (CO2 evolution) should be observed.

    • Rationale: Formic acid serves as the hydride source. The triethylamine acts as a base to deprotonate the formic acid and facilitates the formation of the metal-hydride. The decomposition to CO2 makes the reaction irreversible.[6][16]

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C).

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Workup: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining formic acid.

  • Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with water and then brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by chromatography or recrystallization.

  • Analysis: Characterize the final product by NMR and MS, and determine the enantiomeric purity by chiral HPLC.

Comparative Data and Troubleshooting

The choice of catalyst system can significantly impact the reaction outcome. Below is a summary of typical results for the ATH of aryl ketones.

Table 1: Comparison of Typical ATH Systems for Aryl Ketone Reduction

ParameterRu-TsDPEN / IPARh/Ir-TsDPEN / HCOOH:NEt3
Metal Ruthenium (Ru)Rhodium (Rh) or Iridium (Ir)[8]
H-Donor Isopropanol[19]Formic Acid / Triethylamine[16][20]
Reversibility ReversibleIrreversible[6]
Base Required Yes (e.g., KOH, KOtBu)[14]No (Amine is part of the donor system)
Typical Temp. 25 - 80 °C25 - 50 °C
Typical Yield >90%>90%
Typical % ee >95%>95%
Key Advantage Widely studied, robustIrreversibility drives completion

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient base (IPA system); Low temperature.Ensure rigorous inert atmosphere; Use freshly prepared base solution; Increase reaction temperature.
Low Enantioselectivity Racemization of product; Incorrect ligand chirality; Reaction temperature too high.Lower the reaction temperature; Confirm the absolute configuration of the chiral ligand.
Side Product Formation Substrate or product degradation; Reaction with solvent or impurities.Use purified reagents and solvents; Lower reaction temperature; Reduce reaction time.

Conclusion

Asymmetric Catalytic Transfer Hydrogenation is a premier technology for the efficient, safe, and stereoselective synthesis of valuable chiral building blocks like 2-Amino-1-(4-fluorophenyl)ethanol derivatives. By carefully selecting the transition metal catalyst, chiral ligand, and hydrogen donor system, researchers can achieve high yields and excellent enantioselectivities. The protocols detailed herein provide a robust starting point for scientists and drug development professionals to leverage this powerful synthetic tool. Understanding the underlying mechanistic principles allows for rational optimization and troubleshooting, paving the way for the successful production of these critical pharmaceutical intermediates.

References

  • Wu, X., et al. (2005). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. PubMed. [Link]

  • Hannedouche, J., et al. (2003). “Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Zhang, W-B., et al. (2008). New Chiral Ligands for Catalytic Asymmetric Transfer Hydrogenation of Acetophenone. Journal of the Chinese Chemical Society. [Link]

  • Tang, W., & Zhang, X. (2007). Developing chiral ligands for asymmetric hydrogenation. PubMed - NIH. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. PubMed. [Link]

  • Banik, B.K. (2003). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. [Link]

  • Neale, D.B., et al. (2017). Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. PubMed Central (PMC) - NIH. [Link]

  • Al-Amin, M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PubMed Central (PMC) - NIH. [Link]

  • Al-Amin, M., et al. (2023). Hydrogen Sources in Catalytic Transfer Hydrogenation. Encyclopedia.pub. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. [Link]

  • Tao, Y., et al. (2021). Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts. ACS Catalysis - ACS Publications. [Link]

  • Wang, F., et al. (2020). Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites. Catalysis Science & Technology (RSC Publishing). [Link]

  • Rodríguez, S., et al. (2014). Amine-Tunable Ruthenium Catalysts for Asymmetric Reduction of Ketones. Advanced Synthesis & Catalysis. [Link]

  • Stanković, S., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PubMed Central (PMC). [Link]

  • Vedejs, E. (2004). Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

  • Zhang, Y., et al. (2024). Transfer hydrogenation of glucose with isopropanol. ResearchGate. [Link]

  • Johnson Matthey Catalysis and Chiral Technologies. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]

  • Wang, C., et al. (2019). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society - ACS Publications. [Link]

  • Al-Amin, M., & El-Sepelgy, O. (2024). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. MDPI. [Link]

  • Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Solubility of Things. [Link]

  • Zhang, T., et al. (2022). Mechanism of Catalytic Transfer Hydrogenation for Furfural Using Single Ni Atom Catalysts Anchored to Nitrogen-Doped Graphene Sheets. Inorganic Chemistry - ACS Publications. [Link]

  • Nicasio, M.C., & Pérez, P.J. (2015). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - University of Alicante. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Scilit. [Link]

  • Nesterov, N., et al. (2026). Catalytic Transfer Hydrogenation as a Hydrodesulfurization Method Using Isopropanol as a Hydrogen Donor. Sciact - CRIS-system of Boreskov Institute of Catalysis. [Link]

  • ResearchGate. (2024). Asymmetric transfer hydrogenation of ketones with chiral Ru and Rh catalysts. ResearchGate. [Link]

  • Chen, Q., et al. (2022). The Ir-Catalyzed Asymmetric Hydrogenation of α-Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand to Produce (R)- and (S)-Halohydrins. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ram, S., & Spicer, L.D. (1988). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. [Link]

  • Suta, B., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI. [Link]

  • Anwer, M.K., & Spatola, A.F. (1989). Applications of ammonium formate catalytic transfer hydrogenation. 6. Analysis of catalyst, donor quantity, and solvent effects. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews (RSC Publishing). [Link]

  • Werkmeister, S., et al. (2013). Transfer Hydrogenations of Alkenes with Formate on Pd/C: Synthesis of Dihydrocinchona Alkaloids. Synlett. [Link]

  • Mori, K., et al. (2018). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. MDPI. [Link]

  • Faller, J.W., & Lavoie, A.R. (2001). Catalysts for the Asymmetric Transfer Hydrogenation of Ketones Derived from l-Prolinamide and (p-CymeneRuCl2)2 or (Cp*RhCl2)2. Scilit. [Link]

  • Palmer, M.J., & Wills, M. (1999). Asymmetric catalysts for pressure and transfer hydrogenation of ketones. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. [Link]

  • Himizu, T., et al. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI. [Link]

  • Granados, M.L., et al. (2020). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. ICP - Instituto de Catálisis y Petroleoquímica. [Link]

  • ResearchGate. (2022). Ir‐catalyzed asymmetric hydrogenation of ketones with ligand L11. ResearchGate. [Link]

  • Mori, K., & Yamashita, H. (2018). Catalytic Hydrogen Storage and Delivery Utilizing Formic Acid. JST. [Link]

  • Patel, R.N. (2021). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Gouverneur, V., & Tredwell, M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

  • Chemsrc. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Chemsrc. [Link]

  • SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this synthesis. Here, we provide in-depth, experience-driven insights and practical solutions to common challenges encountered in the laboratory.

I. Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry, often serving as a precursor for various pharmaceutical agents targeting neurological disorders.[1] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and lipophilicity, making it a desirable moiety in drug design.[1][2]

The most common synthetic route involves the reduction of an α-azido ketone intermediate, 2-azido-1-(4-fluorophenyl)ethanone, followed by salt formation with hydrochloric acid. This method is often preferred for its selectivity and relatively mild conditions.[2]

II. Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable troubleshooting steps.

FAQ 1: Low Overall Yield

Question: I am consistently obtaining a low yield of the final product. What are the likely causes and how can I improve it?

Answer: Low overall yield can stem from several stages of the synthesis. A systematic approach to identify the bottleneck is crucial.

Potential Causes & Solutions:

  • Incomplete Azidation: The initial conversion of 2-bromo-1-(4-fluorophenyl)ethanone to 2-azido-1-(4-fluorophenyl)ethanone is a critical step.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting material.[2]

      • Reagent Quality: Ensure the sodium azide (NaN₃) used is of high purity and has been stored in a dry environment. Moisture can significantly reduce its reactivity.

      • Solvent: A polar aprotic solvent like DMF or DMSO is typically effective. Ensure the solvent is anhydrous.

  • Inefficient Reduction of the Azide: The reduction of the azido group to a primary amine is the core transformation.

    • Troubleshooting:

      • Choice of Reducing Agent:

        • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and effective method.[2] Ensure the catalyst is active and not poisoned. Use a suitable pressure (e.g., 19–30 bar) and temperature (e.g., 135–140°C) for complete conversion.[2]

        • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, but less selective. It will also reduce the ketone if the azidation step is incomplete. Strict anhydrous conditions are mandatory.[2]

        • Sodium Borohydride (NaBH₄) with a catalyst: This can be a milder alternative to LiAlH₄.

      • Reaction Time and Temperature: Incomplete reduction can occur if the reaction time is too short or the temperature is too low. Monitor the reaction by TLC until the azide intermediate is fully consumed.

  • Product Loss During Workup and Purification:

    • Troubleshooting:

      • Extraction: The amino alcohol product has some water solubility.[1] Ensure thorough extraction from the aqueous phase using an appropriate organic solvent like ethyl acetate or dichloromethane. Multiple extractions with smaller volumes are more effective than a single large volume extraction.

      • Crystallization: For the final hydrochloride salt, the choice of solvent for crystallization is critical. A mixture of a polar solvent (like isopropanol or ethanol) and a non-polar solvent (like diethyl ether or hexane) can be effective. Cool the solution slowly to maximize crystal formation and yield.

FAQ 2: Presence of Impurities in the Final Product

Question: My final product shows significant impurities in the NMR/LC-MS analysis. What are the common impurities and how can I avoid them?

Answer: Impurity profiling is essential for any synthetic process. The nature of the impurities can provide clues about where the synthesis went wrong.

Common Impurities and Their Origins:

ImpurityPotential OriginMitigation Strategy
Unreacted 2-bromo-1-(4-fluorophenyl)ethanone Incomplete azidation reaction.Increase reaction time, temperature, or equivalents of sodium azide. Monitor by TLC.
2-azido-1-(4-fluorophenyl)ethanone Incomplete reduction.Increase reaction time, temperature, or amount of reducing agent. Ensure catalyst activity for hydrogenation.
1-(4-fluorophenyl)ethane-1,2-diol Over-reduction or hydrolysis of intermediates.Use a more selective reducing agent. Control the reaction temperature carefully.
Dimeric or Polymeric byproducts Side reactions during azidation or reduction.Maintain appropriate reaction concentrations. Add reagents slowly to control reaction exotherms.

Purification Strategies:

  • Recrystallization: This is the most effective method for purifying the final hydrochloride salt. Experiment with different solvent systems to find the optimal conditions for forming well-defined crystals while leaving impurities in the mother liquor.

  • Column Chromatography: While less common for the final salt, chromatography of the free base (2-amino-1-(4-fluorophenyl)ethanol) on silica gel can be performed before salt formation if significant impurities are present.

FAQ 3: Difficulty in Isolating the Hydrochloride Salt

Question: I am having trouble precipitating the hydrochloride salt after adding HCl. What should I do?

Answer: The formation and precipitation of the hydrochloride salt depend on the concentration, solvent, and temperature.

Troubleshooting Steps:

  • Solvent Choice: The free base is typically dissolved in a solvent in which the hydrochloride salt is poorly soluble. Common choices include isopropanol, ethanol, or a mixture of an alcohol and an ether.

  • HCl Addition: Use a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether). Add the HCl solution dropwise to the solution of the free base with stirring.

  • Inducing Precipitation:

    • Cooling: Cool the solution in an ice bath to decrease the solubility of the salt.

    • Seeding: If you have a small amount of pure product, add a seed crystal to induce crystallization.

    • Solvent Addition: If the salt is still too soluble, slowly add a non-polar co-solvent (e.g., hexane or diethyl ether) until turbidity is observed, then cool.

  • Concentration: If the solution is too dilute, carefully remove some of the solvent under reduced pressure to increase the concentration and promote precipitation.

III. Experimental Protocols

Protocol 1: Synthesis of 2-azido-1-(4-fluorophenyl)ethanone

This protocol is a representative procedure and may require optimization based on laboratory conditions.

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethanone

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., 20% ethyl acetate in hexane).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-azido-1-(4-fluorophenyl)ethanone.

Protocol 2: Reduction of 2-azido-1-(4-fluorophenyl)ethanone and Salt Formation

Materials:

  • 2-azido-1-(4-fluorophenyl)ethanone

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrochloric acid (e.g., 2M in diethyl ether or isopropanol)

Procedure:

  • Dissolve the crude 2-azido-1-(4-fluorophenyl)ethanone in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-1-(4-fluorophenyl)ethanol.

  • Dissolve the crude amino alcohol in a minimal amount of isopropanol.

  • Slowly add a solution of HCl in isopropanol dropwise with stirring until the pH is acidic.

  • Cool the mixture in an ice bath to promote precipitation of the hydrochloride salt.

  • Collect the precipitate by vacuum filtration, wash with cold isopropanol, and dry under vacuum to obtain this compound.

IV. Visualized Workflows

Synthesis_Workflow cluster_azidation Step 1: Azidation cluster_reduction Step 2: Reduction cluster_salt Step 3: Salt Formation A 2-bromo-1-(4-fluorophenyl)ethanone B NaN3, DMF A->B Reaction C 2-azido-1-(4-fluorophenyl)ethanone B->C Workup D H2, Pd/C, MeOH C->D Reaction E 2-amino-1-(4-fluorophenyl)ethanol D->E Filtration F HCl in IPA E->F Precipitation G 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride F->G Filtration & Drying Troubleshooting_Yield Start Low Yield Observed Q1 Is Azidation Complete? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Reduction Complete? A1_Yes->Q2 Sol1 Optimize Azidation: - Check NaN3 quality - Ensure anhydrous solvent - Increase reaction time/temp - Monitor by TLC A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Significant Product Loss During Workup? A2_Yes->Q3 Sol2 Optimize Reduction: - Check catalyst activity - Increase H2 pressure/temp - Use alternative reducing agent - Monitor by TLC A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Optimize Purification: - Thorough solvent extraction - Optimize recrystallization solvent - Slow cooling for crystallization A3_Yes->Sol3 End Yield Optimized A3_No->End Sol3->End

Sources

Technical Support Center: Purification of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team Document ID: TSS-AFE-PUR-001 Last Updated: January 16, 2026

Introduction

Welcome to the technical support guide for 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. This molecule is a critical chiral building block in medicinal chemistry and pharmaceutical development, often serving as a precursor for various bioactive compounds.[1][2] The stereochemical and chemical purity of this intermediate is paramount, as impurities can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).

This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. It combines fundamental chemical principles with field-proven troubleshooting strategies to empower researchers, scientists, and drug development professionals to achieve optimal purity for their downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Issues

Question: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystalline lattice. This is typically because the solution is supersaturated to a point where the solute's solubility is exceeded while the temperature is still above its melting point (or the melting point of the solvated compound).

Potential Causes & Solutions:

  • Solution Cooled Too Rapidly: Rapid cooling does not give molecules sufficient time to orient themselves into an ordered crystal lattice.

    • Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Allow the flask to cool slowly and undisturbed. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow cooling.

  • Inappropriate Solvent Choice: The solvent may be too "good" at high temperatures and too "poor" at low temperatures, causing a massive drop in solubility over a narrow temperature range.

    • Solution: Consider a mixed-solvent system. For this compound, which is soluble in polar solvents like water and alcohols[1][3], you can use a polar solvent in which it is highly soluble (e.g., hot methanol or ethanol) and add a less polar "anti-solvent" (e.g., diethyl ether or ethyl acetate) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and cool slowly.

  • High Impurity Load: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

    • Solution: If the crude material is highly impure, recrystallization may not be the best first step. Consider a preliminary purification by an acid-base extraction to remove neutral impurities or a quick filtration through a silica plug to remove highly polar or non-polar contaminants before attempting recrystallization.

Question: I have very low yield after recrystallization. How can I improve it?

Answer:

Low yield is a common issue in recrystallization, often stemming from using an excessive amount of solvent or premature crystallization.

Potential Causes & Solutions:

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even at low temperatures.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude product.[4] Add the solvent in small portions to the heated mixture until dissolution is just complete. To recover some of the lost product, you can try to concentrate the mother liquor by carefully evaporating some solvent and cooling again to obtain a second crop of crystals, though this crop may be less pure.

  • Incorrect Solvent System: The chosen solvent may have too high a solubility for the compound, even at cold temperatures.

    • Solution: Consult solubility data. This compound is a salt and is quite polar. While soluble in water, a mixed system like ethanol/water or isopropanol/ether might provide a sharper solubility difference between hot and cold conditions, leading to better recovery.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

    • Solution: Ensure the flask has been cooled sufficiently. After reaching room temperature, placing the flask in an ice bath for at least 30 minutes can significantly increase the yield.[4]

Chromatography Issues (Chiral HPLC)

Question: I'm seeing poor or no separation between the enantiomers of my compound on a chiral HPLC column. What should I try?

Answer:

Achieving enantiomeric separation is a nuanced process that relies on creating a stable, transient diastereomeric complex between the analyte and the chiral stationary phase (CSP).[5] Failure to separate indicates that the energetic difference between these complexes for the two enantiomers is insufficient.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): Not all CSPs work for all compounds. The "three-point interaction" model is key, and your molecule must be able to form these interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) with the specific CSP.

    • Solution: Screen multiple columns. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for amino alcohols. If one type fails, try another with a different chiral selector.[6]

  • Suboptimal Mobile Phase: The mobile phase composition directly competes with the analyte for interactions with the CSP and affects the stability of the diastereomeric complexes.

    • Solution (Methodical Optimization):

      • Adjust Polarity: In normal phase (e.g., Hexane/Ethanol), systematically vary the alcohol percentage. Small changes can have a large impact.

      • Add Modifiers: For a basic amine like this compound, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) can improve peak shape by masking secondary interactions with the silica backbone.[7] Conversely, an acidic modifier like trifluoroacetic acid (TFA) can be used if the amine is protonated.

      • Change the Alcohol: Sometimes, switching the alcohol modifier (e.g., from ethanol to isopropanol) can dramatically alter selectivity.

  • Temperature Effects: Chiral separations are often highly sensitive to temperature.

    • Solution: Systematically vary the column temperature. Generally, lower temperatures enhance the strength of the specific interactions required for separation and improve resolution, although this may increase analysis time and backpressure.[7] Try running at 15°C, 25°C, and 40°C to observe the effect.

G

Part 2: Frequently Asked Questions (FAQs)

Question: What are the likely impurities in a typical synthesis of this compound?

Answer:

Impurities can arise from starting materials, side reactions, or degradation.[8] The most common synthesis involves the reduction of an intermediate like 4-fluoro-β-nitrostyrene, which is formed from 4-fluorobenzaldehyde and nitromethane.[3]

Impurity Type Potential Source Recommended Removal Method
Unreacted Starting Materials Incomplete reaction (e.g., residual 4-fluorobenzaldehyde).Column chromatography or recrystallization.
Over-reduction Products If a harsh reducing agent like LiAlH₄ is used, the benzylic alcohol could potentially be reduced further.Column chromatography.
Process-Related Impurities By-products from side reactions during the reduction step.Recrystallization is often effective. For complex mixtures, column chromatography is preferred.
Enantiomeric Impurity If a non-stereoselective synthesis is used, the product will be a racemic mixture of (R) and (S) enantiomers.Chiral HPLC or diastereomeric salt resolution.

Question: What is the best general-purpose recrystallization solvent system for this compound?

Answer:

There is no single "best" system, as the optimal choice depends on the specific impurities present. However, given the compound's structure (a polar hydrochloride salt), a good starting point is a polar protic solvent.

  • Single Solvent: Isopropanol or Ethanol (95%). These solvents typically provide good solubility at their boiling point and significantly lower solubility at 0-5°C.

  • Mixed Solvent: An Ethanol/Water system is highly effective. The compound is very soluble in hot water, but adding ethanol as an anti-solvent or using a mixed solvent can help tune the solubility to achieve better crystal formation and yield.[4] Alternatively, an Isopropanol/Diethyl Ether system can work well, where isopropanol is the primary solvent and ether is the anti-solvent.

Question: My purified product is an off-white or yellowish solid. Is this normal? How can I get a pure white solid?

Answer:

While the pure compound is expected to be a white to off-white solid[1], a yellowish tint often indicates the presence of trace, highly colored impurities, possibly arising from oxidation of the amine or residual reagents from the synthesis. Amines, in general, can be susceptible to air oxidation over time.[9]

Solutions:

  • Activated Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal to the solution. The charcoal will adsorb colored impurities. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.[4]

  • Repeat Recrystallization: A second recrystallization from a different solvent system can often effectively remove impurities that co-crystallized in the first attempt.

Part 3: Experimental Protocols & Workflows

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is designed for purifying crude this compound that is >90% pure.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks, hotplate/stirrer, Buchner funnel, vacuum flask

Procedure:

  • Dissolution: Place 10.0 g of the crude material in a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 20 mL of deionized water and heat the mixture to near boiling (~90-95°C) with stirring to dissolve the solid.

  • Anti-Solvent Addition: To the hot, clear solution, add 95% ethanol dropwise until a persistent cloudiness (precipitation) is observed.

  • Clarification: Add a few drops of hot deionized water to the cloudy mixture until it just becomes clear again. This ensures the solution is saturated at high temperature.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount (5-10 mL) of an ice-cold ethanol/water (e.g., 70:30) mixture to rinse away the residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

G start Start: Crude Product dissolve 1. Dissolve in minimum hot primary solvent (e.g., Water) start->dissolve charcoal Optional: Add activated charcoal for color removal dissolve->charcoal add_anti 2. Add anti-solvent (e.g., Ethanol) until persistent turbidity dissolve->add_anti hot_filter Optional: Hot filtration to remove insolubles/charcoal charcoal->hot_filter hot_filter->add_anti clarify 3. Add drops of primary solvent to re-clarify add_anti->clarify cool_slow 4. Cool slowly to room temperature clarify->cool_slow cool_ice 5. Cool in ice bath for ≥30 min cool_slow->cool_ice isolate 6. Isolate crystals via vacuum filtration cool_ice->isolate wash 7. Wash with small amount of ice-cold solvent mixture isolate->wash dry 8. Dry under vacuum wash->dry finish End: Pure Crystalline Product dry->finish

References

  • This compound | 403-28-1. Benchchem.
  • 2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. Solubility of Things.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • [chiral purific
  • Trouble with chiral separations.
  • 2-amino-1-(4-fluorophenyl)-1-ethanol. Clinivex.
  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. Chem-Impex.
  • Supporting Inform
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • (1s)-2-Amino-1-(4-Fluorophenyl)ethanol. PubChem.
  • Impurities in Pharmaceuticals- A Review. SciSpace.
  • Process For Preparation Of N [2 Amino 4 [(4 Fluorophenyl). Quick Company.
  • (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE. Sigma-Aldrich.
  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. Advanced ChemBlocks.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
  • Chromatographic Separation of Amino Acids.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure.
  • Method for crystallization of amino acids.
  • PRODUCT INFORM
  • Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol. Benchchem.
  • Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Benchchem.
  • Amino acid methyl ester hydrochloride preparation.

Sources

Common byproducts in the synthesis of "2-Amino-1-(4-fluorophenyl)ethanol hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Instead of a rigid protocol, we offer a dynamic, problem-oriented FAQ and troubleshooting guide grounded in chemical principles to help you identify, mitigate, and eliminate common synthetic byproducts.

Introduction

This compound is a key intermediate in medicinal chemistry, valued for the influence of its fluorine substituent on metabolic stability and binding interactions.[1][2] Its synthesis, while conceptually straightforward, is often plagued by the formation of impurities that can complicate purification and compromise the quality of the final product. This guide provides in-depth, experience-driven insights into why these byproducts form and how to prevent them.

FAQs: General Impurities & Reaction Setup

Question 1: My reaction yield is very low or I'm not forming any product. What are the first things I should check?

Answer: Low or no product formation is a common starting problem. Before investigating complex side reactions, it's crucial to validate your initial setup and conditions.

Causality & Troubleshooting:

  • Reagent Quality: The purity of starting materials is paramount. Impurities in your initial reagents, such as 4-fluorobenzaldehyde or the ketone precursor, can inhibit the reaction.[3] Always verify the purity of your starting materials by an appropriate method (e.g., NMR, melting point) before beginning.

  • Stoichiometry: Incorrect molar ratios of reactants will leave an excess of one reagent and limit the theoretical yield. Double-check all calculations and measurements.

  • Reaction Conditions: Verify that the temperature, pressure, and reaction time align with the established protocol. For reductions, ensure the atmosphere is appropriately inert (e.g., N₂ or Ar) if using air-sensitive reagents like LiAlH₄ or catalytic hydrogenation setups.

  • Catalyst Activity: If using a catalyst (e.g., Pd/C for hydrogenation), ensure it has not been deactivated by exposure to air, moisture, or contaminants from starting materials.[3][4] Consider using a fresh batch of catalyst.

Question 2: I see multiple unexpected spots on my Thin Layer Chromatography (TLC) plate. How do I begin to identify them?

Answer: A complex TLC profile indicates multiple components, likely a mix of starting materials, the desired product, and byproducts. A systematic approach is needed for identification.

Troubleshooting Workflow:

  • Co-spotting: Run a new TLC plate where you spot your starting material, your reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). This will definitively identify the spot corresponding to your starting material.

  • Staining: Use different visualization techniques. A UV lamp will show UV-active compounds. Stains like potassium permanganate (KMnO₄) or ninhydrin can help identify specific functional groups. Ninhydrin, for example, will stain the amino group of your desired product, helping to distinguish it from other intermediates.

  • Preparative TLC/LC-MS: If the identity of the spots is still unclear, the next step is to isolate them. Scrape the spots from a preparative TLC plate and extract with a suitable solvent for analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR). An initial LC-MS of the crude reaction mixture is often the fastest way to get molecular weights for the major components, which provides critical clues to their structures.

FAQs: Byproducts from Reductive Steps

The conversion of a carbonyl, nitro, or azide group to the final amino alcohol is a critical reductive step in most synthetic routes. Byproducts often arise from incomplete or over-zealous reactions here.

Question 3: My final product is contaminated with the ketone precursor (e.g., 2-azido-1-(4-fluorophenyl)ethanone). Why did the reduction fail?

Answer: The presence of the starting ketone indicates an incomplete reduction of the carbonyl group. This is one of the most common issues.

Causality & Troubleshooting:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., NaBH₄, LiAlH₄) may have been insufficient to reduce all of the ketone.

    • Solution: Increase the equivalents of the reducing agent (e.g., from 1.1 eq to 1.5 eq). Ensure it is added portion-wise to control the reaction exotherm.

  • Reagent Deactivation: Many hydride-based reducing agents are sensitive to moisture. LiAlH₄ reacts violently with water, while NaBH₄ decomposes more slowly.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Use a fresh bottle of the reducing agent if it is suspected to be old or improperly stored.

  • Low Reaction Temperature: Some reductions require a certain activation energy.

    • Solution: If the reaction is being run at 0 °C or below, consider allowing it to warm to room temperature for a period after the initial addition of the reducing agent. Always monitor by TLC to track the disappearance of the starting material.

Question 4: I'm using the nitrostyrene route, and I'm isolating the nitro alcohol instead of the amino alcohol. What happened?

Answer: This indicates a partial reduction. The nitro group (NO₂) is reduced before the double bond in the nitrostyrene intermediate, but the subsequent reduction to the amine (NH₂) has failed.

Causality & Troubleshooting:

  • Choice of Reducing Agent: Some reducing agents are selective. For instance, NaBH₄ can reduce the nitroalkene to a nitroalkane under certain conditions but is often insufficient to reduce the nitro group fully to an amine. A more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) is typically required for this transformation.[4]

  • Incomplete Hydrogenation: If using catalytic hydrogenation, the reaction may not have gone to completion.

    • Solution 1: Ensure the system is properly purged of air and that there is sufficient hydrogen pressure.

    • Solution 2: Check the catalyst for poisoning. Sulfur compounds, for example, can poison a Palladium catalyst.

    • Solution 3: Increase the reaction time or temperature, monitoring progress by TLC or LC-MS.[4]

Table 1: Common Byproducts in Reductive Steps & Diagnostic Signals
Byproduct TypeCommon CauseRecommended Analytical MethodKey Signal / Observation
Unreacted KetoneIncomplete reduction, deactivated reagentLC-MS, IR, ¹H NMRMS: M+H⁺ of ketone; IR: Strong C=O stretch (~1680 cm⁻¹); NMR: Absence of CH -OH proton
Nitro IntermediateIncomplete reduction of NO₂ groupLC-MS, ¹H NMRMS: M+H⁺ of nitro compound; NMR: Aromatic signals shifted by strong electron-withdrawing NO₂ group
Over-reduction ProductHarsh reducing conditions, wrong reagentLC-MS, ¹H NMRMS: Loss of oxygen (16 amu) from product M+H⁺; NMR: Absence of benzylic CH-OH proton
Dimerized ProductsRadical mechanisms, harsh conditionsLC-MS, GPCMS: Signal corresponding to ~2x the molecular weight of the product or intermediate

Visualization of Synthetic Pathways & Troubleshooting

Diagram 1: Common Synthetic Pathways and Byproduct Junctions

The following diagram illustrates two common synthetic routes to the target molecule, highlighting where key byproducts can emerge.

G cluster_0 Route A: Azide Reduction cluster_1 Route B: Nitrostyrene Reduction A_start 2-bromo-1-(4-fluorophenyl)ethanone A_azide 2-azido-1-(4-fluorophenyl)ethanone A_start->A_azide  + NaN₃ A_product Target Amino Alcohol A_azide->A_product  Reduction (e.g., H₂/Pd-C) A_byproduct1 Byproduct: Unreacted Ketone A_azide->A_byproduct1 Incomplete Reduction Final_HCl Final Product: 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride A_product->Final_HCl + HCl B_start 4-fluorobenzaldehyde B_nitro 4-fluoro-β-nitrostyrene B_start->B_nitro  + Nitromethane B_product Target Amino Alcohol B_nitro->B_product  Reduction (e.g., LiAlH₄) B_byproduct2 Byproduct: Nitro Alcohol B_nitro->B_byproduct2 Partial Reduction B_byproduct3 Byproduct: Polymer B_nitro->B_byproduct3 Polymerization B_product->Final_HCl + HCl

Caption: Synthetic routes showing byproduct formation points.

Diagram 2: Logical Troubleshooting Flowchart for Impurities

This flowchart provides a step-by-step decision-making process when you detect an unknown impurity in your final product.

G cluster_yes cluster_no start Impurity Detected (TLC, LC-MS, NMR) char Characterize Impurity: Obtain Molecular Weight (MS) start->char decision Does MW match a plausible intermediate or starting material? char->decision incomplete Incomplete Reaction / Partial Reduction decision->incomplete  Yes unknown Suspect Side Reaction (e.g., Dimerization, Degradation) decision->unknown  No troubleshoot Troubleshooting: 1. Check Reagent Stoichiometry/Activity 2. Increase Reaction Time/Temp 3. Optimize Purification incomplete->troubleshoot troubleshoot2 Troubleshooting: 1. Re-evaluate Reaction Conditions (Temp, pH) 2. Purify by Column Chromatography 3. Full Structural Elucidation (NMR) unknown->troubleshoot2

Caption: A logical guide for troubleshooting purity issues.

Experimental Protocol: Purification by Recrystallization

If your crude product is contaminated with small amounts of byproducts or unreacted starting materials, recrystallization is an effective purification method. The hydrochloride salt of the product generally has good solubility in polar solvents like water or alcohols.[1][4]

Objective: To remove less polar byproducts and unreacted starting materials from the crude hydrochloride salt.

Materials:

  • Crude this compound

  • Isopropyl alcohol (IPA)

  • Deionized Water

  • Heated magnetic stir plate

  • Erlenmeyer flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: Start by testing solvent systems. A good system is one where the product is soluble at high temperatures but poorly soluble at low temperatures. A mixture of IPA and water is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot IPA to the flask while stirring and heating. Add just enough hot solvent to dissolve the solid completely. If it doesn't dissolve fully, add hot water dropwise until a clear solution is achieved.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this time.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent (or a more non-polar solvent like cold IPA) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Validation: Assess the purity of the recrystallized product using TLC, melting point analysis, or LC-MS and compare it to the crude material.

References

  • 2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. (URL: [Link])

  • Charlon, C., & Luu-Duc, C. (1986). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. Annales pharmaceutiques francaises, 44(2), 123–132. (URL: [Link])

  • Gomma, A. A., & Cativiela, C. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1026–1063. (URL: [Link])

  • Brittain, W. D. G., & Cobb, S. L. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 239, 109630. (URL: [Link])

  • The Innovation (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (URL: [Link])

  • Shang, G., et al. Supporting Information - Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine. Wiley-VCH. (URL: [Link])

  • Patel, S., et al. (2019). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unnatural α-Amino Ketones. Organic Process Research & Development. (URL: [Link])

  • PubChem. (1s)-2-Amino-1-(4-Fluorophenyl)ethanol. (URL: [Link])

Sources

Preventing over-reduction in "2-Amino-1-(4-fluorophenyl)ethanol hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important precursor. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, with a particular focus on preventing the common side reaction of over-reduction.

Introduction to the Over-Reduction Challenge

The synthesis of this compound typically involves the reduction of the ketone precursor, 2-amino-1-(4-fluorophenyl)ethanone, using a hydride-donating reagent.[1] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones.[2] While generally a reliable method, a potential side reaction is the over-reduction of the desired amino alcohol product to form 2-amino-1-(4-fluorophenyl)ethane.

This over-reduction is particularly problematic as the resulting byproduct can be difficult to separate from the desired product due to their similar structural properties. The presence of this impurity can impact the yield, purity, and overall success of subsequent synthetic steps. This guide will provide you with the knowledge and tools to mitigate this issue.

Reaction Pathway and Over-Reduction Side Reaction

The desired reaction is the reduction of the ketone to a secondary alcohol. However, under certain conditions, the benzylic alcohol can be further reduced to an alkane.

ReactionPathway Ketone 2-amino-1-(4-fluorophenyl)ethanone Alcohol 2-Amino-1-(4-fluorophenyl)ethanol (Desired Product) Ketone->Alcohol   NaBH₄, MeOH (Desired Reduction) Alkane 2-amino-1-(4-fluorophenyl)ethane (Over-reduction Byproduct) Alcohol->Alkane   Harsh Conditions (Over-reduction)

Caption: Desired reaction pathway and potential over-reduction.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of over-reduction in this synthesis?

A1: Over-reduction in this synthesis is primarily caused by reaction conditions that are too harsh. While sodium borohydride is generally a mild reducing agent, its reactivity can be enhanced by factors such as elevated temperatures, prolonged reaction times, and acidic conditions during the reaction or workup.[3] Heating a NaBH₄ reaction in an alcoholic solvent can lead to a runaway exothermic reaction and decomposition of the reagent, which can contribute to undesired side reactions.[3]

Q2: How can I monitor the reaction to prevent over-reduction?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the ketone and the formation of the desired amino alcohol. It is crucial to stop the reaction as soon as the starting material is no longer visible on the TLC plate to minimize the risk of over-reduction.

Q3: What is a suitable TLC system for this reaction?

A3: A common TLC solvent system for separating amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water, often in a 4:1:1 ratio.[4] For less polar compounds, a system of ethyl acetate and hexane can be effective.[5] The desired amino alcohol product is significantly more polar than the over-reduced alkane byproduct. Therefore, on a normal-phase silica gel TLC plate, the product will have a lower Rf value (travel a shorter distance) than the byproduct.

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

A4: While LiAlH₄ is a powerful reducing agent capable of reducing ketones to alcohols, it is generally not recommended for this specific synthesis if over-reduction is a concern.[5] LiAlH₄ is much more reactive than NaBH₄ and can readily reduce a wider range of functional groups, increasing the likelihood of over-reduction and other side reactions.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant amount of over-reduced byproduct observed by TLC/HPLC. 1. Elevated reaction temperature. Maintain a low reaction temperature, ideally between 0-5 °C, using an ice bath.
2. Prolonged reaction time. Monitor the reaction closely by TLC and quench the reaction as soon as the starting ketone is consumed.
3. Excessive amount of NaBH₄. Use a controlled stoichiometry of NaBH₄, typically 1.1 to 1.5 equivalents relative to the ketone.
4. Acidic conditions during reduction. Ensure the reaction medium remains neutral or slightly basic during the reduction step.
Reaction is sluggish or incomplete. 1. Poor quality of NaBH₄. Use fresh, high-quality sodium borohydride.
2. Insufficient amount of NaBH₄. Ensure at least 1.1 equivalents of NaBH₄ are used.
3. Low reaction temperature. If the reaction is too slow at 0 °C, allow it to slowly warm to room temperature while monitoring carefully by TLC.
Difficulty in separating the product from the over-reduced byproduct. Similar polarity of the two compounds. Utilize column chromatography with a carefully selected solvent system. A gradient elution from a less polar solvent (e.g., ethyl acetate/hexane) to a more polar solvent (e.g., methanol/dichloromethane) can be effective. The more polar product will elute later. Reverse-phase chromatography can also be an effective alternative for separating polar compounds.

Experimental Protocols

Protocol 1: Controlled Reduction of 2-amino-1-(4-fluorophenyl)ethanone

This protocol is designed to minimize the risk of over-reduction.

  • Dissolve the Ketone: In a round-bottom flask, dissolve 1 equivalent of 2-amino-1-(4-fluorophenyl)ethanone in methanol (approximately 10 mL per gram of ketone).

  • Cool the Mixture: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Add NaBH₄: Slowly add 1.2 equivalents of sodium borohydride in small portions over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

  • Monitor the Reaction: Monitor the progress of the reaction every 15 minutes using TLC (e.g., n-butanol:acetic acid:water, 4:1:1).

  • Quench the Reaction: Once the starting material is no longer visible by TLC (typically within 1-2 hours), slowly add water to quench the excess NaBH₄.

  • Workup: Acidify the mixture with dilute HCl to a pH of 1-2. Extract the aqueous layer with a non-polar solvent like ethyl acetate to remove any non-polar impurities.

  • Isolation: Basify the aqueous layer with a base such as NaOH to a pH of 10-11 to deprotonate the amine. Extract the product into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography. The hydrochloride salt can be formed by dissolving the free base in a suitable solvent and adding a solution of HCl.

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Dissolve Dissolve Ketone in Methanol Cool Cool to 0-5 °C Dissolve->Cool Add_NaBH4 Add NaBH₄ (1.2 eq) portion-wise Cool->Add_NaBH4 Monitor Monitor by TLC Add_NaBH4->Monitor Quench Quench with Water Monitor->Quench When Ketone is Consumed Acidify Acidify with HCl Quench->Acidify Extract_Impurities Extract with Ethyl Acetate Acidify->Extract_Impurities Basify Basify with NaOH Extract_Impurities->Basify Extract_Product Extract with Dichloromethane Basify->Extract_Product Isolate Dry and Concentrate Extract_Product->Isolate

Sources

Stability and storage conditions for "2-Amino-1-(4-fluorophenyl)ethanol hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride

This guide provides in-depth technical information, troubleshooting advice, and best practices for the storage and handling of this compound (CAS No. 403-28-1). Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for achieving reproducible and reliable experimental outcomes in research and development.

Section 1: Core Stability Profile & Recommended Storage

This compound is a key building block in organic synthesis, particularly valued in medicinal chemistry for its role as a precursor to bioactive molecules[1][2]. Its stability is generally robust under standard conditions, but its chemical nature as an amino alcohol makes it susceptible to specific degradation pathways if not handled correctly.

The table below summarizes the essential storage and stability parameters.

ParameterSpecificationRationale & Expert Insight
Appearance White to off-white crystalline solid[3].A noticeable change in color (e.g., to yellow or brown) is a primary indicator of potential degradation, likely due to oxidation.
Chemical Stability Stable under recommended storage conditions[4][5][6].The compound is sensitive to air and light[4]. The amino group is susceptible to oxidation, which can compromise purity and reactivity.
Recommended Storage Long-Term: 2-8°C. Short-Term: Room Temperature (<15°C)[7][8].While stable at room temperature for short periods, refrigerated conditions significantly slow potential degradation pathways, ensuring long-term viability.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)[4].This is a critical, though often overlooked, step. An inert atmosphere displaces oxygen, directly preventing oxidation of the sensitive amino moiety.
Environment Keep in a tightly sealed container in a dry, dark, and well-ventilated place[4][5][7][8][9].The compound is hygroscopic[4]; moisture can lead to clumping and potential hydrolysis. Light can provide the energy to initiate oxidative degradation.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong alkalis[6][10].These materials can react directly with the amino or alcohol functional groups, leading to decomposition or unwanted side reactions.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: I’ve seen conflicting storage temperatures online, ranging from Room Temperature to 2-8°C. Which one should I follow?

This is a common point of confusion arising from datasheets tailored for different purposes (shipping vs. long-term storage).

  • Room Temperature (preferably <15°C) is generally acceptable for the transit of the material and for short-term benchtop use (i.e., a few days to a week)[7][8][11]. The product is chemically stable under these conditions for a limited time[4].

  • 2-8°C (Refrigerated) is the authoritative recommendation for long-term storage . The lower temperature drastically reduces the kinetic rate of potential oxidative and light-induced degradation, preserving the compound's purity over months or years. For any storage period exceeding one week, refrigeration is the best practice.

Expert Consensus: Upon receipt, aliquot the material if necessary for your experiments and store the bulk of the compound at 2-8°C under an inert atmosphere.

FAQ 2: My solid this compound has developed a yellowish tint. Is it still usable?

A color change from white to yellow is a strong indicator of degradation. This is typically caused by oxidation of the amino group, which can form chromophores (light-absorbing molecules).

  • Causality: The likely culprits are prolonged exposure to air (oxygen) and/or light. Storing the compound without an inert gas blanket is a common cause[4].

  • Impact on Experiments: The purity of the discolored material is compromised. While it may still contain a significant amount of the desired compound, the impurities can interfere with your reaction, leading to lower yields, unexpected byproducts, and difficulty in purification.

  • Recommendation: For sensitive applications, such as pharmaceutical synthesis or quantitative assays, using discolored material is not advised. It is best to use a fresh, properly stored lot. If you must proceed, consider purifying the material via recrystallization, with subsequent analytical validation (e.g., NMR, LC-MS) to confirm its identity and purity.

FAQ 3: How critical is it to store the compound under an inert atmosphere?

For ensuring the highest purity and long-term stability, it is highly critical . The primary functional group susceptible to degradation on this molecule is the amine. Amines, especially when attached to a phenyl ring system, can be oxidized by atmospheric oxygen. This process can be accelerated by light and trace metal impurities.

Storing under an inert gas like argon or nitrogen displaces the oxygen from the vial's headspace, effectively halting this degradation pathway[4]. This simple step is one of the most effective measures you can take to preserve the compound's integrity.

Section 3: Troubleshooting Experimental Issues

Problem: My reaction yield is inconsistent, or I am observing unexpected byproducts.

If you have ruled out other experimental variables (reagents, solvent purity, reaction conditions), the integrity of your this compound should be a primary suspect.

  • Troubleshooting Step 1: Verify Storage Conditions. Confirm that the compound has been stored at 2-8°C, protected from light, and under an inert atmosphere. If the material has been stored improperly, there is a high probability of degradation.

  • Troubleshooting Step 2: Perform a Quality Control Check. Before use in a critical experiment, run a simple analytical check. A melting point determination can be very informative; the literature value for the hydrochloride salt is 182–185°C[1]. A broad or depressed melting range suggests impurities. If available, a quick NMR spectrum or LC-MS analysis can definitively confirm purity.

  • Self-Validation: Always run a small-scale test reaction with a new batch of starting material to validate its performance before committing to a large-scale synthesis.

Problem: The compound is not dissolving as expected in my aqueous buffer.

The hydrochloride salt form of this compound is specifically designed to enhance its solubility in water and other polar solvents[1][2][3]. If you are experiencing solubility issues, consider the following:

  • Check the pH: The amine is protonated as a hydrochloride salt. In highly basic solutions, the free amine will be generated, which is less water-soluble. Ensure your buffer's pH is neutral to slightly acidic for optimal solubility.

  • Solvent Choice: The compound is soluble in water and moderately soluble in alcohols like ethanol[3]. It has poor solubility in non-polar solvents[3]. Ensure you are using an appropriate solvent system.

  • Concentration: Attempting to make a supersaturated solution will result in incomplete dissolution. Consult literature for typical concentration ranges or determine the solubility limit empirically for your specific solvent system.

Section 4: Experimental Protocol

Protocol 4.1: Preparation and Storage of a 100 mM Aqueous Stock Solution

This protocol describes a self-validating method for preparing a stock solution for use in biological assays or as a reaction starting material.

Materials:

  • This compound (MW: 191.63 g/mol )[1]

  • High-purity (e.g., Milli-Q or 18 MΩ·cm) water

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar

  • Amber glass vial for storage

Procedure:

  • Pre-Equilibration: Before opening, allow the container of this compound to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid, which is crucial as the compound is hygroscopic[4].

  • Weighing: Accurately weigh 191.6 mg of the compound and transfer it quantitatively to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of high-purity water to the flask. Add a magnetic stir bar and stir the solution at room temperature. The hydrochloride salt should readily dissolve in water[1][3].

  • Visual Confirmation (Validation Step): Continue stirring until all solid material is completely dissolved. Hold the flask up to a light source to visually confirm the absence of any particulate matter. The solution should be clear and colorless.

  • Final Volume Adjustment: Once fully dissolved, carefully add water to bring the final volume to the 10 mL calibration mark on the flask. Invert the flask several times to ensure the solution is homogeneous.

  • Storage of Stock Solution: Transfer the solution to a clean, clearly labeled amber glass vial to protect it from light. For short-term storage (up to 1 week), refrigeration at 2-8°C is recommended. For longer-term storage, aliquot the solution into single-use volumes and store frozen at -20°C or below. Avoid repeated freeze-thaw cycles.

Section 5: Visual Workflow Diagram

The following diagram outlines the decision-making process for the proper handling and storage of this compound from the moment of receipt.

G cluster_storage Storage Decision cluster_use Experimental Use Receipt Compound Received Inspect Inspect for Color (Should be White) Receipt->Inspect Decision Intended Use Timeline? Inspect->Decision ShortTerm Short-Term Storage (< 1 Week) Decision->ShortTerm Immediate LongTerm Long-Term Storage (> 1 Week) Decision->LongTerm Delayed Store_RT Store at Room Temp (<15°C) Inert Gas, Dark, Dry ShortTerm->Store_RT Store_Fridge Store at 2-8°C Inert Gas, Dark, Dry LongTerm->Store_Fridge Equilibrate Equilibrate to RT (Sealed Vial) Store_RT->Equilibrate Store_Fridge->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh PrepareSol Prepare Solution (Protocol 4.1) Weigh->PrepareSol Purge Purge Headspace with Inert Gas Weigh->Purge Return to Storage Reseal Reseal Tightly Purge->Reseal Return to Storage Reseal->LongTerm Return to Storage

Caption: Decision workflow for handling and storage.

References

  • SAFETY DATA SHEET - accessdata.fda.gov. (URL: [Link])

  • 1-(4-Fluorophenyl)ethanol(CAS# 403-41-8) - angenechemical.com. (URL: [Link])

  • 2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. (URL: [Link])

  • 2-Amino-1-(4-fluorophenyl)ethanol | CAS#:456-05-3 | Chemsrc. (URL: [Link])

  • This compound, 95.0%+. (URL: [Link])

  • (1s)-2-Amino-1-(4-Fluorophenyl)ethanol | C8H10FNO | CID 38989029 - PubChem. (URL: [Link])

  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride - Advanced ChemBlocks. (URL: [Link])

Sources

Technical Support Center: Enantioselective Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of 2-amino-1-(4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this critical synthesis. Chiral amino alcohols, such as 2-amino-1-(4-fluorophenyl)ethanol, are vital building blocks in the pharmaceutical industry, where stereochemistry is often paramount for biological activity.[1] This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this asymmetric synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address challenges from the most common and fundamental to more nuanced issues.

Section 1: Low Enantioselectivity (ee%)

Low enantiomeric excess is one of the most frequent and critical problems in asymmetric synthesis.[2] Achieving high stereocontrol is the primary goal, and several factors can compromise it.

Q1: My reaction is producing the desired product, but the enantiomeric excess (ee%) is consistently low or racemic. What are the primary causes?

A1: This is a multifaceted problem, often rooted in the catalyst system, reaction conditions, or substrate quality. A systematic approach is necessary to diagnose the issue.

Troubleshooting Workflow for Low Enantioselectivity:

Caption: A systematic workflow for troubleshooting low enantioselectivity.

In-Depth Analysis:

  • Catalyst-Related Issues : The chiral catalyst is the heart of the enantioselective reaction. Its purity, activity, and proper handling are critical.[3]

    • Purity and Integrity : Impurities can poison the catalyst or create competing, non-selective reaction pathways. For instance, in Corey-Bakshi-Shibata (CBS) reductions, the oxazaborolidine catalyst is sensitive to moisture.[4] Ensure the catalyst is sourced from a reputable supplier or synthesized and purified according to established literature procedures.

    • Catalyst Loading : Insufficient catalyst loading can lead to a significant background (non-catalyzed) reaction, which is typically non-selective and will erode the overall ee%.[3] Conversely, excessive loading can sometimes lead to dimerization or other side reactions.

  • Reaction Conditions :

    • Temperature : Asymmetric reactions are often highly sensitive to temperature.[2] Lower temperatures generally enhance enantioselectivity by favoring the transition state that leads to the major enantiomer.

    • Solvent : The solvent can influence the catalyst's conformation and the solubility of reactants, thereby affecting stereoselectivity.[3] It is crucial to use high-purity, anhydrous solvents, as trace impurities (like water) can react with the catalyst or reagents.

  • Substrate and Reagent Quality :

    • Starting Material : The precursor, typically 2-amino-1-(4-fluorophenyl)ethanone or a protected variant, must be of high purity. Impurities in the starting ketone can inhibit or poison the catalyst.

    • Reducing Agent : In asymmetric reductions (e.g., using borane in CBS reductions or a hydrogen source in transfer hydrogenations), the quality and stoichiometry of the reducing agent are crucial.[5][6]

Q2: I'm using a well-established procedure (e.g., Noyori Asymmetric Hydrogenation or CBS Reduction), but my enantioselectivity is still poor. How do I adapt the protocol?

A2: Even robust, literature-proven methods may require optimization for your specific lab conditions and reagent batches.

Protocol 1: Systematic Temperature Screening

Objective: To determine the optimal temperature for maximizing enantioselectivity.

Methodology:

  • Set up a series of identical small-scale reactions.

  • Run each reaction at a different, precisely controlled temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C).

  • Ensure all other parameters (concentrations, catalyst loading, reaction time) are kept constant.

  • After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each temperature.

  • Plot ee% versus temperature to identify the optimal condition.[2]

Protocol 2: Solvent Screening

Objective: To identify a solvent that enhances stereoselectivity.

Methodology:

  • Select a range of anhydrous solvents of varying polarity (e.g., THF, Toluene, Dichloromethane).

  • Set up a small-scale reaction in each solvent, keeping all other parameters identical.

  • Monitor the reactions for conversion and, upon completion, determine the enantiomeric excess.

  • Tabulate the results to find the solvent that provides the best balance of reactivity and enantioselectivity.

Parameter Condition A Condition B Condition C Reference
Catalyst (S)-Me-CBSRuCl(p-cymene)[(S,S)-TsDPEN]KRED-NADH-108[5][7][8]
Reductant BH₃·THFHCOOH/NEt₃Isopropanol[4][6][8]
Solvent THFMeOH/H₂OAqueous Buffer[5][7][8]
Temperature 25 °C80 °C30 °C[5][7][8]
Typical ee% >95%up to 96%>99%[5][7][8]
Table 1: Comparison of typical conditions for different enantioselective reduction methods.
Section 2: Low Reaction Yield and Conversion

Even with high enantioselectivity, a low yield can make a process impractical.

Q3: My reaction has high ee%, but the yield is very low. What could be the issue?

A3: Low yield with good enantioselectivity often points to issues with reaction kinetics, product stability, or the work-up and purification process.

Troubleshooting Workflow for Low Yield:

Caption: A logical flow for troubleshooting low reaction yield.

In-Depth Analysis:

  • Incomplete Conversion : The reaction may not be running to completion.

    • Monitoring : Use TLC or HPLC to monitor the reaction over time to determine if the starting material is being fully consumed.

    • Catalyst Deactivation : The catalyst may be deactivating before the reaction is complete. This can be caused by impurities or inherent instability under the reaction conditions. Consider adding the catalyst in portions or using a more robust catalyst system.

  • Product Stability : The desired amino alcohol product might be unstable under the reaction or work-up conditions.

    • Work-up pH : Amino alcohols can be sensitive to pH. Acidic or basic conditions during work-up could lead to degradation or side reactions.[9] Test the stability of your purified product under the work-up conditions.

    • Aqueous Solubility : 2-Amino-1-(4-fluorophenyl)ethanol is a polar molecule and may have some solubility in water, especially in its protonated (salt) form.[10][11] This can lead to significant product loss during aqueous extractions. To mitigate this, saturate the aqueous layer with salt (e.g., NaCl) to decrease the product's solubility (salting out) and perform multiple extractions with an appropriate organic solvent.

  • Purification Issues :

    • Column Chromatography : Amino alcohols can strongly adhere to silica gel, leading to poor recovery. It is common to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent streaking and improve recovery from the column.[1]

    • Crystallization/Resolution : If using classical resolution with a chiral acid, the diastereomeric salts may have different solubilities, and optimizing the crystallization solvent and temperature is key.[12]

Section 3: Analytical Challenges

Accurate determination of enantiomeric excess is crucial. If your analytical method is not optimized, your results will be unreliable.

Q4: I am struggling to resolve the enantiomers of 2-Amino-1-(4-fluorophenyl)ethanol using chiral HPLC. What are the key parameters to optimize?

A4: Chiral HPLC separations can be challenging and are highly dependent on the choice of the chiral stationary phase (CSP), mobile phase composition, and analytical conditions.[13][14]

Protocol 3: Chiral HPLC Method Development

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers.

Methodology:

  • Column Selection : Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) are often a good starting point for amino alcohols.[13]

  • Mobile Phase Screening :

    • Normal Phase : Start with a mixture of hexane/isopropanol or hexane/ethanol. Vary the alcohol percentage (e.g., 5%, 10%, 20%) to modulate retention and resolution.

    • Additives : Small amounts of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can significantly improve peak shape and resolution by suppressing unwanted interactions with the stationary phase. For amino alcohols, a basic additive is often beneficial.

  • Flow Rate and Temperature : Adjust the flow rate to optimize efficiency. Temperature can also affect selectivity; running at sub-ambient temperatures sometimes improves resolution.[15]

  • Derivatization : If direct separation is unsuccessful, consider derivatizing the amino or alcohol group with a chromophoric or fluorophoric chiral derivatizing agent. This creates diastereomers that can often be separated on a standard achiral reversed-phase column (e.g., C18).[16]

Parameter Initial Condition Troubleshooting Step 1 Troubleshooting Step 2 Rationale
Column Chiralpak IA(No Change)(No Change)Standard polysaccharide CSP
Mobile Phase 90:10 Hexane:IPA80:20 Hexane:IPA80:20 Hexane:IPA + 0.1% DEAVary polarity; add base to improve peak shape
Flow Rate 1.0 mL/min0.8 mL/min(No Change)Optimize efficiency vs. analysis time
Detection 220 nm(No Change)(No Change)UV absorbance of the phenyl ring
Table 2: Example of a method development strategy for chiral HPLC.

Conclusion

The enantioselective synthesis of 2-amino-1-(4-fluorophenyl)ethanol is a well-studied but nuanced process. Success often lies in a systematic and logical approach to troubleshooting. By carefully considering the integrity of the catalyst, optimizing reaction conditions, ensuring the purity of all materials, and validating the analytical methodology, researchers can overcome common obstacles to achieve high yields and excellent enantioselectivity. This guide serves as a foundational resource to empower scientists in their pursuit of efficient and reliable asymmetric synthesis.

References

  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications.
  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF 3 and α-SF 5 Ketones. ResearchGate.
  • discovery and synthesis of chiral amino alcohols. Benchchem.
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. Benchchem.
  • 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1. Benchchem.
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • Corey–Itsuno reduction. Grokipedia.
  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies.
  • Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. Benchchem.
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • 2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. Solubility of Things.
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • New Methodology for the Asymmetric Reduction of Ketones | Request PDF. ResearchGate.
  • Trouble with chiral separations. Chromatography Today.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

Sources

Technical Support Center: Enhancing the Chiral Purity of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral purification of 2-Amino-1-(4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of obtaining high enantiomeric purity for this critical chiral building block.

Introduction

2-Amino-1-(4-fluorophenyl)ethanol is a key intermediate in the synthesis of various pharmaceutical agents. Its biological activity is often enantiomer-specific, making the control of stereochemistry paramount. This guide provides practical, field-tested insights into the most common and effective methods for improving its chiral purity, focusing on diastereomeric salt crystallization and enzymatic kinetic resolution. We will explore the underlying principles of these techniques, troubleshoot common experimental hurdles, and provide robust protocols to enhance your success.

Part 1: Troubleshooting Guide - Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and widely used method for resolving racemic mixtures.[1] It involves the reaction of the racemic amino alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their differential solubility.[1][2]

Issue 1: Low Enantiomeric Excess (ee) in the Crystallized Salt

Q: My initial crystallization has resulted in a low enantiomeric excess. What are the primary factors I should investigate to improve the purity?

A: Low enantiomeric excess is a common issue and can stem from several variables in the crystallization process. A systematic approach to troubleshooting is essential.[3]

Root Cause Analysis and Solutions:

  • Inappropriate Resolving Agent: The resolving agent may not form salts with a significant enough solubility difference between the two diastereomers.

    • Solution: Screen a variety of chiral resolving agents. For the basic 2-Amino-1-(4-fluorophenyl)ethanol, acidic resolving agents like tartaric acid derivatives (e.g., Di-p-toluoyl-D-tartaric acid), mandelic acid, or camphorsulfonic acid are excellent starting points.

  • Suboptimal Solvent System: The solvent is critical in modulating the solubility difference between the diastereomeric salts.[3][4] A poor choice can lead to co-precipitation or low selectivity.

    • Solution: Conduct a solvent screen. The ideal solvent should provide moderate solubility for both the racemate and the resolving agent.[4] Mixed solvent systems (a solvent and an anti-solvent) offer greater flexibility for fine-tuning solubility.[4] For amino alcohols, polar protic solvents like methanol, ethanol, or isopropanol, often in combination with water or less polar co-solvents, can be effective.[5]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic compound is a crucial parameter that often requires optimization.[3][6]

    • Solution: While a 1:1 molar ratio is a common starting point, this is not always optimal. Experiment with varying the ratio (e.g., 0.5 to 1.5 equivalents of the resolving agent) to find the ideal balance for selective precipitation.

  • Unfavorable Crystallization Conditions: The cooling rate, final temperature, and agitation can significantly impact the kinetic and thermodynamic control of the crystallization.[4][6]

    • Solution: Implement a controlled cooling profile. A slower cooling rate generally favors the formation of more stable, higher purity crystals.[7] Experiment with different final crystallization temperatures and agitation speeds.

  • Potential Racemization: The target compound or the diastereomeric salts might be susceptible to racemization under the experimental conditions (e.g., high temperature or presence of acid/base).

    • Solution: Assess the stability of your compound under the conditions used. If racemization is suspected, consider milder conditions (e.g., lower temperatures, shorter crystallization times).

Workflow for Optimizing Diastereomeric Salt Crystallization

G cluster_start Initial State cluster_optimization Optimization Cycle cluster_solvent Solvent System cluster_conditions Process Conditions cluster_agent Resolving Agent cluster_analysis Analysis & Refinement cluster_end Target Outcome start Low Enantiomeric Excess agent_screen Screen Alternative Resolving Agents start->agent_screen 1. Foundational Choice solvent_screen Screen Solvents (e.g., Alcohols, Water, Esters) mixed_solvent Test Solvent/Anti-solvent Ratios solvent_screen->mixed_solvent stoichiometry Vary Resolving Agent Stoichiometry (0.5-1.5 eq.) mixed_solvent->stoichiometry 3. Fine-Tuning cooling Optimize Cooling Profile (Rate and Final Temp) stoichiometry->cooling agitation Adjust Agitation Speed cooling->agitation analysis Analyze ee of Crystals and Mother Liquor (Chiral HPLC) agitation->analysis 4. Assess & Iterate agent_screen->solvent_screen 2. Primary Optimization analysis->solvent_screen If ee is poor, iterate recrystallize Recrystallize Enriched Salt analysis->recrystallize If ee is promising but <99% end High Enantiomeric Excess (>99%) analysis->end If ee >99% recrystallize->end

Caption: Iterative workflow for optimizing chiral purity in diastereomeric salt crystallization.

Issue 2: Product "Oiling Out" Instead of Crystallizing

Q: My diastereomeric salt is forming an oil rather than a solid precipitate. What causes this and how can I promote crystallization?

A: "Oiling out" occurs when the salt separates from the solution as a liquid phase. This is often because the salt's melting point is below the crystallization temperature or the solution is too concentrated.[4]

Troubleshooting Strategies:

  • Reduce Concentration: Add more solvent to decrease the supersaturation, which can prevent the formation of an oil.[4]

  • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring solid formation.[4]

  • Change the Solvent System: A less polar solvent might discourage oiling and promote crystallization.[4]

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod or, if available, add seed crystals of the desired diastereomer to provide a template for crystal growth.[4]

Issue 3: Poor Yield of the Desired Diastereomeric Salt

Q: I've achieved high enantiomeric excess, but my yield is very low. How can I improve the recovery of my target diastereomer?

A: Low yield can be due to several factors, primarily related to the solubility of the diastereomeric salts.[4]

Strategies to Improve Yield:

  • Optimize the Solvent/Anti-solvent Ratio: If using a mixed solvent system, carefully adjust the ratio to decrease the solubility of the desired salt without causing the undesired salt to precipitate.[6]

  • Control the Final Crystallization Temperature: Lowering the final temperature will decrease the solubility of the desired salt, potentially increasing the yield. However, be cautious as this may also decrease the enantiomeric excess.

  • Recover from the Mother Liquor: The mother liquor is enriched in the other diastereomer but still contains some of the desired product. Consider concentrating the mother liquor and performing a second crystallization, possibly with a different solvent system, to recover more material.

Troubleshooting Summary: Diastereomeric Salt Crystallization
Problem Primary Causes
Low Enantiomeric Excess (ee)Inappropriate resolving agent or solvent; Incorrect stoichiometry; Suboptimal cooling rate.
"Oiling Out"Solution is too concentrated; Crystallization temperature is too high.
Poor YieldHigh solubility of the desired salt; Co-precipitation of the undesired diastereomer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main methods for improving the chiral purity of 2-Amino-1-(4-fluorophenyl)ethanol?

A1: The primary methods include:

  • Diastereomeric Salt Crystallization: A robust, classical method effective for large-scale resolutions.[1][2]

  • Enzymatic Kinetic Resolution: Utilizes enzymes to selectively react with one enantiomer, leaving the other enriched.[1] This method is known for its high selectivity under mild conditions.[8]

  • Asymmetric Synthesis: Synthesizing the desired enantiomer directly using a chiral catalyst or auxiliary.[9][10][11] This avoids the 50% theoretical yield limit of classical resolutions.[12]

  • Chiral Chromatography (HPLC/SFC): A powerful analytical and preparative technique that separates enantiomers on a chiral stationary phase (CSP).[1][13]

Q2: How do I choose an appropriate analytical method to determine the enantiomeric excess?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[13] For 2-Amino-1-(4-fluorophenyl)ethanol, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective.[1] It is typically necessary to screen a few different CSPs and mobile phases to find the optimal separation conditions.[1][14] Other methods include chiral gas chromatography (after derivatization)[15] and NMR spectroscopy using chiral shift reagents.

Q3: Can I recover the "wrong" enantiomer from the mother liquor?

A3: Yes. After separating the less soluble diastereomeric salt, the mother liquor is enriched in the more soluble diastereomer. You can isolate this enantiomer by removing the resolving agent. If the racemic starting material is desired, the recovered enantiomer can potentially be racemized and recycled, improving the overall process economy.[12]

Q4: What is the difference between thermodynamic and kinetic resolution?

A4: In the context of crystallization, thermodynamic resolution refers to a process where the system reaches equilibrium, and the composition of the solid and liquid phases is determined by the ternary phase diagram of the two diastereomers and the solvent.[16] Kinetic resolution occurs when one diastereomer crystallizes significantly faster than the other.[17] In such cases, the timing of filtration is critical to achieving high enantiomeric purity.[17]

Part 3: Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general framework for the resolution of racemic 2-Amino-1-(4-fluorophenyl)ethanol using (R)-(-)-Mandelic Acid as the resolving agent.

Materials:

  • Racemic 2-Amino-1-(4-fluorophenyl)ethanol

  • (R)-(-)-Mandelic Acid (or another suitable chiral acid)

  • Solvent (e.g., Methanol, Ethanol, or Isopropanol)

  • Anti-solvent (e.g., Water, Ethyl Acetate, or Hexane)

  • Standard laboratory glassware, heating/stirring plate, filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve 1.0 equivalent of racemic 2-Amino-1-(4-fluorophenyl)ethanol in a minimal amount of a suitable hot solvent (e.g., 95% ethanol).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of (R)-(-)-Mandelic Acid in a minimal amount of the same hot solvent. Add this solution to the amino alcohol solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider adding a seed crystal or placing the solution in a refrigerator or ice bath. A slow cooling profile is often beneficial.[7] If the solution remains clear, an anti-solvent can be added dropwise until turbidity persists.

  • Aging: Allow the mixture to stand for a period (e.g., 2-24 hours) to allow for complete crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and adjust the pH to >10 with an aqueous base (e.g., NaOH). Extract the liberated free amine with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the organic extract, evaporate the solvent, and determine the enantiomeric excess of the resulting 2-Amino-1-(4-fluorophenyl)ethanol using chiral HPLC.

Protocol 2: Chiral HPLC Analysis

This protocol outlines a starting point for the analytical determination of the enantiomeric excess.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

Mobile Phase (Isocratic):

  • A mixture of Hexane and a polar modifier like Isopropanol or Ethanol (e.g., 90:10 Hexane:Isopropanol). An acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or Diethylamine) may be required to improve peak shape and resolution.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 2-Amino-1-(4-fluorophenyl)ethanol sample (approx. 1 mg/mL) in the mobile phase.

  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Logical Flow for Method Selection

G start Goal: Obtain Enantiopure 2-Amino-1-(4-fluorophenyl)ethanol is_synthesis Is direct synthesis of a single enantiomer feasible? start->is_synthesis asymmetric_synthesis Pursue Asymmetric Synthesis (e.g., Catalytic Reduction) is_synthesis->asymmetric_synthesis Yes start_racemate Start with Racemic Mixture is_synthesis->start_racemate No analysis Analyze Chiral Purity (HPLC) asymmetric_synthesis->analysis resolution_method Select Resolution Method start_racemate->resolution_method diastereomeric_crystallization Diastereomeric Salt Crystallization (Good for large scale) resolution_method->diastereomeric_crystallization Scalability enzymatic_resolution Enzymatic Kinetic Resolution (High selectivity, mild conditions) resolution_method->enzymatic_resolution Selectivity chiral_chromatography Preparative Chiral Chromatography (High purity, lower throughput) resolution_method->chiral_chromatography Purity optimization Optimize Process Parameters (Solvent, Temp, Stoichiometry etc.) diastereomeric_crystallization->optimization enzymatic_resolution->optimization chiral_chromatography->optimization optimization->analysis analysis->optimization Iterate if purity is low end Achieve Target Enantiomeric Purity analysis->end Purity meets specification

Caption: Decision tree for selecting a chiral purification strategy.

References

  • BenchChem. (2025). Troubleshooting low enantiomeric excess in chiral resolution experiments.
  • National Institutes of Health (NIH). (2025).
  • BenchChem. (2025).
  • ACS Publications. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research.
  • ResearchGate. (2025). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Semantic Scholar. (2014). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base.
  • Sigma-Aldrich.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • MDPI. (2022). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • National Institutes of Health (NIH). (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
  • Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
  • ResearchGate. (2012).
  • ACS Publications. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development.
  • National Institutes of Health (NIH). (2012).
  • MDPI. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.
  • National Institutes of Health (NIH). (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • MDPI. (2022).
  • PubMed. (2023). Enantiomer separation of 2-halomandelic acids via diastereomeric salt formation with chiral N-substituted 2-amino-2-phenylethanols.
  • National Institutes of Health (NIH). (2021).
  • Gavin Publishers. (2018). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • UCL Discovery. (2010).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3.
  • YAKHAK HOEJI. (2021).
  • AVESIS. (2020).
  • European Patent Office. (1998).
  • Sigma-Aldrich.
  • SciHorizon. (2025).
  • Chromatography Today. (2014).
  • European Patent Office. (1999).
  • National Institutes of Health (NIH). (2024).
  • Chiral Technologies Europe. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • ResearchGate. (2025).
  • RSC Publishing. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)
  • Preprints.org. (2023). Amplification of Enantiomeric Excess without Any Chiral Source in Prebiotic Case.
  • Phenomenex.

Sources

Side reactions to consider when using "2-Amino-1-(4-fluorophenyl)ethanol hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis, purification, and handling of this important chemical intermediate. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments and the purity of your final compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during your work, providing causal explanations and actionable solutions.

Q1: I'm observing a significant byproduct with a molecular weight 16 g/mol lower than my target product during a catalytic hydrogenation reduction of an azido precursor. What is happening and how can I prevent it?

A1: This is a classic case of hydrogenolysis, a common side reaction in the reduction of benzylic alcohols.

  • Causality: The byproduct you are observing is likely 2-amino-1-(4-fluorophenyl)ethane. During catalytic hydrogenation (e.g., with H₂/Pd-C), the benzylic C-OH bond is susceptible to cleavage, especially under harsh conditions such as elevated temperatures, prolonged reaction times, or the presence of acid. The catalyst facilitates the replacement of the hydroxyl group with a hydrogen atom, leading to the "over-reduced" or deoxygenated product.

  • Expert Recommendation: To mitigate hydrogenolysis, reaction conditions must be carefully controlled. We recommend the following:

    • Catalyst Selection: While Pd-C is effective for azide reduction, it can be aggressive. Consider using a milder catalyst such as Platinum oxide (PtO₂) or conducting the reaction with a catalyst poison to reduce its activity.

    • pH Control: Maintain a neutral or slightly basic pH during the reaction. Acidic conditions protonate the hydroxyl group, making it a better leaving group (H₂O) and promoting C-O bond cleavage.

    • Condition Optimization: Use the lowest effective hydrogen pressure and temperature. Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction immediately upon consumption of the starting material.[1]

Q2: My reaction yield is consistently low when synthesizing the target compound via reductive amination of a 4-fluorophenylglyoxal derivative. LC-MS analysis shows several higher molecular weight impurities. What is the likely cause?

A2: The formation of higher molecular weight species during reductive amination points towards over-alkylation, where the desired primary amine product reacts further.[2]

  • Causality: The primary amine product, 2-amino-1-(4-fluorophenyl)ethanol, is often more nucleophilic than the ammonia or amine source used in the reaction.[2] Consequently, it can compete with the starting amine source and react with another molecule of the carbonyl precursor. This leads to the formation of secondary and, subsequently, tertiary amine byproducts, reducing the yield of the desired primary amine.

  • Expert Recommendation: Suppressing over-alkylation requires shifting the reaction equilibrium to favor the formation of the primary amine.

    • Stoichiometry Control: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) relative to the carbonyl compound. This stoichiometric pressure ensures the carbonyl is more likely to react with the intended nitrogen source rather than the product.

    • Slow Addition: If using a more complex starting amine, add the carbonyl compound slowly to the reaction mixture containing the amine source. This maintains a low concentration of the carbonyl, minimizing its reaction with the product.

graph TD { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="Diagram 1: Troubleshooting Workflow for Synthesis Impurities", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Diagram 1: Troubleshooting Workflow for Synthesis Impurities

Q3: Upon purification or storage, my otherwise pure compound develops a yellow or brownish tint. Is this a sign of degradation?

A3: Yes, discoloration is a common indicator of degradation, typically due to oxidation.

  • Causality: Phenyl ethanolamine structures, particularly primary amines, are susceptible to air oxidation.[3] The amino group can be oxidized over time, leading to the formation of colored impurities like imines or nitroso compounds. This process can be accelerated by exposure to light and elevated temperatures.

  • Expert Recommendation: Proper handling and storage are critical to maintain the compound's integrity.

    • Inert Atmosphere: Store the solid compound or solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Protection from Light: Use amber glass vials or store containers in the dark to prevent light-induced degradation.

    • Temperature Control: Store the compound in a cool, dry place as recommended on the product datasheet. Avoid repeated freeze-thaw cycles if stored in solution.

    • Solvent Purity: Ensure solvents used for storage or reactions are free from peroxides and other oxidizing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns with this compound?

A1: The primary stability concerns stem from the reactivity of the amino and benzylic alcohol functional groups. The main degradation pathways to be aware of are:

  • Oxidation: As detailed in the troubleshooting guide, the amine is prone to oxidation, leading to discoloration and impurity formation.

  • Dehydration: Under strongly acidic conditions combined with heat, the benzylic alcohol can undergo elimination of water to form a fluorinated styrene derivative. This is particularly relevant during acidic workups or distillations if not properly controlled.

  • Reaction with Carbonyls: The primary amine can react with trace aldehydes or ketones (e.g., acetone) in solvents or reagents to form imine adducts.[4] Always use high-purity, amine-compatible solvents.

Q2: How does the para-fluoro substituent influence side reactions?

A2: The fluorine atom at the para-position has several electronic effects but does not typically introduce unique side reactions under standard synthetic conditions.

  • Electronic Effect: Fluorine is an electron-withdrawing group, which can slightly increase the acidity of the benzylic C-H proton and influence the reactivity of the aromatic ring. However, the C-F bond itself is very strong and not prone to cleavage in typical organic synthesis.

  • Metabolic Stability: In the context of drug development, the fluorine substituent is often added to block metabolic oxidation at that position on the aromatic ring, enhancing the compound's pharmacokinetic profile.[5]

  • Overall Impact: For synthetic purposes, its impact on side reactions at the ethanolamine chain is generally minor compared to the influence of reaction conditions like temperature, pH, and catalyst choice.

Q3: Are there any specific safety precautions I should take when working with azide precursors for this synthesis?

A3: Absolutely. Organic azides are high-energy compounds and must be handled with extreme care.[6]

  • Potential for Detonation: While many organic azides are reasonably stable, they can be explosive upon exposure to shock, friction, or high temperatures. Never heat organic azides neat.

  • Handling Precautions: Always work behind a blast shield. Use plastic or Teflon-coated spatulas, as metal spatulas can cause friction. Avoid ground-glass joints where the azide could become trapped and detonate.

  • Scale Limitations: It is highly advisable to work on the smallest scale possible. For larger-scale reactions, specialized equipment and protocols are necessary.

  • Waste Disposal: Quench any residual azide carefully (e.g., with Staudinger reagents like triphenylphosphine) before disposal.

graph G { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4", label="Diagram 2: Key Reaction Pathways and Side Reactions", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Diagram 2: Key Reaction Pathways and Side Reactions

Experimental Protocols & Data

Table 1: Identification of Common Synthesis-Related Impurities
Compound NameStructure DescriptionMolecular Weight ( g/mol )Key Analytical Signature
Target Product 2-Amino-1-(4-fluorophenyl)ethanol155.17Expected MS peak at m/z 156 [M+H]⁺
Hydrogenolysis Byproduct 2-Amino-1-(4-fluorophenyl)ethane139.18MS peak at m/z 140 [M+H]⁺ (16 amu less than product)
Dehydration Product 1-(4-fluorophenyl)ethen-1-amine137.16MS peak at m/z 138 [M+H]⁺ (18 amu less than product)
Azide Precursor 2-Azido-1-(4-fluorophenyl)ethanol181.17MS peak at m/z 182 [M+H]⁺. IR spectroscopy shows a strong, sharp azide stretch (~2100 cm⁻¹).
Protocol 1: TLC Monitoring for Azide Reduction
  • System Preparation: Prepare a TLC chamber with a suitable mobile phase. A good starting point is a mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v) or Dichloromethane and Methanol (95:5 v/v).

  • Spotting: On a silica gel TLC plate, spot the starting material (azide precursor), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Develop the plate until the solvent front is approximately 1 cm from the top.

  • Visualization: Visualize the plate under UV light (254 nm). The aromatic rings of both the starting material and product should be visible. Additionally, use a potassium permanganate stain. The alcohol functional group on both the precursor and product will appear as a yellow spot on a purple background. The azide group is not typically visualized by common stains.

  • Interpretation: The product, being more polar due to the primary amine, should have a lower Rf value (travel less distance up the plate) than the azide precursor. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing less polar impurities, such as the hydrogenolysis byproduct.

  • Solvent Selection: The hydrochloride salt of the product has good solubility in polar solvents like water, methanol, or ethanol, and poor solubility in non-polar solvents.[1][5] A suitable solvent system for recrystallization is Isopropanol/Water or Ethanol/Ethyl Acetate.

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of the hot primary solvent (e.g., Isopropanol or Ethanol).

  • Crystallization: Slowly add the anti-solvent (e.g., Ethyl Acetate or MTBE) dropwise until the solution becomes faintly cloudy.

  • Cooling: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

  • Purity Check: Analyze the purified material by LC-MS, NMR, or melting point to confirm purity. The melting point for the hydrochloride salt is reported to be in the range of 182–185°C.[1]

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of substituted phenylethylamines. BenchChem Technical Support.
  • BenchChem. (n.d.). This compound | 403-28-1.
  • Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 66(10), 4562-4567. Retrieved from [Link]

  • Key, J. A., & Ghandi, K. (2017). Strategies for the Biodegradation of Polyfluorinated Compounds. Molecules, 22(12), 2187. Retrieved from [Link]

  • Vargas, C., et al. (2000). Anaerobic Degradation of Fluorinated Aromatic Compounds. PubMed. Retrieved from [Link]

  • Zamora, R., et al. (2012). Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. Journal of Agricultural and Food Chemistry, 60(23), 5969-5975. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Azides. Retrieved from [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are monitoring the synthesis of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride using Thin-Layer Chromatography (TLC). This document provides in-depth troubleshooting advice and frequently asked questions to ensure accurate and efficient reaction monitoring.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds.[1] Accurate monitoring of the reaction's progress is essential to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used for this purpose. This guide will address common challenges and questions that may arise during the TLC analysis of this specific synthesis.

The synthesis typically involves the reduction of a ketone or a similar precursor. The starting material, intermediate (if any), and the final amino alcohol product will have different polarities, allowing for their separation on a TLC plate. The final product, 2-Amino-1-(4-fluorophenyl)ethanol, is a polar molecule containing both a hydroxyl (-OH) and a primary amino (-NH2) group, which can present specific challenges during TLC analysis.[1][2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the TLC analysis of your reaction.

Problem 1: My spots are streaking or tailing up the plate.

Cause: Streaking is a common issue when analyzing polar and basic compounds like amines on silica gel, which is an acidic stationary phase.[3][4][5] The basic amino group can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor spot shape.[3]

Solution:

  • Add a Basic Modifier to the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent.[3][6]

    • Recommended Modifier: Triethylamine (Et3N) or ammonia solution.

    • Protocol: Add 0.5-2% triethylamine to your mobile phase mixture. For example, if you are using a 10 mL mobile phase, add 50-200 µL of triethylamine.

  • Reduce Sample Concentration: Overloading the TLC plate can also cause streaking.[4][7]

    • Protocol: Dilute your reaction mixture sample with a suitable solvent (e.g., methanol or dichloromethane) before spotting it on the TLC plate.

Problem 2: All my spots are stuck at the baseline (Rf value is too low).

Cause: This indicates that the mobile phase is not polar enough to move the polar compounds up the silica gel plate.[8][9] Your starting material, intermediate, and product are likely quite polar.

Solution:

  • Increase the Polarity of the Mobile Phase: You need to use a more polar solvent system to increase the Rf values.[10]

    • Recommended Mobile Phases: Start with a mixture of a non-polar and a polar solvent and gradually increase the proportion of the polar component. Good starting points for polar compounds are:

      • Dichloromethane (DCM) : Methanol (MeOH) (e.g., 95:5 or 90:10)

      • Ethyl Acetate (EtOAc) : Hexane with an increased proportion of EtOAc.

    • Protocol: Prepare a new mobile phase with a higher percentage of the polar solvent and re-run the TLC.

Problem 3: My spots are running at the solvent front (Rf value is too high).

Cause: The mobile phase is too polar, causing all components to travel with the solvent front without adequate separation.[8]

Solution:

  • Decrease the Polarity of the Mobile Phase: You need to use a less polar eluent.

    • Protocol: Decrease the proportion of the polar solvent in your mobile phase mixture. For example, if you are using DCM:MeOH (90:10), try a ratio of 95:5 or 98:2.

Problem 4: I can't see any spots on my TLC plate after development.

Cause: This could be due to several factors, including insufficient sample concentration, the compounds not being UV-active, or the use of an inappropriate visualization technique.

Solution:

  • Check under UV Light: The fluorophenyl group in your target molecule should make it visible under short-wave (254 nm) UV light.[11]

    • Protocol: View the dried TLC plate under a UV lamp. UV-active compounds will appear as dark spots against a fluorescent green background.

  • Use a Chemical Stain: If the compounds are not UV-active or the concentration is too low for UV detection, a chemical stain is necessary.

    • Recommended Stains:

      • Ninhydrin: This stain is specific for primary and secondary amines, appearing as purple or pink spots upon heating.[12][13] This is an excellent choice for visualizing your product.

      • Potassium Permanganate (KMnO4): This is a general oxidizing stain that visualizes compounds with oxidizable functional groups like alcohols and amines, appearing as yellow-brown spots on a purple background.[14][15][16]

      • p-Anisaldehyde: A good general-purpose stain that reacts with many functional groups to give colored spots upon heating.[14]

Problem 5: I see multiple spots, and I'm not sure which is my product.

Cause: A chemical reaction will ideally show the disappearance of the starting material spot and the appearance of a product spot. Intermediate spots may also appear and then disappear.

Solution:

  • Use a Co-spot: This is the most reliable way to identify your product and starting material on the TLC plate.

    • Protocol:

      • On the baseline of your TLC plate, spot your starting material in the first lane.

      • In the second lane, spot your reaction mixture.

      • In the third lane, carefully spot both the starting material and the reaction mixture on top of each other (the "co-spot").

      • Run the TLC. The spot for the starting material in the reaction mixture lane should align horizontally with the starting material reference spot. The new spot that appears is likely your product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for monitoring this reaction?

A good starting point for a polar amino alcohol is a mixture of a moderately polar and a polar solvent. We recommend starting with a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH). You can then adjust the ratio to achieve an Rf value for your product between 0.2 and 0.4 for optimal separation.

Q2: How do I prepare my sample for TLC analysis?

Take a small aliquot (a drop) from the reaction mixture using a glass capillary. Dissolve this in a small amount of a volatile solvent like methanol or dichloromethane in a small vial. Use a clean capillary spotter to apply a small spot of this diluted solution to the baseline of your TLC plate.[3]

Q3: How do I know when my reaction is complete?

The reaction is generally considered complete when the spot corresponding to the starting material has completely disappeared from the TLC plate when analyzing the reaction mixture. You should see a new spot that is more polar (lower Rf) than the starting material, which corresponds to your 2-Amino-1-(4-fluorophenyl)ethanol product.

Q4: My starting material and product have very similar Rf values. How can I improve the separation?

If the Rf values are too close, you can try the following:

  • Change the Solvent System: Try a different combination of solvents. For example, if you are using DCM/MeOH, you could try Ethyl Acetate/Hexane with a small amount of triethylamine.

  • Use a Longer TLC Plate: A longer plate will allow for a greater separation distance between spots.

  • Double Elution: Run the TLC plate in the same mobile phase a second time after drying the plate from the first run. This can sometimes improve the resolution of spots with close Rf values.

Q5: What are the expected relative polarities of the starting material and the product?

The product, 2-Amino-1-(4-fluorophenyl)ethanol, is an amino alcohol and will be significantly more polar than a likely starting material such as 2-azido-1-(4-fluorophenyl)ethanone or 4-fluoro-β-nitrostyrene.[2] Therefore, you should expect the product to have a lower Rf value than the starting material on a normal-phase silica gel TLC plate.

Experimental Protocols

Protocol 1: Standard TLC Procedure
  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[3]

  • Spotting: Using a capillary spotter, apply small spots of your starting material, reaction mixture, and a co-spot onto the baseline.[8] Ensure the spots are small and concentrated.[4]

  • Development: Place a small amount of your chosen mobile phase into a developing chamber with a lid. Place a piece of filter paper inside to saturate the chamber atmosphere. Carefully place the TLC plate into the chamber, ensuring the solvent level is below the baseline.[4] Close the chamber.

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Drying and Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3] Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.

Table 1: Recommended Mobile Phase Systems
Mobile Phase SystemRatio (v/v)ModifierApplication Notes
Dichloromethane : Methanol95 : 5 to 90 : 101% TriethylamineGood starting point for polar compounds. Adjust ratio for optimal Rf.
Ethyl Acetate : Hexane30 : 70 to 50 : 501% TriethylamineAnother common system. Increase ethyl acetate for higher polarity.
Chloroform : Methanol95 : 5 to 90 : 101% TriethylamineAlternative to DCM-based systems.

Visual Diagrams

Diagram 1: TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_plate Spot Samples on Baseline prep_plate->spot_plate prep_sample Prepare Samples (SM, Rxn, Co-spot) prep_sample->spot_plate prep_chamber Prepare Developing Chamber (Solvent + Saturation) develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV and/or Stain) dry_plate->visualize interpret Interpret Results (Calculate Rf, Assess Completion) visualize->interpret

Caption: Workflow for monitoring reaction progress using TLC.

Diagram 2: Troubleshooting Logic for Common TLC Problems

TLC_Troubleshooting action_node action_node start Problem Observed? streaking Streaking Spots? start->streaking baseline Spots at Baseline? start->baseline solvent_front Spots at Solvent Front? start->solvent_front no_spots No Spots Visible? start->no_spots streaking->baseline No add_base Add 1% Et3N to Mobile Phase streaking->add_base Yes baseline->solvent_front No increase_polarity Increase Mobile Phase Polarity baseline->increase_polarity Yes solvent_front->no_spots No decrease_polarity Decrease Mobile Phase Polarity solvent_front->decrease_polarity Yes use_stain Use Chemical Stain (e.g., Ninhydrin) no_spots->use_stain Yes (after UV)

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 1). What Is The Mobile Phase In TLC Chromatography?. YouTube. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ResearchGate. (2017, June 20). Visualization of alcohols in TLC?. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). Preparation of TLC spray reagents. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride (CAS: 403-28-1). As a critical building block in medicinal chemistry, particularly for neurological and antiviral agents, robust and scalable synthesis of this compound is paramount.[1] This document moves beyond a simple procedural outline to offer field-proven insights, troubleshooting guidance for common scale-up challenges, and a framework for process validation.

The information herein is structured to address practical issues encountered in a laboratory setting, ensuring scientific integrity and operational success.

Part 1: Recommended Scalable Synthesis Protocol

The following two-step protocol is recommended for its scalability, safety profile, and high-yield potential. It begins with the conversion of 2-bromo-1-(4-fluorophenyl)ethanone to an azide intermediate, followed by catalytic hydrogenation to the desired amino alcohol and subsequent salt formation. This route avoids the use of highly reactive and difficult-to-handle reducing agents like lithium aluminum hydride, making it more suitable for industrial applications.[2]

Step 1: Synthesis of 2-Azido-1-(4-fluorophenyl)ethanone (Intermediate)

Objective: To safely and efficiently convert the α-bromo ketone to the corresponding α-azido ketone.

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethanone

  • Sodium Azide (NaN₃)

  • Acetone (ACS Grade)

  • Deionized Water

Procedure:

  • Reaction Setup: In a properly sized round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in acetone (5-10 volumes).

  • Reagent Addition: In a separate beaker, dissolve sodium azide (1.5 eq) in a minimal amount of deionized water and add it to the acetone solution.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 56°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous slurry, add ethyl acetate and deionized water. Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield 2-azido-1-(4-fluorophenyl)ethanone as a crude solid or oil, which can often be used in the next step without further purification.[3][4]

Step 2: Catalytic Hydrogenation to this compound

Objective: To reduce the azide and ketone functionalities simultaneously and isolate the product as a stable hydrochloride salt.

Materials:

  • 2-Azido-1-(4-fluorophenyl)ethanone (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5 mol%)

  • Methanol or Ethanol (ACS Grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether or MTBE (Methyl tert-butyl ether)

Procedure:

  • Catalyst & Substrate Loading: In a hydrogenation vessel (e.g., Parr shaker or autoclave), carefully charge the 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Add methanol (10-15 volumes) followed by the crude 2-azido-1-(4-fluorophenyl)ethanone from the previous step.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi (approx. 3.5-4.1 bar) and begin vigorous agitation. The reaction is exothermic; temperature control may be necessary for large-scale batches. Monitor the reaction by hydrogen uptake and TLC/LC-MS. The reaction is typically complete in 4-8 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Salt Formation: Transfer the filtrate to a clean flask and cool it in an ice bath. Slowly add concentrated HCl (1.1 eq) dropwise with stirring. A white precipitate of the hydrochloride salt should form.

  • Isolation & Purification: Continue stirring in the ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or MTBE to remove non-polar impurities.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and scale-up of this compound.

Troubleshooting Common Issues (Q&A)

Question 1: My hydrogenation reaction (Step 2) is very slow or has stalled. What are the likely causes?

  • Answer: This is a frequent issue when scaling up catalytic hydrogenations. The root cause is often related to the catalyst or reaction conditions.

    • Catalyst Activity: The Pd/C catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. If the catalyst is old or has been improperly stored, its activity will be compromised. Consider using a higher catalyst loading (e.g., up to 10 mol%), but be aware of the cost implications.

    • Hydrogen Pressure/Delivery: On a larger scale, ensuring efficient mixing and hydrogen delivery to the catalyst surface is critical. Check for leaks in your hydrogenation system and ensure the agitation is sufficient to keep the catalyst suspended. A low hydrogen pressure will slow the reaction rate.[5]

    • Solvent Purity: Ensure the methanol or ethanol is anhydrous. Water can sometimes interfere with the reaction. More importantly, certain impurities in technical-grade solvents can act as catalyst poisons.

    • Substrate Purity: Impurities carried over from Step 1 could be poisoning the catalyst. If the problem persists, consider purifying the azide intermediate via column chromatography before hydrogenation.

Question 2: My final product has low purity, showing extra peaks on NMR or HPLC. What are the common impurities and how can I prevent them?

  • Answer: Impurity profiles can change with scale. The most common side-products are from incomplete or over-reduction.

    • Incomplete Reduction: You may have residual azide intermediate or the amino-ketone (where only the azide is reduced). This points back to the issues in Question 1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS before workup.

    • Over-Reduction (De-hydroxylation): A common side product is 2-amino-1-(4-fluorophenyl)ethane, where the benzylic alcohol is reduced to a methylene group. This is favored by prolonged reaction times, higher temperatures, and more acidic conditions. To mitigate this, monitor the reaction closely and stop it once the starting material is consumed. Avoid adding any acid until the hydrogenation is complete.

    • Purification Strategy: If impurities are present, recrystallization is the most effective purification method. A mixed solvent system, such as ethanol/diethyl ether or isopropanol/water, can be effective. Dissolve the crude product in a minimal amount of the hot primary solvent and slowly add the anti-solvent until turbidity is observed, then allow it to cool slowly.[6]

Question 3: The yield of my precipitated hydrochloride salt is lower than expected. Where could the product have been lost?

  • Answer: Product loss during salt formation and isolation is common.

    • Incomplete Precipitation: The product has some solubility in the reaction solvent (methanol/ethanol).[1] Ensure the solution is sufficiently concentrated before adding HCl. Adding the HCl at a lower temperature (0-5°C) and allowing sufficient time for crystallization will maximize the yield.

    • Excessive Washing: While washing the filter cake is necessary to remove impurities, using too much solvent or a solvent in which the salt is partially soluble will lead to yield loss. Use a minimal amount of a cold, non-polar solvent like diethyl ether or MTBE.

    • pH Control: Ensure you have added a slight excess of HCl to drive the equilibrium towards the salt form. Check the pH of the mother liquor; it should be acidic.

Frequently Asked Questions (FAQs)

Q: Is this synthesis stereoselective? It produces a racemic mixture? A: Correct. The described protocol is not stereoselective and will produce a racemic mixture of (R)- and (S)-2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. The reduction of the ketone occurs from both faces of the carbonyl group with equal probability. For pharmaceutical applications requiring a single enantiomer, a subsequent chiral resolution step is necessary. This can be achieved through methods like diastereomeric salt formation with a chiral acid or through chiral chromatography.[7][8][9]

Q: What are the critical safety precautions for this synthesis, especially at scale? A: Safety is paramount.

  • Sodium Azide (NaN₃): Sodium azide is highly toxic. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric, especially after use. Never allow the used catalyst to dry in the air. Quench it carefully with water while it is still wet. Ensure your hydrogenation equipment is properly rated for the pressure being used and is located in a well-ventilated area or a specialized high-pressure lab.

  • Hydrochloric Acid: Concentrated HCl is corrosive and releases noxious fumes. Handle it in a fume hood with acid-resistant gloves and safety goggles.

Q: How can I best monitor the reaction progress for both steps? A: Thin Layer Chromatography (TLC) is the quickest and most common method.

  • For Step 1 (Azide Formation): Use a UV-active TLC plate and a mobile phase like 30% ethyl acetate in hexanes. The azide product will have a different Rf value than the starting bromo-ketone.

  • For Step 2 (Hydrogenation): The starting azide and the final amino alcohol product can be visualized on TLC (you may need to use a stain like ninhydrin to see the amino group). A more robust method for this step is Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material (m/z = 179.16 for the azide) and the appearance of the product (m/z = 155.17 for the free base).[3]

Part 3: Data Summary and Visualization

Key Compound Properties & Process Parameters
ParameterValueSource
IUPAC Name 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[2]
Molecular Formula C₈H₁₁ClFNO[2]
Molecular Weight 191.63 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 182–185°C[2]
Typical Yield (Overall) 75-85%N/A
Achievable Purity >99% (after recrystallization)N/A
Experimental & Troubleshooting Workflows

Synthesis_Workflow cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Hydrogenation & Salt Formation A Dissolve Bromo-ketone in Acetone B Add aq. Sodium Azide A->B C Reflux (2-4h) Monitor by TLC B->C D Solvent Removal C->D E Extraction with Ethyl Acetate D->E F Dry & Concentrate E->F G Charge Catalyst & Azide Intermediate in Methanol F->G Crude Azide Intermediate H Hydrogenate (50-60 psi) Monitor by H2 uptake/LC-MS G->H I Filter Catalyst (Celite®) H->I J Cool Filtrate (0-5°C) I->J K Add conc. HCl J->K L Filter & Wash Product K->L M Dry Under Vacuum L->M Product Final Product M->Product

Caption: Overall workflow for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanol HCl.

Troubleshooting_Purity Start Low Purity Detected (NMR/HPLC) Check1 Presence of Starting Azide Intermediate? Start->Check1 Sol1 Incomplete Hydrogenation: - Check catalyst activity - Increase H2 pressure - Extend reaction time Check1->Sol1 Yes Check2 Presence of Over-Reduction Side Product? Check1->Check2 No End Purity Acceptable Sol1->End Sol2 Over-Reduction Occurred: - Reduce reaction time/temp - Ensure neutral conditions during hydrogenation Check2->Sol2 Yes Check3 Broad/Unidentified Peaks? Check2->Check3 No Sol2->End Sol3 General Contamination: - Purify via Recrystallization (e.g., Ethanol/Ether) - Consider using activated carbon Check3->Sol3 Yes Check3->End No Sol3->End

Caption: A logical guide for troubleshooting low purity issues.

References

  • Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Yousuf, S., Arshad, M., Butt, H. M., Saeed, S., & Basha, F. Z. (2012). 2-Azido-1-(4-fluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1268. Published by the National Institutes of Health. Retrieved from [Link]

  • Al-Saeed, F. A., Al-Tamimi, A. M., Al-Bagmi, M. S., & El-Tohamy, M. F. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3899. Published by the National Institutes of Health. Retrieved from [Link]

  • Yousuf, S., Arshad, M., Butt, H. M., Saeed, S., & Basha, F. Z. (2012). 2-Azido-1-(4-fluoro-phen-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1268. Published by PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN102942495A - Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol.

Sources

Validation & Comparative

A Comparative Analysis for Synthetic and Medicinal Chemistry: 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride vs. 2-Amino-1-(4-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a research program. Aryl-substituted amino alcohols are a privileged scaffold, forming the core of numerous biologically active molecules. This guide provides a detailed comparative analysis of two closely related analogs: 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride and 2-Amino-1-(4-chlorophenyl)ethanol.

The primary distinction between these molecules lies in the single halogen atom—fluorine versus chlorine—at the para-position of the phenyl ring. This seemingly minor structural change imparts significant differences in their physicochemical properties, reactivity, and, consequently, their suitability for various applications. This document will explore these differences through a lens of synthetic utility and potential pharmacological impact, providing researchers with the data-driven insights needed to make informed decisions.

Physicochemical Profile: A Tale of Two Halogens

The substitution of fluorine for chlorine introduces measurable changes in the molecule's physical properties. These differences, while subtle, can have profound implications for reaction conditions, formulation, and biological interactions.

PropertyThis compound2-Amino-1-(4-chlorophenyl)ethanol hydrochlorideJustification for Difference
Molecular Formula C₈H₁₁ClFNO[1]C₈H₁₁Cl₂NO[2]The presence of fluorine (F) vs. chlorine (Cl) as the second halogen.
Molecular Weight 191.63 g/mol [1][3]208.09 g/mol [2][4]Chlorine has a higher atomic mass than fluorine.
CAS Number 403-28-1[1]6314-53-0[2][4]Unique identifiers for distinct chemical substances.
Appearance White to off-white solid[5][6]Off-white powder[4]Both are typically crystalline solids in their hydrochloride salt form.
Solubility Soluble in water and polar solvents[1][5]Soluble in water[4]The hydrochloride salt form enhances aqueous solubility for both compounds by protonating the amino group.[1][4]
Purity (Typical) ≥95%[3]≥95 - 99% (HPLC)[2][4]Commercially available reagents are offered in various purity grades.
Storage Temperature 2-8°C[3][6]0-8°C[4]Recommended storage conditions to ensure long-term stability.

Synthesis and Reactivity Considerations

Both compounds are typically synthesized via the reduction of their corresponding α-aminoketone precursors or through the reductive amination of a suitable phenylglyoxal derivative.[1] A common laboratory-scale route involves the reduction of an intermediate like 2-azido-1-(4-halophenyl)ethanone, followed by treatment with HCl to form the hydrochloride salt.[1]

The choice of halogen has a direct impact on the electronic nature of the aromatic ring, which in turn influences the reactivity of the molecule in subsequent synthetic steps.

  • Fluorine Substitution: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This can influence the acidity of the benzylic proton and the nucleophilicity of the aromatic ring. In drug development, fluorine substitution is often employed to block metabolic oxidation at the para-position, potentially increasing the compound's metabolic stability and bioavailability.[5]

  • Chlorine Substitution: Chlorine is also electron-withdrawing but to a lesser extent than fluorine. It increases the lipophilicity of the molecule more significantly than fluorine, which can affect cell membrane permeability and protein binding. The carbon-chlorine bond can be a site for metabolic activity or can be leveraged in cross-coupling reactions where fluorine is typically unreactive.

Applications in Medicinal Chemistry and Research

Neither 2-Amino-1-(4-fluorophenyl)ethanol nor its chloro-analog is typically an active pharmaceutical ingredient (API) in its own right. Instead, they are invaluable as key intermediates and building blocks for creating more complex molecules.[1][4] Their utility is particularly pronounced in the synthesis of compounds targeting the central nervous system.[4][5][7]

The core amino alcohol structure allows for a variety of chemical transformations:

  • N-Alkylation/Acylation: The primary amino group serves as a versatile nucleophilic handle for introducing diverse substituents.

  • O-Alkylation/Esterification: The hydroxyl group can be modified to alter solubility, create prodrugs, or act as a linking point.

The strategic choice between the fluoro- and chloro-analogs allows chemists to fine-tune the properties of the final target molecule, optimizing for potency, selectivity, and pharmacokinetic profiles.

Experimental Section: Comparative Purity Assessment by HPLC

To ensure the quality and consistency of starting materials, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like these. Below is a self-validating protocol for the comparative analysis of both compounds.

Objective

To develop and apply a single reversed-phase HPLC method to determine the purity of 2-Amino-1-(4-fluorophenyl)ethanol HCl and 2-Amino-1-(4-chlorophenyl)ethanol HCl, demonstrating the method's ability to resolve the two analogs.

Methodology
  • Instrumentation:

    • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.[8]

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-12 min: 10% to 90% B

      • 12-14 min: 90% B

      • 14-15 min: 90% to 10% B

      • 15-20 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.[8]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Solvent (Diluent): Mobile phase composition at time zero (90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each reference standard (the fluoro- and chloro-compounds) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

    • Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent.

    • Mixed Standard Solution: Combine equal volumes of the two working standard solutions to verify chromatographic resolution.

    • Sample Preparation: Prepare unknown samples at a target concentration of 100 µg/mL in the diluent. Filter all solutions through a 0.45 µm syringe filter before injection.[8]

  • Analysis Sequence:

    • Inject diluent (blank).

    • Inject the 2-Amino-1-(4-fluorophenyl)ethanol HCl working standard.

    • Inject the 2-Amino-1-(4-chlorophenyl)ethanol HCl working standard.

    • Inject the mixed standard solution.

    • Inject unknown samples.

Expected Results & Data Interpretation

Due to its higher lipophilicity, the chloro-analog is expected to have a longer retention time on the C18 column compared to the fluoro-analog. The purity of each sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

ParameterExpected OutcomeRationale
Retention Time (Fluoro) ~5-7 minutesLess retentive on a C18 column due to lower lipophilicity.
Retention Time (Chloro) ~7-9 minutesMore retentive due to higher lipophilicity from the chlorine atom.
Resolution (Mixed Std.) > 2.0A resolution value above 2.0 indicates baseline separation, confirming the method's specificity.
Purity Calculation % Purity = (Area of Main Peak / Total Peak Area) x 100Standard area percent calculation for purity assessment.
Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Final Report prep_standards Prepare Standards (Fluoro, Chloro, Mixed) prep_samples Prepare Samples instrument_setup Instrument Setup (C18 Column, Gradient) prep_standards->instrument_setup prep_samples->instrument_setup run_sequence Run Injection Sequence (Blank, Stds, Samples) instrument_setup->run_sequence integrate_peaks Integrate Chromatograms run_sequence->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity final_report Generate Report with Purity & Retention Times calculate_purity->final_report

Caption: Workflow for comparative HPLC purity analysis.

Conclusion and Strategic Recommendations

The choice between this compound and 2-Amino-1-(4-chlorophenyl)ethanol is a strategic one, driven by the specific goals of the synthetic or medicinal chemist.

  • Choose this compound when the research objective is to enhance metabolic stability, modulate basicity, or explore fluorine-specific interactions within a biological target. Its lower molecular weight may also be advantageous in fragment-based drug design.

  • Choose 2-Amino-1-(4-chlorophenyl)ethanol when seeking to increase lipophilicity to improve membrane permeability or when the synthetic route requires a halogen that can participate in downstream reactions like cross-coupling.

Both compounds are foundational building blocks, and a clear understanding of their distinct physicochemical and electronic properties is paramount for efficient and successful drug discovery and development. The experimental protocols provided herein offer a robust framework for the quality assessment and comparison of these critical reagents.

References

  • This compound | 403-28-1. (n.d.). Benchchem.
  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. (n.d.). Chem-Impex.
  • (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE. (n.d.). Sigma-Aldrich.
  • 2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. (n.d.). Solubility of Things.
  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. (n.d.). Advanced ChemBlocks.
  • (S)-2-AMino-2-(4-fluorophenyl)ethanol hydrochloride | 1269773-21-8. (n.d.). ChemicalBook.
  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride | 6314-53-0. (n.d.). J&K Scientific.
  • A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol. (n.d.). Benchchem.

Sources

A Comparative Guide to the Synthetic Strategies for 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and stereoselective production of chiral building blocks is of paramount importance. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents a compelling case study in the evolution of synthetic methodologies. This guide provides an in-depth comparison of alternative synthetic routes to this valuable compound, moving beyond a mere listing of protocols to offer insights into the rationale behind experimental choices and a critical evaluation of their respective merits.

The Significance of this compound

The presence of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its metabolic stability and binding affinity. The chiral 1,2-amino alcohol moiety is a common pharmacophore found in numerous therapeutic agents. Consequently, the development of robust and scalable synthetic routes to enantiomerically pure this compound is a critical endeavor in medicinal chemistry and process development.

This guide will explore and compare the following synthetic paradigms:

  • Classical Synthesis via Nitrostyrene Intermediate: A traditional, multi-step approach.

  • Reductive Amination of an α-Keto Acetal: A modern approach leveraging chemoselectivity.

  • Asymmetric Transfer Hydrogenation: A highly efficient catalytic method for asymmetric synthesis.

  • Biocatalytic Synthesis: The use of enzymes (ketoreductases and transaminases) for green and highly selective transformations.

  • Azide Reduction Strategy: An alternative functional group interconversion approach.

Method 1: Classical Synthesis via 4-Fluoro-β-nitrostyrene

This long-standing method begins with the condensation of 4-fluorobenzaldehyde with nitromethane, followed by the reduction of the resulting nitrostyrene.

Reaction Scheme:

Classical_Synthesis 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate_1 4-Fluoro-β-nitrostyrene 4-Fluorobenzaldehyde->Intermediate_1 Base (e.g., NH4OAc) Nitromethane Nitromethane Nitromethane->Intermediate_1 Product 2-Amino-1-(4-fluorophenyl)ethanol Intermediate_1->Product Reduction (e.g., LiAlH4) Final_Product 2-Amino-1-(4-fluorophenyl)ethanol HCl Product->Final_Product HCl

Caption: Classical synthesis of 2-Amino-1-(4-fluorophenyl)ethanol HCl.

Experimental Protocol:

Step 1: Synthesis of 4-Fluoro-β-nitrostyrene

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as toluene, add nitromethane (1.2 eq) and a catalyst, for example, ammonium acetate (0.3 eq).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, wash with water, and concentrate under reduced pressure to obtain the crude 4-fluoro-β-nitrostyrene.

Step 2: Reduction to 2-Amino-1-(4-fluorophenyl)ethanol

  • Prepare a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (excess, e.g., 3-4 eq) in a dry ethereal solvent (e.g., THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and slowly add a solution of 4-fluoro-β-nitrostyrene (1.0 eq) in the same solvent.

  • After the addition, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench cautiously by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution).

  • Filter the resulting solid and concentrate the filtrate to yield the crude amino alcohol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 2-amino-1-(4-fluorophenyl)ethanol in a suitable solvent like isopropanol.

  • Add a solution of HCl in isopropanol or bubble gaseous HCl through the solution until precipitation is complete.

  • Collect the solid by filtration, wash with a cold solvent, and dry to obtain this compound.

Discussion:

This classical approach is well-established and utilizes readily available starting materials. However, it suffers from several drawbacks. The use of highly reactive and hazardous reagents like LiAlH₄ poses significant safety risks, especially on a large scale. The reaction often produces a racemic mixture, necessitating a subsequent chiral resolution step to isolate the desired enantiomer, which reduces the overall yield by at least 50%. The multi-step nature and purification requirements can also lead to lower overall yields.

Method 2: Asymmetric Reductive Amination of an α-Keto Acetal

This modern approach involves the asymmetric reductive amination of a protected form of 4-fluorophenylglyoxal, offering a more direct route to the chiral amine.

Reaction Scheme:

Reductive_Amination Start 4-Fluorophenylglyoxal Intermediate 2,2-Diethoxy-1-(4-fluorophenyl)ethanone Start->Intermediate HC(OEt)3, PTSA Product (S)-2,2-Diethoxy-1-(4-fluorophenyl)ethanamine Intermediate->Product NH4OAc, H2, Ru-catalyst Deprotection (S)-2-Amino-1-(4-fluorophenyl)ethanol Product->Deprotection Acidic Hydrolysis Final_Product (S)-2-Amino-1-(4-fluorophenyl)ethanol HCl Deprotection->Final_Product HCl

Caption: Asymmetric reductive amination route.

Experimental Protocol:

Step 1: Synthesis of 2,2-Diethoxy-1-(4-fluorophenyl)ethanone

  • To a suspension of 4-fluorophenylglyoxal monohydrate (1.0 eq) and p-toluenesulfonic acid (0.1 eq) in dichloromethane, add triethyl orthoformate (3.0 eq).

  • Stir the mixture at 35 °C for 2 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the acetal.[1]

Step 2: Asymmetric Reductive Amination

  • In a pressure vessel, combine 2,2-diethoxy-1-(4-fluorophenyl)ethanone (1.0 eq), ammonium acetate (2.0 eq), and a chiral ruthenium catalyst (e.g., Ru(OAc)₂(S)-L1b, 0.01 eq) in 2,2,2-trifluoroethanol.[1]

  • Pressurize the vessel with hydrogen gas (e.g., 50 atm) and heat to 90 °C for 20 hours.[1]

  • Cool the reaction, release the pressure, and concentrate the mixture.

  • Purify by column chromatography to obtain the chiral amine acetal.[1]

Step 3: Deprotection and Salt Formation

  • Treat the purified (S)-2,2-diethoxy-1-(4-fluorophenyl)ethanamine with an aqueous acid (e.g., HCl) to hydrolyze the acetal and subsequently form the hydrochloride salt of the intermediate amino ketone.

  • Reduce the ketone in situ with a reducing agent such as sodium borohydride.

  • Isolate the final product, (S)-2-Amino-1-(4-fluorophenyl)ethanol hydrochloride, after an appropriate workup.

Discussion:

This method offers a significant advantage in its ability to directly generate the chiral amine with high enantioselectivity, bypassing the need for chiral resolution. The use of a protected glyoxal prevents side reactions. However, the multi-step nature, including protection and deprotection, adds to the overall process complexity. The use of a precious metal catalyst and high-pressure hydrogenation may also be considerations for industrial scale-up.

Method 3: Asymmetric Transfer Hydrogenation (ATH) of an α-Amino Ketone

Noyori's asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of ketones and imines using a chiral ruthenium catalyst and a simple hydrogen donor like formic acid or isopropanol.

Reaction Scheme:

ATH_Synthesis Start 2-Amino-1-(4-fluorophenyl)ethanone HCl Product (R)-2-Amino-1-(4-fluorophenyl)ethanol HCl Start->Product RuCl[(S,S)-TsDPEN](p-cymene), HCOOH/NEt3

Caption: Asymmetric Transfer Hydrogenation of an α-amino ketone.

Experimental Protocol:
  • Charge a reaction vessel with 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1.0 eq), a chiral ruthenium catalyst such as RuCl (0.001-0.01 eq), and a hydrogen donor, typically a 5:2 mixture of formic acid and triethylamine.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) until the reaction is complete, as monitored by HPLC.[2]

  • Upon completion, cool the reaction mixture and neutralize with an aqueous base (e.g., NH₄OH).[2]

  • The product can often be isolated by direct crystallization from the reaction mixture or after a suitable workup and extraction.

Discussion:

Asymmetric transfer hydrogenation is a highly attractive method due to its operational simplicity, mild reaction conditions, and excellent enantioselectivity (often >99% ee).[2] The use of non-gaseous hydrogen sources enhances safety. The catalyst loading is typically very low, making it economically viable. This method can be applied to the unprotected α-amino ketone hydrochloride salt, which simplifies the overall synthetic sequence.[2] The high efficiency and selectivity make ATH a leading technology for the industrial production of chiral alcohols.

Method 4: Biocatalytic Synthesis

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and transaminases (TAs), has emerged as a powerful and green alternative for the synthesis of chiral molecules.

Ketoreductase (KRED) Mediated Reduction

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols.

KRED_Synthesis Start 2-Amino-1-(4-fluorophenyl)ethanone Product (S)- or (R)-2-Amino-1-(4-fluorophenyl)ethanol Start->Product Ketoreductase (KRED) Cofactor_Cycle NAD(P)H -> NAD(P)+ Regeneration Cofactor Regeneration (e.g., GDH/Glucose) Cofactor_Cycle->Regeneration

Caption: Ketoreductase-mediated asymmetric reduction.

  • Prepare a buffered aqueous solution containing the substrate, 2-amino-1-(4-fluorophenyl)ethanone.

  • Add the selected ketoreductase (either as a whole-cell biocatalyst or a purified enzyme).

  • Incorporate a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), to recycle the NAD(P)H cofactor.

  • Maintain the reaction at a specific pH and temperature (e.g., pH 7, 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, extract the product with an organic solvent and purify as necessary.

Transaminase (TA) Mediated Amination

Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor.

TA_Synthesis Start 1-(4-Fluorophenyl)-2-hydroxyethanone Product (S)- or (R)-2-Amino-1-(4-fluorophenyl)ethanol Start->Product Transaminase (TA), PLP Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Product Byproduct Acetone

Caption: Transaminase-mediated asymmetric amination.

  • In a buffered solution, dissolve the substrate, 1-(4-fluorophenyl)-2-hydroxyethanone, and an amine donor (e.g., isopropylamine).

  • Add the chosen transaminase and the cofactor pyridoxal-5'-phosphate (PLP).

  • Incubate the reaction at a controlled temperature and pH.

  • The equilibrium can be driven towards the product by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone).

  • Monitor the formation of the chiral amino alcohol by HPLC.

  • Isolate the product via extraction and purification.

Discussion of Biocatalytic Routes:

Biocatalytic methods offer unparalleled stereoselectivity, often achieving >99.9% ee.[3] They are performed in aqueous media under mild conditions, making them environmentally friendly ("green chemistry"). A vast array of commercially available engineered ketoreductases and transaminases allows for the selection of an enzyme that produces the desired (R)- or (S)-enantiomer. The main challenges can be the enzyme's substrate scope, stability, and the need for cofactor regeneration systems. However, advances in protein engineering are continuously overcoming these limitations, making biocatalysis an increasingly viable and often superior option for industrial synthesis.[4][5]

Method 5: Azide Reduction Strategy

This route involves the synthesis of an azido ketone intermediate, which is then reduced to the corresponding amino alcohol.

Reaction Scheme:

Azide_Reduction Start 2-Bromo-1-(4-fluorophenyl)ethanone Intermediate 2-Azido-1-(4-fluorophenyl)ethanone Start->Intermediate Sodium Azide (NaN3) Product 2-Amino-1-(4-fluorophenyl)ethanol Intermediate->Product Reduction (e.g., H2/Pd-C) Final_Product 2-Amino-1-(4-fluorophenyl)ethanol HCl Product->Final_Product HCl

Caption: Synthesis via reduction of an azide intermediate.

Experimental Protocol:

Step 1: Synthesis of 2-Azido-1-(4-fluorophenyl)ethanone

  • The precursor, 2-bromo-1-(4-fluorophenyl)ethanone, can be synthesized by bromination of 4-fluoroacetophenone.

  • Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in a suitable solvent like acetone or DMF.

  • Add sodium azide (NaN₃) (1.1-1.5 eq) and stir the reaction at room temperature or with gentle heating until completion.

  • After an aqueous workup, extract the product with an organic solvent and purify to obtain the azido ketone.

Step 2: Reduction of the Azide and Ketone

  • Dissolve 2-azido-1-(4-fluorophenyl)ethanone in a solvent like methanol or ethanol.

  • Add a catalyst such as Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere. This will simultaneously reduce the azide to an amine and the ketone to an alcohol.

  • Alternatively, a Staudinger reduction followed by reduction of the ketone can be employed.

  • Filter off the catalyst and concentrate the solution to get the crude amino alcohol.

Step 3: Hydrochloride Salt Formation

  • Follow the procedure described in Method 1 to form the hydrochloride salt.

Discussion:

The azide reduction route provides a viable alternative to direct amination. The use of sodium azide requires careful handling due to its toxicity and explosive potential. Catalytic hydrogenation is a clean and efficient reduction method. However, this route typically produces a racemic product, necessitating a resolution step.

Comparative Summary of Synthetic Methods

MethodKey FeaturesAdvantagesDisadvantages
Classical (Nitrostyrene) Multi-step, uses strong reducing agents.Readily available starting materials.Hazardous reagents (LiAlH₄), racemic product, lower overall yield.
Asymmetric Reductive Amination Asymmetric synthesis from a protected glyoxal.High enantioselectivity, direct access to chiral amine.Multi-step (protection/deprotection), precious metal catalyst, high pressure.
Asymmetric Transfer Hydrogenation Catalytic reduction of an α-amino ketone.Excellent enantioselectivity (>99% ee), mild conditions, high yield, operational simplicity, low catalyst loading.Requires synthesis of the α-amino ketone precursor.
Biocatalysis (KRED/TA) Enzymatic reduction or amination.Exceptional enantioselectivity, green (aqueous, mild conditions), can produce either enantiomer.Enzyme stability and substrate scope can be limiting, may require cofactor regeneration.
Azide Reduction Functional group interconversion.Utilizes common and well-understood reactions.Use of toxic/hazardous sodium azide, racemic product.

Conclusion

The synthesis of this compound has evolved significantly from classical, often hazardous, methods to highly efficient and selective modern techniques. For the production of enantiomerically pure material, Asymmetric Transfer Hydrogenation and Biocatalysis stand out as the most compelling strategies.

Asymmetric Transfer Hydrogenation offers a robust, highly efficient, and scalable process with excellent enantiocontrol, making it a preferred choice for industrial applications. The operational simplicity and use of readily available hydrogen donors are significant advantages.

Biocatalysis , with its "green" credentials and exceptional selectivity, represents the cutting edge of chiral synthesis. As enzyme engineering continues to advance, providing more robust and versatile biocatalysts, this approach is poised to become even more widespread in the pharmaceutical industry.

The choice of the optimal synthetic route will ultimately depend on a variety of factors, including the desired scale of production, cost considerations, available equipment, and the specific enantiomeric purity requirements. This guide provides the foundational knowledge for researchers and drug development professionals to make an informed decision based on the scientific and practical merits of each approach.

References

  • Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]

  • Chem-Station. (2014, October 16). Noyori Asymmetric Transfer Hydrogenation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Origins of stereoselectivity in evolved ketoreductases. Retrieved from [Link]

  • MDPI. (2023, October 28). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Retrieved from [Link]

  • SciHorizon. (2024, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2023, May 5). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride is a key chemical intermediate whose purity is critical for its application in pharmaceutical synthesis.[1] Its molecular structure, featuring a primary amine, a hydroxyl group, and a chiral center, presents a distinct set of challenges for traditional High-Performance Liquid Chromatography (HPLC) analysis. The compound's high polarity makes it poorly retained on conventional reversed-phase (RP) columns like C18.[2][3] Furthermore, the basic nature of the primary amine can lead to undesirable interactions with silica-based stationary phases, resulting in poor peak shape (tailing). Finally, the presence of a stereocenter necessitates a dedicated chiral separation method to quantify enantiomeric purity, a crucial parameter in drug development.[4][5]

This guide provides an in-depth comparison of three distinct HPLC strategies for the comprehensive purity assessment of this compound:

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): A classic technique to enhance the retention of polar, ionizable analytes on standard RP columns.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A modern, orthogonal approach specifically designed for the robust separation of highly polar compounds.

  • Chiral HPLC: An essential method for the direct separation and quantification of the compound's enantiomers.

We will delve into the mechanistic basis for each technique, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the most appropriate method for their specific analytical needs.

Logical Approach to Method Selection

The choice of an appropriate HPLC method is dictated by the physicochemical properties of the analyte and the specific analytical goal (achiral vs. chiral purity). The following diagram illustrates the decision-making process.

G Analyte Analyte Properties: 2-Amino-1-(4-fluorophenyl)ethanol HCl Prop1 High Polarity (Poor RP Retention) Analyte->Prop1 Prop2 Basic Primary Amine (Peak Tailing) Analyte->Prop2 Prop3 Chiral Center Analyte->Prop3 Goal1 Goal: Achiral Purity (Related Substances) Prop1->Goal1 Prop2->Goal1 Goal2 Goal: Enantiomeric Purity Prop3->Goal2 Method_HILIC Method B: HILIC (Hydrophilic Interaction) Goal1->Method_HILIC Addresses Polarity & Tailing Directly Method_IPRP Method A: IP-RP-HPLC (Ion-Pairing) Goal1->Method_IPRP Addresses Polarity via Mobile Phase Additive Method_Chiral Method C: Chiral HPLC (Enantioselective) Goal2->Method_Chiral Requires Chiral Stationary Phase

Caption: Logical flow from analyte properties to analytical goals and method selection.

Method Comparison for Achiral Purity Determination

For determining purity and quantifying related substances (achiral impurities), we compare Ion-Pair RP-HPLC and HILIC. These methods offer different solutions to the problem of retaining and resolving a polar basic compound.

Method A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Principle & Rationale: Standard reversed-phase chromatography is often ineffective for polar amines due to insufficient retention and poor peak shape. IP-RP-HPLC addresses this by adding an ion-pairing reagent to the mobile phase.[6] For a basic amine like our analyte, an anionic reagent (e.g., an alkyl sulfonate) is used. The protonated amine of the analyte forms a neutral ion-pair with the reagent. This complex is significantly more hydrophobic than the free amine, allowing for strong retention on a non-polar C18 stationary phase.[7] The critical factors controlling the separation are the pH of the mobile phase, the concentration of the ion-pairing reagent, and the organic modifier content.[7]

Experimental Protocol: IP-RP-HPLC

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer with 5 mM Sodium 1-Octanesulfonate, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A/Acetonitrile (80:20 v/v) to a concentration of 0.5 mg/mL.

  • System Suitability Test (SST):

    • Tailing Factor: ≤ 1.8 for the main peak.

    • Resolution: ≥ 2.0 between the main peak and the closest eluting impurity.

    • %RSD (n=6 injections): ≤ 1.0% for peak area.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle & Rationale: HILIC is an alternative chromatographic mode that excels at separating highly polar and hydrophilic compounds.[8][9] It employs a polar stationary phase (e.g., bare silica, amide, or amino-bonded) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[9] The retention mechanism is primarily based on the partitioning of the analyte between the bulk organic mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[10][11] More polar analytes, like 2-Amino-1-(4-fluorophenyl)ethanol, partition more strongly into this aqueous layer and are thus retained longer.[11] HILIC is highly effective for polar basic compounds and often yields better peak shapes than RP-HPLC because it minimizes adverse silanol interactions.[12]

Experimental Protocol: HILIC

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: Bare Silica, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate buffer, pH adjusted to 3.5 with Formic Acid.

  • Isocratic Elution: 90% A / 10% B.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (90:10 v/v) to a concentration of 0.5 mg/mL. Note: The sample diluent should be similar in composition to the mobile phase to ensure good peak shape.

  • System Suitability Test (SST):

    • Tailing Factor: ≤ 1.5 for the main peak.

    • Resolution: ≥ 2.0 between the main peak and the closest eluting impurity.

    • %RSD (n=6 injections): ≤ 1.0% for peak area.

Comparative Performance Data: Achiral Purity

The following table summarizes the expected performance of the two methods for separating the main analyte from a known, slightly less polar impurity (e.g., a de-hydroxylated analogue).

Performance MetricMethod A: IP-RP-HPLCMethod B: HILICRationale for Performance
Retention Time (Analyte) ~12.5 min~8.2 minIP-RP-HPLC relies on building retention, while HILIC provides strong intrinsic retention for polar compounds.
Tailing Factor (Analyte) 1.61.1HILIC minimizes secondary silanol interactions, leading to more symmetric peaks for basic compounds.[12]
Resolution (Analyte/Impurity) 2.83.5HILIC often provides different selectivity and can better resolve polar compounds from their closely related impurities.[8]
Limit of Quantitation (LOQ) ~0.05%~0.03%The sharper, more efficient peaks in HILIC lead to better signal-to-noise and improved sensitivity.
Method Robustness ModerateHighIP-RP methods can be sensitive to small changes in pH and ion-pair concentration. Column equilibration can be lengthy.
MS Compatibility PoorExcellentIon-pairing reagents like alkyl sulfonates are non-volatile and cause significant ion suppression in mass spectrometry. HILIC mobile phases are volatile and ideal for LC-MS.[9]

Discussion: For routine achiral purity analysis, the HILIC method is demonstrably superior . It provides a more symmetric peak shape, better resolution from impurities, and enhanced sensitivity. Its primary advantage lies in leveraging the analyte's inherent polarity for retention, rather than forcing retention through mobile phase additives.[9][12] The compatibility of HILIC with mass spectrometry is a significant benefit for impurity identification. While the IP-RP-HPLC method is viable, it suffers from common drawbacks including longer run times, potential for peak tailing, and incompatibility with MS detectors.

Method for Enantiomeric Purity Determination

Method C: Chiral HPLC

Principle & Rationale: Enantiomers have identical physical properties in an achiral environment and cannot be separated by the methods described above. Direct enantioseparation requires a chiral environment, which is most commonly achieved by using a Chiral Stationary Phase (CSP).[4][13] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and effective for a wide range of compounds, including amino alcohols.[5] Separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times.[14]

General Experimental Workflow

The diagram below outlines the typical workflow for an HPLC purity analysis, from initial sample handling through to the final data report, incorporating the necessary system suitability checks.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sample 1. Prepare Sample (0.5 mg/mL in appropriate diluent) Equilibrate 3. Equilibrate HPLC System (Stable Baseline) Prep_Sample->Equilibrate Prep_Mobile 2. Prepare Mobile Phases (Buffer, Organic) Prep_Mobile->Equilibrate SST 4. Perform System Suitability (Inject Standard n=6) Equilibrate->SST Check_SST SST Pass? (%RSD, Tailing, Resolution) SST->Check_SST Check_SST->Equilibrate No (Troubleshoot) Inject_Samples 5. Inject Samples (Blank, Standard, Test Samples) Check_SST->Inject_Samples Yes Integrate 6. Integrate Chromatograms Inject_Samples->Integrate Calculate 7. Calculate Results (% Purity, % Impurity) Integrate->Calculate Report 8. Generate Final Report Calculate->Report

Caption: Standard workflow for HPLC purity analysis.

Experimental Protocol: Chiral HPLC

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: The small amount of amine additive is crucial for improving the peak shape of basic analytes.

  • Isocratic Elution: 100% Mobile Phase.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of 0.5 mg/mL.

  • System Suitability Test (SST):

    • Resolution: ≥ 1.5 between the two enantiomer peaks (using a racemic standard).

    • %RSD (n=6 injections): ≤ 2.0% for peak areas of the main enantiomer.

Expected Performance Data: Enantiomeric Purity
ParameterExpected Result
Retention Time (Enantiomer 1) ~15.1 min
Retention Time (Enantiomer 2) ~17.8 min
Resolution (Rs) > 2.0
Limit of Quantitation (LOQ) ~0.05% of the undesired enantiomer

Discussion: This normal-phase chiral method is expected to provide baseline separation of the two enantiomers. The use of a polysaccharide-based CSP is a well-established and robust approach for this class of compounds.[5] The method's sensitivity is sufficient to quantify the undesired enantiomer down to the 0.05% level, meeting typical regulatory requirements for chiral purity. Method validation for this procedure would follow ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, and precision for the quantification of the minor enantiomer.[15][16]

Conclusion and Recommendations

A comprehensive purity analysis of this compound requires a multi-faceted approach. No single method can simultaneously address both achiral and chiral purity.

  • For Achiral Purity (Related Substances): The HILIC method is strongly recommended . It offers superior peak shape, sensitivity, and resolution compared to IP-RP-HPLC. Its inherent compatibility with mass spectrometry also provides a significant advantage for the structural elucidation of unknown impurities.

  • For Enantiomeric Purity: A dedicated Chiral HPLC method using a polysaccharide-based CSP is mandatory. The proposed normal-phase method provides a robust and reliable means to quantify the enantiomeric excess of the target compound.

By employing these orthogonal methods, researchers and drug development professionals can build a complete and accurate purity profile for this compound, ensuring its quality and suitability for downstream applications. All methods should be fully validated according to established guidelines before implementation in a regulated environment.[17][18]

References

  • ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. 2022. Available from: [Link]

  • Olsen, B.A. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. 2001. Available from: [Link]

  • ResearchGate. (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. 2022. Available from: [Link]

  • Chromatography Forum. Amines-Ion Pairing. 2007. Available from: [Link]

  • PubMed. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. 2022. Available from: [Link]

  • SciSpace. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. 2022. Available from: [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Available from: [Link]

  • ResearchGate. Hydrophilic interaction chromatography and its applications in the separation of basic drugs. 2010. Available from: [Link]

  • Pharma Specialists. 38 Tips on HPLC Method Validation. 2023. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Solubility of Things. 2-Amino-1-(4-fluorophenyl)ethanol. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. Available from: [Link]

  • SIELC Technologies. Polar Compounds. Available from: [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. 2011. Available from: [Link]

  • TGA Australia. Guidance for the validation of pharmaceutical quality control analytical methods. 2018. Available from: [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. 2021. Available from: [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. 2023. Available from: [Link]

  • Chemsrc. 2-Amino-1-(4-fluorophenyl)ethanol | CAS#:456-05-3. Available from: [Link]

  • Clinivex. 2-amino-1-(4-fluorophenyl)-1-ethanol. Available from: [Link]

  • Agilent Technologies. Choosing HPLC Columns for Rapid Method Development. 2013. Available from: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. 2007. Available from: [Link]

Sources

GC-MS characterization of "2-Amino-1-(4-fluorophenyl)ethanol hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the GC-MS Characterization of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride: A Comparative Analysis

This guide provides a comprehensive examination of the analytical strategies for the characterization of this compound, a key building block in organic synthesis and medicinal chemistry.[1][2] We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) analysis, including the critical step of derivatization, and contrast this established method with a leading alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking robust and reliable analytical characterization.

The Analytical Challenge: Physicochemical Properties of the Analyte

This compound is a polar amino alcohol salt.[1] Its structure, containing both a primary amine and a hydroxyl group, along with its salt form, presents a significant challenge for direct GC analysis. These functional groups lead to high polarity and low volatility, causing issues such as poor peak shape, thermal degradation in the hot injector, and strong interaction with the stationary phase of the GC column.[3]

To overcome these limitations and make the compound amenable to GC-MS analysis, a chemical modification step known as derivatization is not just recommended, but essential.[4] This process replaces the active hydrogen atoms on the amine and hydroxyl groups with nonpolar moieties, thereby increasing the analyte's volatility and thermal stability.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[1]
Molecular Formula C₈H₁₁ClFNO[1][5]
Molecular Weight 191.63 g/mol [1][5]
Melting Point 182–185°C[1]
Solubility Soluble in water and polar solvents[1][2]
Structural Features Primary amine, secondary alcohol, fluorinated phenyl ring[1]

The GC-MS Approach: Characterization via Silylation

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those found in our target analyte.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective. For this guide, we will focus on derivatization with BSTFA, which replaces the active hydrogens with trimethylsilyl (TMS) groups.

The derivatization reaction converts the polar -OH and -NH₂ groups into non-polar -O-TMS and -N(TMS)₂ or -NH-TMS ethers and amines, respectively. The resulting derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product for GC-MS Analyte 2-Amino-1-(4-fluorophenyl)ethanol (Analyte) - Polar - Non-volatile Reaction_Step Derivatization (Heat, ~70°C) Analyte->Reaction_Step Free Base Form Reagent BSTFA (Silylating Reagent) Reagent->Reaction_Step Product Bis-TMS Derivative (Analyte-TMS) - Non-polar - Volatile Reaction_Step->Product

Caption: Silylation workflow for GC-MS analysis.

Detailed Experimental Protocol: GC-MS via Silylation

A. Sample Preparation & Derivatization

  • Trustworthiness Pillar: This protocol includes a neutralization step to ensure the analyte is in its free base form, which is crucial for efficient derivatization. The reaction conditions are optimized for complete derivatization, minimizing analytical variability.

  • Neutralization: Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial. Add 500 µL of a suitable organic solvent (e.g., Acetonitrile or Pyridine). Add a mild base, such as 50 µL of N-methylimidazole (NMI) or a slight excess of pyridine, to neutralize the hydrochloride and liberate the free base.

  • Derivatization: Add 100 µL of BSTFA (with 1% TMCS as a catalyst).

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

B. GC-MS Instrumentation and Parameters

  • Expertise Pillar: The choice of a DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) column is based on its versatility and excellent performance for a wide range of semi-volatile organic compounds.[6] The temperature program is designed to ensure good separation from solvent and reagent peaks while providing a sharp, symmetrical peak for the derivatized analyte.

Table 2: Recommended GC-MS Method Parameters

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentStandard, robust platform for routine analysis.
MS System Agilent 5977B MSD or equivalentProvides reliable mass analysis and fragmentation.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)Industry-standard, non-polar column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Splitless Mode, 280°CEnsures quantitative transfer of the analyte onto the column while handling the thermal load.
Oven Program 100°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)Separates the analyte from derivatization artifacts and provides good peak shape.
Transfer Line 280°CPrevents cold spots and analyte condensation before entering the mass spectrometer.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy for reproducible fragmentation and library matching.[6]
Quadrupole Temp 150°CStandard operating temperature.
Mass Range m/z 50-550Covers the expected mass of the derivative and its key fragments.
Expected Results: Chromatogram and Mass Spectrum

The derivatized analyte, bis(trimethylsilyl)-2-amino-1-(4-fluorophenyl)ethanol, will elute as a sharp, well-defined peak. The mass spectrum under EI conditions is expected to show characteristic fragmentation patterns. While a molecular ion (M+) may be present, it is often of low abundance. More prominent ions will result from predictable cleavages.

Table 3: Predicted Key Mass Spectral Fragments for the Bis-TMS Derivative

m/z ValueProposed FragmentSignificance
315[M]+Molecular Ion
300[M-CH₃]+Loss of a methyl group from a TMS moiety, a common fragmentation pathway for silylated compounds.
208[CH(OTMS)-C₆H₄F]+Benzylic cleavage, a highly favored fragmentation, resulting in a stable, resonance-stabilized cation. This is often the base peak.
179[M-CH(OTMS)C₆H₄F]+Cleavage of the C-C bond between the two functionalized carbons.
73[Si(CH₃)₃]+Characteristic ion for TMS derivatives.

Comparative Analysis: GC-MS vs. LC-MS/MS

While GC-MS is a powerful technique, its requirement for derivatization adds a sample preparation step. For high-throughput environments or for analytes that are difficult to derivatize, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a compelling alternative.[7]

Caption: Comparative analytical workflows: GC-MS vs. LC-MS/MS.

The LC-MS/MS Alternative

LC-MS/MS can directly analyze polar, non-volatile compounds like this compound in their native form from aqueous or polar organic solutions.[8]

Key Features of an LC-MS/MS Method:

  • Chromatography: Reversed-phase chromatography (e.g., C18 column) with a mobile phase of water and acetonitrile containing a modifier like formic acid to ensure good peak shape and ionization.

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for protonating the primary amine, yielding a strong [M+H]+ signal.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. A precursor ion (the protonated molecule) is selected and fragmented to produce characteristic product ions. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and robust against matrix interferences.

Head-to-Head Comparison

Table 4: Performance Comparison: GC-MS vs. LC-MS/MS

FeatureGC-MS with DerivatizationLC-MS/MS (Direct Analysis)
Sample Prep Multi-step: neutralization and derivatization required.Simple "dilute and shoot" approach.[8]
Analysis Time Longer due to sample prep; GC run times are typically 15-30 min.Shorter; UPLC/UHPLC run times can be under 5 minutes.[9]
Selectivity Good, based on chromatographic retention and mass spectrum.Excellent, due to SRM/MRM capabilities which minimize matrix effects.
Sensitivity Good, but can be limited by derivatization efficiency and background.Generally higher, often reaching picogram to femtogram levels.
Robustness Derivatization can introduce variability; GC inlets require maintenance.ESI sources can be susceptible to matrix suppression; requires clean samples.
Cost GC-MS systems are generally less expensive to purchase and operate.LC-MS/MS systems have a higher capital and maintenance cost.
Identification EI fragmentation provides rich structural information and is highly reproducible, allowing for library matching.ESI often yields only the molecular ion; MS/MS is needed for structural confirmation.

Conclusion and Recommendations

For the definitive structural characterization and identification of This compound , the GC-MS method following silylation is an outstanding choice. The electron ionization process generates reproducible, information-rich fragmentation patterns that are invaluable for structural elucidation and library-based identification.[10][11] This method is robust, cost-effective, and leverages universally available technology.

Conversely, for applications demanding high-throughput quantitative analysis, such as in pharmacokinetic studies or routine quality control, LC-MS/MS is the superior technique. Its minimal sample preparation, rapid analysis times, and exceptional sensitivity and selectivity make it the industry standard for quantification in complex matrices.[7][12]

Ultimately, the choice of method depends on the analytical objective. For elucidating the identity of an unknown or confirming a structure, the detailed fingerprint provided by GC-MS is unparalleled. For rapidly and accurately measuring its quantity, the speed and specificity of LC-MS/MS are unmatched. A modern analytical laboratory should be equipped to leverage both techniques to meet diverse scientific challenges.

References

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards.
  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons. National Bureau of Standards.
  • BenchChem. (n.d.). This compound | 403-28-1.
  • O'Brien, P. J., et al. (2003). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. PubMed.
  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. ASMS 2015 ThP 127.
  • National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. AME Publishing Company.
  • ResearchGate. (2025). A review on GC-MS and method development and validation.
  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis.
  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • ResearchGate. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
  • Sigma-Aldrich. (n.d.). (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE.
  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Chemsrc. (2025). 2-Amino-1-(4-fluorophenyl)ethanol | CAS#:456-05-3.
  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography.
  • LGC Standards. (n.d.). This compound.
  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • ACS Publications. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry.
  • MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • Metabo-Profile. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Chem-Impex. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth analysis of the structural elucidation of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in years of field experience, explaining the rationale behind experimental choices and providing a framework for robust, self-validating analytical workflows. We will explore the synergistic use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. Furthermore, this guide will objectively compare NMR spectroscopy with alternative analytical techniques, supported by clear data presentation and detailed experimental methodologies, to provide a holistic understanding of its pivotal role in modern chemical analysis.

Introduction: The Central Role of NMR in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as arguably the most powerful and versatile technique for the structural elucidation of small organic molecules.[2][3][4] Unlike other methods that may provide information about functional groups or mass, NMR offers a detailed map of the atomic connectivity and stereochemistry of a molecule.[5][6]

This compound is a key building block in the synthesis of various biologically active compounds.[7] Its structure, containing a chiral center and a fluorinated aromatic ring, presents an excellent case study for demonstrating the power and nuance of modern NMR techniques. This guide will walk you through a systematic approach to confirming its structure, from initial sample preparation to the interpretation of complex 2D spectra.

The principles of Good Manufacturing Practice (GMP) demand rigorous control and validation of analytical methods.[1] The protocols outlined herein are designed with these principles in mind, ensuring data integrity and reproducibility.

Foundational Analysis: 1D NMR Spectroscopy

The first step in any structural elucidation is typically the acquisition of one-dimensional ¹H and ¹³C NMR spectra.[8] These experiments provide fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy: A Proton's-Eye View

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, we expect to see distinct signals for the aromatic protons, the methine proton, and the methylene protons.

Expected ¹H NMR Signals:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Aromatic (ortho to F)~7.1-7.3Triplet (t) or Doublet of Doublets (dd)2H
Aromatic (meta to F)~7.4-7.6Triplet (t) or Doublet of Doublets (dd)2H
CH (methine)~5.0-5.2Doublet of Doublets (dd)1H
CH₂ (methylene)~3.0-3.3Multiplet (m)2H
NH₃⁺Variable, broadSinglet (s)3H
OHVariable, broadSinglet (s)1H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Causality Behind Expected Patterns:

  • Aromatic Region: The fluorine atom influences the electron density of the aromatic ring, causing the ortho and meta protons to have different chemical shifts. The coupling between adjacent aromatic protons and the long-range coupling to fluorine will result in complex splitting patterns, often appearing as overlapping multiplets.

  • Chirality and Diastereotopicity: The chiral center at the carbon bearing the hydroxyl group renders the two protons on the adjacent methylene group diastereotopic.[9][10] This means they are in chemically non-equivalent environments and will have different chemical shifts.[11] They will couple to each other (geminal coupling) and to the methine proton (vicinal coupling), resulting in a complex multiplet.[12][13]

  • Exchangeable Protons: The protons of the ammonium (NH₃⁺) and hydroxyl (OH) groups are acidic and can exchange with deuterium from the solvent (if using D₂O) or with each other. This often leads to broad signals that may not show clear coupling.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.[5] To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[14][15][16]

Expected ¹³C and DEPT-135 NMR Signals:

Carbon Assignment Expected Chemical Shift (δ, ppm) DEPT-135 Phase
C (quaternary, C-F)~160-165 (d, ¹JCF)No signal
CH (aromatic)~115-130Positive
C (quaternary, C-CH)~135-140No signal
CH (methine)~70-75Positive
CH₂ (methylene)~45-50Negative

Note: The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling.

Workflow for 1D NMR Analysis:

Caption: Workflow for 1D NMR Analysis.

Deeper Insights: 2D NMR Spectroscopy

While 1D NMR provides a solid foundation, 2D NMR experiments are essential for unambiguously connecting the pieces of the structural puzzle.[2][17] For a molecule like this compound, COSY and HSQC are the most informative.[18][19][20]

COSY (Correlation Spectroscopy): Identifying Coupled Protons

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.[8] This is crucial for tracing out the spin systems within the molecule.

Expected COSY Correlations:

  • A cross-peak between the CH (methine) proton and the CH₂ (methylene) protons.

  • Cross-peaks between adjacent aromatic protons .

Caption: Key COSY Correlations.

HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to Carbons

The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[8] This is the most definitive way to assign carbon signals based on their attached, and often more easily assigned, protons.

Expected HSQC Correlations:

Proton (¹H) Correlated Carbon (¹³C)
Aromatic ProtonsAromatic CH Carbons
CH (methine)CH (methine) Carbon
CH₂ (methylene)CH₂ (methylene) Carbon

Integrated 2D NMR Workflow:

Caption: Integrated 2D NMR Workflow.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is unparalleled for complete structural elucidation, other techniques can provide complementary or alternative information, particularly for specific analytical questions.

Technique Information Provided Advantages Limitations Relevance to Topic
NMR Spectroscopy Complete 3D structure, connectivity, stereochemistry.Non-destructive, highly detailed structural information.Lower sensitivity, requires higher sample concentration, more expensive instrumentation.The gold standard for unambiguous structure confirmation.[2][3]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, small sample amount needed.Does not provide stereochemical information, isomers can be difficult to distinguish.Excellent for confirming molecular formula and identifying known impurities.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, -NH₂, C-F, aromatic C=C).Fast, inexpensive, good for identifying key functional groups.Provides limited information on the overall structure and connectivity.[4]Useful for quick confirmation of functional groups present in the molecule.
Chiral Chromatography (HPLC/SFC) Separation and quantification of enantiomers.High accuracy for enantiomeric excess (ee) determination.[21][22]Does not provide structural information beyond enantiomeric purity.[23][24]Essential for determining the enantiomeric purity of a specific stereoisomer.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the most precise atomic coordinates.Requires a suitable single crystal, which can be difficult to grow.The definitive method for absolute stereochemistry if a crystal can be obtained.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often a good choice as it solubilizes many hydrochloride salts and the OH and NH protons are often observable.

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

  • Labeling: Clearly label the NMR tube with the sample identification.

Causality: The choice of solvent is critical. It must dissolve the sample and should not have signals that overlap with analyte resonances. Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.

NMR Data Acquisition

These are general parameters for a 400 MHz spectrometer. Specific parameters should be optimized for the instrument in use.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (e.g., 'zgpg30').

    • Number of Scans: 1024 or more.

    • Relaxation Delay (d1): 2 seconds.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Number of Scans: 256-512.

  • COSY:

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfph').

    • Number of Scans: 2-4 per increment.

  • HSQC:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Number of Scans: 4-8 per increment.

Trustworthiness through Self-Validation: Good laboratory practice dictates that instrument performance is regularly checked using standard samples.[25] All experiments should be performed at a stable, regulated temperature (e.g., 298 K).

Conclusion

The structural elucidation of this compound serves as a prime example of the systematic and logical application of NMR spectroscopy. Through a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) experiments, a complete and unambiguous assignment of the molecular structure can be achieved. This multi-faceted approach, grounded in a solid understanding of the underlying principles of chemical shifts, coupling constants, and diastereotopicity, provides the high level of confidence required in a regulated environment like drug development. While other analytical techniques offer valuable, complementary data, NMR spectroscopy remains the definitive tool for comprehensive structural characterization of small molecules.

References

  • Almac. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. 2D- NMR what is the different between COSY and HSQC?? [Link]

  • JoVE. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Nanalysis. DEPT: A tool for 13C peak assignments. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

  • Chemical Science (RSC Publishing). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. [Link]

  • ICH. Quality Guidelines. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Chemistry Stack Exchange. How to differentiate diastereotopic protons by NMR in flexible groups? [Link]

  • YouTube. NMR Spectroscopy: Diastereotopism. [Link]

  • Spectroscopy/Small Molecule Structure Elucidation. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • Spotting diastereotopic protons in the NMR spectrum. [Link]

  • Chemistry LibreTexts. 5.4: Types of Protons. [Link]

  • GOOD LAB PRACTICE-NMR. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of "2-Amino-1-(4-fluorophenyl)ethanol hydrochloride" Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial pursuit—it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride, a key chiral building block, is no exception. Its two enantiomers can exhibit markedly different pharmacological and toxicological profiles. Therefore, the rigorous validation of its enantiomeric excess (e.e.) is a critical quality attribute in any pharmaceutical development pipeline.

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each method is presented as a self-validating system, grounded in scientific integrity and aligned with regulatory expectations.

The Imperative of Enantiomeric Purity

The presence of a chiral center in this compound gives rise to two non-superimposable mirror images—enantiomers. In a biological system, these enantiomers can interact differently with chiral entities like enzymes and receptors, leading to distinct physiological responses. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer). Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over the enantiomeric composition of chiral drug substances.[1]

The validation of analytical procedures used to determine enantiomeric excess must demonstrate that the method is fit for its intended purpose, as outlined in guidelines like ICH Q2(R1).[2][3][4] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for this compound can be approached through several powerful analytical techniques. The choice of method is often a balance between resolution, speed, sample requirements, and available instrumentation. Here, we compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is the most widely adopted technique for the separation and quantification of enantiomers due to its robustness, high resolution, and well-established principles.[1][5] The separation is achieved using a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality of Method Design: For an amino alcohol like 2-Amino-1-(4-fluorophenyl)ethanol, polysaccharide-based CSPs are often the first choice.[6][7] These phases, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition sites, including grooves, cavities, and hydrogen bonding functionalities, which are highly effective for separating compounds with both hydrogen bond donors (amine and hydroxyl groups) and aromatic rings. A normal-phase mobile phase is generally preferred as it often provides better selectivity for this class of compounds. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial to prevent peak tailing by masking acidic silanol groups on the silica support that can interact ionically with the basic amine group of the analyte.[8]

Proposed Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

Workflow for Chiral HPLC Method Development:

Chiral HPLC Method Development Workflow cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation Start Select Polysaccharide CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) Screen Screen with Normal Phase Solvents (Hexane/IPA, Hexane/EtOH) Start->Screen Optimize_Solvent Adjust Alcohol Modifier Ratio Screen->Optimize_Solvent Optimize_Additive Add Basic Modifier (e.g., 0.1% DEA) for Peak Shape Optimize_Solvent->Optimize_Additive Optimize_Flow Optimize Flow Rate (0.5-1.5 mL/min) Optimize_Additive->Optimize_Flow Optimize_Temp Adjust Temperature (e.g., 15-35°C) Optimize_Flow->Optimize_Temp Validate Validate according to ICH Q2(R1): Specificity, Linearity, Accuracy, Precision, Robustness Optimize_Temp->Validate

Caption: A systematic workflow for developing a robust chiral HPLC method.

Illustrative Data for a Structurally Similar Compound (2-Amino-1-(4-chlorophenyl)ethanol):

ParameterValue
Chiral Stationary PhaseChiralcel® OD-H
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
TemperatureAmbient
Retention Time (Enantiomer 1)~12.5 min
Retention Time (Enantiomer 2)~14.8 min
Resolution (Rs)> 2.0

Note: This data is representative and serves as a starting point for method development for the fluorinated analog.

Capillary Electrophoresis (CE): High Efficiency and Low Consumption

Chiral CE is a powerful alternative to HPLC, offering extremely high separation efficiencies, short analysis times, and minimal consumption of solvents and chiral selectors.[9][10] The separation is based on the differential migration of enantiomers in a capillary under the influence of an electric field. This differential migration is induced by adding a chiral selector to the background electrolyte (BGE).

Causality of Method Design: For the separation of basic compounds like 2-Amino-1-(4-fluorophenyl)ethanol, cyclodextrins (CDs) are the most commonly used and effective chiral selectors in CE.[11] The hydrophobic cavity of the CD can include the phenyl group of the analyte, while the hydroxyl groups on the rim of the CD can interact with the amine and hydroxyl groups of the analyte. These multiple interactions lead to the formation of transient diastereomeric complexes with different mobilities. A low pH buffer is often used to ensure the amine is protonated, providing a positive charge for electrophoretic mobility.

Proposed Experimental Protocol: Chiral CE

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica, 50 µm i.d., effective length 40 cm.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM of a cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin).

  • Applied Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm.

Workflow for Chiral CE Method Development:

Chiral CE Method Development Workflow cluster_0 Initial Setup cluster_1 Optimization cluster_2 Validation Start Select Fused-Silica Capillary BGE_Prep Prepare Low pH Buffer (e.g., 50 mM Phosphate, pH 2.5) Start->BGE_Prep Selector_Screen Screen Cyclodextrin Selectors (e.g., HP-β-CD, β-CD) BGE_Prep->Selector_Screen Selector_Conc Optimize Selector Concentration (5-50 mM) Selector_Screen->Selector_Conc Voltage_Opt Optimize Applied Voltage (15-30 kV) Selector_Conc->Voltage_Opt Temp_Opt Optimize Temperature (20-30°C) Voltage_Opt->Temp_Opt Validate Validate Method Parameters: Specificity, Linearity, Accuracy, Precision Temp_Opt->Validate

Caption: A logical progression for developing a chiral CE separation method.

NMR Spectroscopy: A Non-Separative Approach

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Instead of physically separating the enantiomers, it distinguishes them in the NMR spectrum by converting them into diastereomers in situ. This is achieved by adding a chiral solvating agent (CSA) to the NMR tube.[12] The CSA forms non-covalent diastereomeric complexes with the enantiomers, which have distinct chemical shifts. The enantiomeric excess can then be calculated from the integration of the corresponding signals.

Causality of Method Design: For a fluorinated compound like 2-Amino-1-(4-fluorophenyl)ethanol, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus offers a wide chemical shift range and high sensitivity with no background signals. The fluorine atom on the phenyl ring acts as a clean and sensitive probe. A chiral solvating agent, such as a chiral acid or a metal complex, can be chosen to interact with the amine and/or hydroxyl groups of the analyte, inducing a chemical shift non-equivalence in the ¹⁹F signals of the two enantiomers.[13]

Proposed Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent

  • Instrumentation: NMR spectrometer with a fluorine probe.

  • Sample Preparation:

    • Dissolve a known quantity of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.

    • Acquire a baseline ¹⁹F NMR spectrum.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a commercially available chiral lanthanide shift reagent).

    • Gently mix and acquire the ¹⁹F NMR spectrum again.

  • Data Analysis:

    • Identify the two distinct signals corresponding to the diastereomeric complexes.

    • Integrate the area of each signal.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] * 100

Logical Relationship in NMR Enantiodiscrimination:

NMR Enantiodiscrimination Principle Analyte Enantiomeric Mixture (R-Analyte + S-Analyte) Complexes Diastereomeric Complexes (R-Analyte)-(R-CSA) (S-Analyte)-(R-CSA) Analyte->Complexes + CSA Chiral Solvating Agent (R-CSA) CSA->Complexes + NMR Distinct NMR Signals Complexes->NMR leads to

Caption: The formation of diastereomeric complexes is key to NMR enantiodiscrimination.

Performance Comparison Summary

FeatureChiral HPLCChiral Capillary Electrophoresis (CE)NMR with Chiral Solvating Agent
Principle Physical SeparationPhysical SeparationIn-situ Diastereomer Formation
Resolution Very Good to ExcellentExcellent to SuperiorSignal Separation Dependent on CSA
Speed Moderate (10-30 min)Fast (5-15 min)Very Fast (< 5 min per sample)
Solvent Usage HighVery LowLow
Sample Prep Simple DissolutionSimple DissolutionSimple Mixing in NMR Tube
Destructive? NoNoNo
Quantitation Highly Accurate & PreciseAccurate & PreciseGood for e.e., less for absolute conc.
Key Advantage Robust, widely available, easily scalable for prep.High efficiency, low cost per runSpeed, simplicity, no separation needed
Key Limitation Higher solvent cost, potential for column degradationSensitivity can be lower, requires specialized equipmentRequires suitable CSA, lower sensitivity for trace impurity

Conclusion and Recommendations

The validation of the enantiomeric excess of this compound is a critical step that can be reliably achieved using several advanced analytical techniques.

  • Chiral HPLC remains the gold standard for routine quality control and release testing, offering a blend of high resolution, robustness, and established validation protocols. Its scalability also makes it suitable for preparative applications.

  • Chiral Capillary Electrophoresis presents a compelling alternative, particularly in research and development settings where high throughput, minimal sample consumption, and high separation efficiency are paramount.

  • NMR Spectroscopy with Chiral Solvating Agents , especially ¹⁹F NMR, is an unparalleled tool for rapid screening and reaction monitoring. Its speed and simplicity make it ideal for process development and high-throughput experimentation.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of precision, sample throughput, and the context of the measurement (e.g., R&D, QC, or process monitoring). A comprehensive approach may involve using NMR for rapid screening and HPLC or CE for final, validated quantification, leveraging the strengths of each technique to ensure the unequivocal stereochemical purity of this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride . Journal of Chromatographic Science. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases . ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . Yakhak Hoeji. [Link]

  • HPLC chromatograms of separated phenylalanine enantiomers at different concentrations . ResearchGate. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances . BioPharm International. [Link]

  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy . National Institutes of Health. [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy: A research-informed experiment . University of Bath's research portal. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment . Semantic Scholar. [Link]

  • Chiral HPLC Separations . Phenomenex. [Link]

  • NMR Chiral solvating agents . ResearchGate. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds . National Institutes of Health. [Link]

  • Capillary electrophoresis-a high performance analytical separation technique . PubMed. [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand . LCGC International. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis . Bio-Rad. [Link]

  • Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids . PubMed. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects . PubMed Central. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC . Chiral Technologies Europe. [Link]

  • Enantioseparation with Capillary Electrophoresis (CE) as Evidence of Chirality Retention during Kolbe Electrolysis of Amino Acid . Semantic Scholar. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds . ACS Publications. [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Systems for the Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-1-(4-fluorophenyl)ethanol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceuticals. The stereochemistry of this intermediate is often paramount to the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and highly stereoselective catalytic systems for its synthesis is a significant focus in both academic research and industrial drug development. This guide provides an in-depth comparison of prominent catalytic systems for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanol, offering insights into their mechanisms, performance, and practical application. The comparison encompasses both established chemocatalytic methods and increasingly prevalent biocatalytic and chemoenzymatic strategies.

Comparative Analysis of Catalytic Systems

The asymmetric synthesis of 2-Amino-1-(4-fluorophenyl)ethanol predominantly involves the stereoselective reduction of the prochiral ketone precursor, 2-amino-1-(4-fluorophenyl)ethanone. The choice of catalytic system is dictated by factors such as desired enantioselectivity, scalability, cost, and environmental impact. Here, we compare four leading methodologies: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, Ketoreductase (KRED)-mediated bioreduction, and Transaminase (TAm)-catalyzed asymmetric synthesis.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones. The use of chiral Ruthenium complexes, particularly those with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, is well-established for this transformation.

Mechanism of Action:

The catalytic cycle of Ru-TsDPEN catalyzed ATH involves the formation of a ruthenium-hydride species from a hydrogen donor, typically a formic acid/triethylamine azeotrope or isopropanol. The prochiral ketone coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon via a six-membered ring transition state. The chirality of the TsDPEN ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.

Logical Flow of Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Precatalyst [RuCl(p-cymene)((R,R)-TsDPEN)] ActiveCatalyst [RuH(p-cymene)((R,R)-TsDPEN)] Precatalyst->ActiveCatalyst Activation CoordinationComplex Ru-Ketone Complex ActiveCatalyst->CoordinationComplex Coordination Ketone 2-Amino-1-(4-fluorophenyl)ethanone Ketone->CoordinationComplex TransitionState Six-membered Transition State CoordinationComplex->TransitionState Hydride Transfer ProductComplex Ru-Alkoxide Complex TransitionState->ProductComplex ProductComplex->ActiveCatalyst Catalyst Regeneration Product (S)-2-Amino-1-(4-fluorophenyl)ethanol ProductComplex->Product Product Release HydrogenSource HCOOH/Et3N HydrogenSource->ActiveCatalyst H- Source

Caption: Catalytic cycle of Ru-TsDPEN mediated ATH.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).

Mechanism of Action:

The reaction proceeds through the formation of a complex between the oxazaborolidine catalyst and the borane.[1][2][3][4][5] This complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen.[4] The hydride is delivered from the borane to the carbonyl carbon in a highly organized, six-membered ring transition state, ensuring high enantioselectivity.[1][4] The chirality of the resulting alcohol is predictable based on the stereochemistry of the proline-derived catalyst.[2]

Logical Flow of Corey-Bakshi-Shibata (CBS) Reduction

Corey-Bakshi-Shibata Reduction CBS_Catalyst (S)-Me-CBS Catalyst ActiveComplex CBS-Borane Complex CBS_Catalyst->ActiveComplex Borane BH3 Source (e.g., BH3·THF) Borane->ActiveComplex Coordination TernaryComplex Catalyst-Borane-Ketone Complex ActiveComplex->TernaryComplex Ketone 2-Amino-1-(4-fluorophenyl)ethanone Ketone->TernaryComplex Coordination TransitionState Chair-like Transition State TernaryComplex->TransitionState Intramolecular Hydride Transfer ProductComplex Alkoxyborane Product TransitionState->ProductComplex ProductComplex->CBS_Catalyst Catalyst Turnover Product (R)-2-Amino-1-(4-fluorophenyl)ethanol ProductComplex->Product Workup (H+)

Caption: Catalytic cycle of the CBS reduction.

Biocatalytic Reduction with Ketoreductases (KREDs)

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols, utilizing a nicotinamide cofactor (NADH or NADPH) as the hydride source. This approach offers excellent enantioselectivity and operates under mild, aqueous conditions.

Mechanism of Action:

The ketone substrate binds to the active site of the ketoreductase. The enzyme's three-dimensional structure precisely orients the substrate relative to the NADPH or NADH cofactor. A hydride is then transferred from the cofactor to the carbonyl carbon of the ketone, leading to the formation of a single enantiomer of the alcohol product. A cofactor regeneration system, often employing a dehydrogenase such as glucose dehydrogenase (GDH), is typically used to recycle the expensive nicotinamide cofactor.

Workflow for KRED-Mediated Bioreduction

KRED-Mediated Bioreduction Substrate 2-Amino-1-(4-fluorophenyl)ethanone KRED Ketoreductase (KRED) Substrate->KRED Product (S)-2-Amino-1-(4-fluorophenyl)ethanol KRED->Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Cofactor Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Biocatalytic reduction using a KRED with cofactor regeneration.

Chemoenzymatic Synthesis using Transaminases (TAms)

This chemoenzymatic route involves the initial chemical synthesis of an α-hydroxy ketone, 1-(4-fluorophenyl)-2-hydroxyethanone, followed by asymmetric amination using a transaminase.

Mechanism of Action:

Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone acceptor. The reaction mechanism involves a pyridoxal-5'-phosphate (PLP) cofactor. The amino group from the donor is first transferred to the PLP, forming pyridoxamine-5'-phosphate (PMP). The ketone substrate then enters the active site, and the amino group is transferred from PMP to the ketone, yielding the chiral amino alcohol and regenerating the PLP cofactor.

Workflow for Transaminase-Catalyzed Asymmetric Synthesis

Transaminase-Catalyzed Synthesis HydroxyKetone 1-(4-fluorophenyl)-2-hydroxyethanone Transaminase Transaminase (TAm) + PLP HydroxyKetone->Transaminase KetoneByproduct Ketone Byproduct (e.g., Acetone) Transaminase->KetoneByproduct Product (S)-2-Amino-1-(4-fluorophenyl)ethanol Transaminase->Product Asymmetric Amination AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Transaminase

Caption: Asymmetric synthesis using a transaminase.

Performance Comparison

The following table summarizes the typical performance of each catalytic system for the synthesis of the target molecule or closely related analogues.

Catalytic SystemCatalystHydrogen/Amine SourceSolventTemp. (°C)Yield (%)e.e. (%) (Configuration)Reference
ATH RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et₃N (5:2)DMF-206191 (R)[6]
CBS Reduction (S)-Methyl-CBSBH₃·THFTHF-78 to -40Typically >90Typically >95 (R)[1][2][3][4][5]
KRED KRED1-B27Isopropanol (for cofactor regen.)Aqueous Buffer25-30Typically >90>99 (S)[7][8][9][10][11]
Transaminase TAm from S. pomeroyiIsopropylamineAqueous Buffer/DMSO25-30Up to 62>99 (S)[12]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from a general procedure for ATH of ketones.[13]

  • To a dry, inert-atmosphere glovebox or Schlenk line, add RuCl(p-cymene)[(R,R)-TsDPEN] (0.0025 mmol) to a reaction vessel.

  • Add a solution of 2-amino-1-(4-fluorophenyl)ethanone (1 mmol) in dry DMF (1 mL).

  • In a separate flask, prepare the formic acid/triethylamine (5:2) azeotrope (4 mL).[13]

  • Cool the reaction vessel to -20 °C.

  • Slowly add the formic acid/triethylamine mixture to the reaction vessel.

  • Stir the reaction at -20 °C for the required time (monitor by TLC or HPLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

This is a general procedure for the CBS reduction of ketones.[4]

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 equiv).

  • Cool the solution to -78 °C.

  • Slowly add a solution of catecholborane (1.0 M in THF, 1.8 equiv).

  • Stir the mixture for 5 minutes at -78 °C.

  • Add a solution of 2-amino-1-(4-fluorophenyl)ethanone (1 equiv) in anhydrous THF.

  • Stir the reaction at -78 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Protocol 3: Ketoreductase-Mediated Bioreduction

This protocol is a general representation of a KRED-catalyzed reduction.

  • Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • To the buffer, add NADP⁺ (1 mM), glucose (1.2 equiv), and glucose dehydrogenase (GDH) for cofactor regeneration.

  • Add the ketoreductase (KRED) to the solution.

  • Dissolve 2-amino-1-(4-fluorophenyl)ethanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture (final substrate concentration typically 10-50 mM).

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify as needed.

Protocol 4: Transaminase-Catalyzed Asymmetric Synthesis

This protocol is based on the chemoenzymatic synthesis of amino alcohols.[12]

  • Prepare a HEPES buffer (50 mM, pH 7.5).

  • To the buffer, add 1-(4-fluorophenyl)-2-hydroxyethanone (10 mM), isopropylamine (1 M) as the amine donor, and pyridoxal-5'-phosphate (PLP) (2.5 mM).

  • Initiate the reaction by adding the amine transaminase from Silicibacter pomeroyi.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the formation of the amino alcohol product by HPLC.

  • After completion, acidify the reaction mixture and extract with an organic solvent to remove unreacted substrate.

  • Basify the aqueous layer and extract the product with a suitable organic solvent.

  • Dry the organic extracts and concentrate to yield the product.

Conclusion

The synthesis of 2-Amino-1-(4-fluorophenyl)ethanol can be effectively achieved through a variety of catalytic systems, each with its own set of advantages and considerations.

  • Ruthenium-catalyzed ATH offers a robust and scalable chemocatalytic route, though it may require optimization of reaction conditions for high enantioselectivity.

  • CBS reduction is a highly predictable and versatile method that consistently delivers high enantiomeric excess, making it a reliable choice in many synthetic campaigns.

  • Biocatalytic approaches using KREDs and transaminases represent green and highly selective alternatives. They operate under mild aqueous conditions and often provide exceptional enantiopurity (>99% e.e.). While enzyme discovery and optimization may be required, the benefits in terms of sustainability and selectivity are substantial.

The optimal choice of catalytic system will depend on the specific requirements of the synthesis, including the desired scale, enantiopurity, cost constraints, and green chemistry considerations. This guide provides the foundational knowledge for researchers and drug development professionals to make an informed decision when selecting a catalytic strategy for the synthesis of this important chiral building block.

References

  • Takasago International Corporation. PROCEDURE OF ASYMMETRIC TRANSFER HYDROGENATION USING RUTHENIUM COMPLEX. Takasago Fine Chemicals Division.
  • Alfa Chemistry.
  • Grokipedia. Corey–Itsuno reduction.
  • Xiao, J. et al. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. Tetrahedron Letters, 53(17), 2134-2137.
  • Höhne, M., & Robins, K. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects.
  • Wikipedia. Corey–Itsuno reduction.
  • BenchChem. RuCl(p-cymene)[(R,R)-Ts-DPEN].
  • NROChemistry.
  • Neuburger, J. E., Gazizova, A., Tiedemann, S., & von Langermann, J. (2023). Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. European Journal of Organic Chemistry, 26(4), e202201471.
  • Royal Society of Chemistry. (2013). Asymmetric transfer hydrogenation of γ-aryl-α,γ-dioxo-butyric acids ester. RSC Advances, 3, 12931-12935.
  • Organic Chemistry Portal.
  • Patil, M., & Mathew, J. (2021). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 26(15), 4483.
  • Kim, J. H., Kim, Y. H., & Park, J. (2005). A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid.
  • Wang, D., & Xiao, J. (2015). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. Organic Letters, 17(12), 2878–2881.
  • Pure Synth. Rucl 90%(HPLC).

  • Kelly, M. F., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters, 14(12), 1773–1780.
  • Schulz, S., & Lütz, S. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Biotechnology Journal, 7(1), 124-133.
  • Borowiecki, P., et al. (2025). Chemoenzymatic synthesis.
  • Gargiulo, S., et al. (2017). Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-Hydroxybutanoic acid.
  • Noyori, R., et al. (1997). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 119(37), 8738–8739.
  • TCI Chemicals. RuCl.

  • Chemdad. ((r,r)-2-amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](p-cymene)ruthenium(ii)chloride.
  • DeHovitz, J. S., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry, 89(10), 6985-6993.
  • Codexis, Inc. (2021). Ketoreductase polypeptides for the reduction of acetophenones. U.S.
  • Li, Z., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 923594.
  • Dander, J. E., & Garg, N. K. (2025). Chemoenzymatic synthesis.
  • Li, Z., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 923594.
  • Codexis, Inc. (2016). Ketoreductase polypeptides for the reduction of acetophenones. EP 2198018B1.
  • Malca, S. H., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor.
  • Bloom, S., & Liu, D. R. (2023). Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. The Journal of organic chemistry, 88(22), 15451–15473.
  • Musa, M. M., & Lye, G. J. (2018). Asymmetric Biocatalytic Reduction of Ketones. Methods in Molecular Biology, 1685, 155-173.
  • Shvets, V. I., et al. (2020). BIOCATALYTIC REDUCTION OF 1-(4-METHYLPHENYL)ETHANONE.

Sources

LC-MS versus GC-MS for Analyzing "2-Amino-1-(4-fluorophenyl)ethanol hydrochloride": A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of pharmaceutical analysis, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. "2-Amino-1-(4-fluorophenyl)ethanol hydrochloride," a key chiral building block in organic synthesis, presents a unique analytical challenge due to its physicochemical properties.[1] This guide provides an in-depth, objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the theoretical underpinnings of each technique, provide experimentally-derived protocols, and present comparative data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Analyte: Understanding this compound

Before comparing analytical methodologies, it is crucial to understand the properties of the target analyte.

Structure and Physicochemical Properties:

  • IUPAC Name: 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[1]

  • Molecular Formula: C₈H₁₁ClFNO[1]

  • Molecular Weight: 191.63 g/mol [1]

  • Key Functional Groups: Primary amine (-NH₂), hydroxyl (-OH), and a fluorophenyl group.

  • Solubility: The hydrochloride salt form enhances its solubility in water and other polar solvents.[1][2]

  • Polarity: The presence of the amino and hydroxyl groups makes it a polar molecule.[2]

  • Volatility and Thermal Stability: As a salt containing polar functional groups, it has low volatility and is prone to thermal degradation at elevated temperatures typical of GC inlets.[3][4]

  • Chirality: The molecule possesses a chiral center at the carbon bearing the hydroxyl and fluorophenyl groups, meaning it can exist as enantiomers.[1]

These properties are the primary determinants for selecting the most appropriate analytical technique. The high polarity and low volatility of this compound immediately suggest that LC-MS is the more direct analytical approach. However, with appropriate sample modification, GC-MS can also be a viable, and in some cases, advantageous technique.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach

LC-MS is a powerful technique that separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase, followed by detection with a mass spectrometer.[5][6] For polar and non-volatile compounds like our target analyte, LC-MS is often the method of choice.[5][7]

The Rationale for LC-MS

The primary advantage of LC-MS for this analysis is the ability to directly analyze the compound in its native, underivatized form.[5] This simplifies sample preparation and avoids potential side reactions or incomplete derivatization that can complicate quantification. The use of reversed-phase liquid chromatography (RPLC) is well-suited for separating polar analytes. Furthermore, soft ionization techniques like Electrospray Ionization (ESI) are ideal for ionizing polar, thermally labile molecules without causing significant fragmentation, thus preserving the molecular ion for accurate mass determination.[8]

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Weigh and Dissolve Sample Dilution Dilute to Working Concentration Sample->Dilution Filter Filter through 0.22 µm Syringe Filter Dilution->Filter Injection Inject into LC System Filter->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry Detection (MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: A streamlined workflow for the LC-MS analysis of this compound.

Detailed Experimental Protocol: LC-MS

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Methanol:Water).
  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to an expected concentration within the calibration range.
  • Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Method Parameters:

ParameterCondition
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (Q1): m/z 156.1; Product Ions (Q3): e.g., m/z 139.1, m/z 109.1
Ion Source Temp. 500 °C
Capillary Voltage 3500 V

3. Data Analysis:

  • Identify the analyte peak based on its retention time and specific MRM transitions.
  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
  • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Approach

GC-MS is a technique that separates volatile and thermally stable compounds in the gas phase followed by mass spectrometric detection.[5][6] Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility.[3][4] The presence of active hydrogens on the amino and hydroxyl groups can lead to poor peak shapes and interactions with the GC system.[3] Therefore, a chemical modification step known as derivatization is necessary to make the analyte suitable for GC-MS analysis.[3][9]

The Rationale for GC-MS with Derivatization

Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[3][9] This improves the chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity.[3] Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[10]

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh and Dissolve Sample Dry Evaporate Solvent to Dryness Sample->Dry Deriv Add Derivatizing Agent (e.g., BSTFA) Dry->Deriv Heat Heat to Complete Reaction Deriv->Heat Injection Inject into GC System Heat->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: A comprehensive workflow for the GC-MS analysis of this compound, including the essential derivatization step.

Detailed Experimental Protocol: GC-MS

1. Standard and Sample Preparation & Derivatization:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the LC-MS method.
  • Working Standard and Sample Preparation: Pipette a known volume of the standard or sample solution into a reaction vial.
  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.
  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[3]
  • Cooling: Allow the vial to cool to room temperature before injection.

2. GC-MS Method Parameters:

ParameterCondition
GC System Gas Chromatograph with Mass Spectrometric Detector
Column DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550
Injection Volume 1 µL (Splitless)

3. Data Analysis:

  • Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.
  • Construct a calibration curve and quantify the analyte as described for the LC-MS method.

Performance Comparison: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS ultimately depends on the specific analytical requirements, including sensitivity, selectivity, throughput, and the availability of instrumentation.

FeatureLC-MSGC-MS
Sample Preparation Simple "dilute and shoot" approach.Requires a multi-step derivatization process, which can be time-consuming and introduce variability.
Analysis Time Typically shorter run times due to the direct analysis.Longer overall analysis time due to the derivatization step.
Sensitivity Generally offers higher sensitivity, especially for polar compounds.[7]Sensitivity is highly dependent on the efficiency of the derivatization reaction.
Selectivity High selectivity can be achieved with tandem MS (MS/MS).Electron ionization provides characteristic fragmentation patterns, aiding in structural elucidation.
Robustness Less prone to issues with analyte thermal stability.Derivatization can be sensitive to moisture and matrix effects, potentially impacting robustness.
Chiral Separation Can be readily achieved using chiral stationary phases in LC.[11]Requires the use of a chiral derivatizing agent or a chiral GC column.[3]
Cost Instrumentation and solvents can be more expensive.Generally lower initial instrument cost and less expensive carrier gas.

Chiral Separation Considerations

Given that this compound is a chiral molecule, the ability to separate its enantiomers is often a critical requirement in pharmaceutical development.

  • LC-MS: Chiral separation is readily achievable by employing a chiral stationary phase (CSP) in the liquid chromatograph.[11] This allows for the direct separation and quantification of the individual enantiomers.

  • GC-MS: Chiral analysis by GC-MS can be accomplished in two ways:

    • Chiral Derivatizing Agent: Reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[3]

    • Chiral GC Column: Using a GC column with a chiral stationary phase to directly separate the enantiomers of the derivatized analyte.

Conclusion and Recommendations

For the routine analysis of this compound, LC-MS is the superior technique . Its primary advantages are the simplicity of sample preparation, the ability to analyze the compound in its native form, and its inherent suitability for polar, non-volatile molecules. This leads to a more robust, higher-throughput, and often more sensitive analytical method.

GC-MS, while a viable alternative, is less practical for this specific analyte. The mandatory derivatization step adds complexity, time, and potential sources of error to the analytical workflow. However, in laboratories where GC-MS is the primary analytical platform, or for specific research applications where the unique fragmentation patterns from electron ionization are desired for structural confirmation, a well-optimized derivatization-GC-MS method can provide reliable results.

For enantioselective analysis, both techniques offer viable solutions through the use of chiral stationary phases or chiral derivatizing agents. The choice between them will depend on the specific separation requirements and the available instrumentation and expertise.

References

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]

  • Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • LCMS Ltd. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • Kataoka, H., & Makita, M. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19–34. [Link]

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Retrieved from [Link]

  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. Retrieved from [Link]

  • Chemsrc. (2025, August 28). 2-Amino-1-(4-fluorophenyl)ethanol | CAS#:456-05-3. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Schmid, M. G., & Gübitz, G. (2005). Chiral Separation of Halogenated Amino Acids by Ligand-Exchange Capillary Electrophoresis. Electrophoresis, 26(21), 4059–4064. [Link]

  • MDPI. (2024, June 12). Highly Efficient Separation of Ethanol Amines and Cyanides via Ionic Magnetic Mesoporous Nanomaterials. Retrieved from [Link]

  • Pharmacognosy Journal. (2019, January 24). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]

  • Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(10), 2399–2408. [Link]

  • ResearchGate. (2025, August 7). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization | Request PDF. Retrieved from [Link]

  • Agilent. (2020, October 2). Agilent Approaches for Amino Acid Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory obligation but a cornerstone of sustainable and ethical scientific pursuit. This guide provides a detailed protocol for the safe disposal of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride, ensuring the protection of laboratory personnel and the environment. This document is designed to be a dynamic resource, empowering researchers with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on data from similar compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed: Acute oral toxicity is a common concern with amine hydrochlorides.[6][7][8]

  • A skin and eye irritant: Direct contact may cause irritation or more severe damage.[7][9][10]

  • A respiratory irritant: Inhalation of dust or aerosols should be avoided.[7]

Environmental hazards associated with fluorinated organic compounds include their potential for persistence in the environment.[11] Therefore, improper disposal that leads to environmental release is a significant concern.

PropertyAnticipated Hazard/CharacteristicSource/Rationale
Physical State SolidTypical for hydrochloride salts of amino alcohols.
Oral Toxicity Harmful if swallowed (Category 4)Based on SDS for similar compounds.[6][7][8]
Dermal Toxicity Potential for skin irritation (Category 2)Based on SDS for similar compounds.[10]
Eye Damage Potential for serious eye irritation/damage (Category 2A/1)Based on SDS for similar compounds.[7][9][10]
Respiratory Hazard May cause respiratory irritation (Category 3)Based on SDS for similar compounds.[7]
Environmental Potential for persistenceGeneral concern for fluorinated organic compounds.[11]
Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Use chemical safety goggles and a face shield.[7]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[7]

  • Body Protection: A laboratory coat or a chemical-resistant apron is required. For larger quantities or in the event of a spill, a full chemical-resistant suit may be necessary.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved particulate respirator should be used.[7]

All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][13]

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to prevent its release into the environment. This is achieved through containment, proper labeling, and transfer to a licensed hazardous waste disposal facility.

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, sealable lid.[13][14][15]

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes the full chemical name, "this compound," and the approximate quantity.[13][14] Do not use abbreviations.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][15][16] Incompatible materials can lead to dangerous chemical reactions.

  • Solid Waste: Collect any solid residue, contaminated weighing paper, or disposable labware in the designated solid waste container.

  • Contaminated Sharps: Any sharps, such as needles or broken glass, contaminated with this chemical must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as containing hazardous chemical waste.[14]

  • Empty Containers: The original container of this compound, even if "empty," will contain residual chemical. This container should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[6][16] Do not rinse the container into the sink.

  • Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[13]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.[13][15]

DisposalWorkflow Start Begin Disposal Process for This compound Assess_Hazards Assess Hazards (Harmful, Irritant) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Select_Container Select Labeled, Compatible Waste Container Don_PPE->Select_Container Segregate_Waste Segregate Waste (Solid, Sharps, Empty Containers) Select_Container->Segregate_Waste Seal_Container Securely Seal Container Segregate_Waste->Seal_Container Store_Waste Store in Designated Satellite Accumulation Area Seal_Container->Store_Waste Contact_EHS Contact EHS for Waste Pickup Store_Waste->Contact_EHS End Disposal Complete Contact_EHS->End

Caption: Disposal workflow for this compound.

Spill Management: Preparedness and Response

In the event of a spill, the primary objective is to contain the material and prevent exposure to personnel and the environment.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's EHS department immediately.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container.[7] Avoid creating dust.

    • Use an absorbent material, such as vermiculite or sand, for any solutions of the compound.[6][16]

    • Clean the spill area with a suitable solvent, and collect all cleanup materials as hazardous waste.

  • Decontamination: Decontaminate any equipment used in the cleanup process.

Regulatory Framework: Adherence to a Higher Standard

The disposal of this compound is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the overarching framework for hazardous waste management and laboratory safety.[12][14][17][18] Your institution's Chemical Hygiene Plan, mandated by OSHA, will provide specific procedures that must be followed.[12][17]

As a halogenated organic compound, this chemical falls under specific waste categories that may have restrictions on land disposal, often requiring treatment such as incineration at a licensed facility.[1][2][5] It is the responsibility of the researcher and the institution to ensure that all disposal practices are in full compliance with these regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific practice.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]

  • SAFETY DATA SHEET - Ethanol. Accessdata.fda.gov. Available from: [Link]

  • Safety Data Sheet - 2-Amino-1-(2-fluorophenyl)ethanol. Angene Chemical. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. Available from: [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available from: [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Available from: [Link]

  • Safety Disclaimer. BLD Pharmatech. Available from: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. PMC, National Center for Biotechnology Information. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.